Product packaging for 7-Hydroxyisoflavone(Cat. No.:CAS No. 13057-72-2)

7-Hydroxyisoflavone

Cat. No.: B191432
CAS No.: 13057-72-2
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-hydroxyisoflavone is the simplest member of the class of 7-hydroxyisoflavones that is isoflavone with a hydroxy substituent at position 7. It has a role as an EC 1.14.14.14 (aromatase) inhibitor and a metabolite. It is a conjugate acid of a this compound(1-).
This compound has been reported in Echinops echinatus and Muntingia calabura with data available.
effective against, Enterovirus 71;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKOZARWBMFKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156626
Record name 7-Hydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13057-72-2
Record name 7-Hydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Hydroxyisoflavone: A Comprehensive Technical Guide on its Natural Sources, Occurrence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, its occurrence in various plant species, and a detailed examination of the experimental protocols for its extraction and quantification. Furthermore, this document explores the current understanding of the signaling pathways modulated by related flavonoid compounds, offering insights into the potential molecular mechanisms of this compound. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources and Occurrence of this compound

This compound has been identified in a limited number of plant species, primarily within the Asteraceae and Fabaceae families. The occurrence of this isoflavone is not as widespread as other common isoflavones like genistein and daidzein.

Documented Plant Sources

Current literature and phytochemical databases have confirmed the presence of this compound in the following plant species:

  • Echinops echinatus : This species, belonging to the Asteraceae family, is a well-documented source of this compound. The compound has been isolated from the whole plant of Echinops echinatus[1][2][3].

  • Muntingia calabura : Commonly known as the Jamaican cherry, this plant from the Muntingiaceae family has been reported to contain this compound in its leaves[4][5].

  • Indigofera heterantha : A member of the Fabaceae family, this species has also been identified as a source of this compound[6][7].

Quantitative Occurrence

Detailed quantitative analysis of this compound in various plant matrices is not extensively reported in the available literature. The concentration of this isoflavone can vary significantly based on factors such as the plant part, geographical location, and harvesting time. The following table summarizes the available, albeit limited, quantitative data.

Plant SpeciesPlant PartMethod of AnalysisThis compound ConcentrationReference
Muntingia calaburaLeavesUHPLC-ESI-MS/MSPresence detected, not quantified[4]
Echinops echinatusWhole PlantNot SpecifiedIsolated, not quantified[1][3]

Further research is required to establish a comprehensive quantitative profile of this compound across a wider range of plant species.

Experimental Protocols

The extraction and quantification of this compound from plant materials involve multi-step processes that require careful optimization to ensure accuracy and reproducibility.

Extraction of this compound from Plant Material

A general protocol for the extraction of isoflavones from plant matrices, adaptable for this compound, is outlined below. Ultrasonic-assisted extraction (UAE) is a modern and efficient technique for this purpose.

Objective: To extract this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves or whole plant of Echinops echinatus)

  • Ethanol (80%)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material.

  • Extraction:

    • Place the plant material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

    • Filter the supernatant through Whatman No. 1 filter paper.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C until the solvent is completely removed.

  • Storage: Store the dried extract at -20°C for further analysis.

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Ultrasonic-Assisted Extraction (80% Ethanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: Workflow for the extraction of this compound.
Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and reliable method for the quantification of isoflavones.

Objective: To quantify the concentration of this compound in the plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • 0-20 min: 20-80% A

    • 20-25 min: 80% A

    • 25-30 min: 80-20% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL in methanol). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

HPLC_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Standard_Prep Prepare this compound Standards HPLC_Injection Inject Standards and Sample into HPLC-UV Standard_Prep->HPLC_Injection Sample_Prep Prepare Plant Extract Solution Sample_Prep->HPLC_Injection Chromatogram Obtain Chromatograms HPLC_Injection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Concentration_Calc Calculate this compound Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC-UV quantification of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar isoflavones and flavonoids provides valuable insights into its potential biological activities. The PI3K/Akt/mTOR and MAPK signaling pathways are key regulators of cellular processes and are often modulated by isoflavones[8][9][10].

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Several isoflavones have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells[9][10]. It is plausible that this compound may exert similar effects by targeting key components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Isoflavone This compound (Hypothesized) Isoflavone->PI3K Inhibition Isoflavone->Akt Inhibition Isoflavone->mTOR Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Flavonoids have been reported to modulate MAPK signaling, often leading to the inhibition of cancer cell proliferation[11][12][13][14][15]. The potential interaction of this compound with this pathway warrants further investigation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, etc.) ERK->Transcription Isoflavone This compound (Hypothesized) Isoflavone->Raf Inhibition Isoflavone->MEK Inhibition

Caption: Hypothesized modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring isoflavone with a limited but identified distribution in the plant kingdom. While its presence has been confirmed in species like Echinops echinatus, Muntingia calabura, and Indigofera heterantha, there is a clear need for more extensive quantitative studies to determine its concentration in these and other potential plant sources. The provided experimental protocols for extraction and quantification offer a solid foundation for future research in this area. Furthermore, while the direct effects of this compound on cellular signaling pathways are yet to be fully elucidated, the known activities of related flavonoids suggest that the PI3K/Akt/mTOR and MAPK pathways are promising targets for investigation. Future research should focus on isolating and quantifying this compound from a broader range of plant species and conducting in-depth in vitro and in vivo studies to unravel its specific molecular mechanisms of action. This will be crucial for unlocking its full potential in the development of novel therapeutic agents.

References

7-Hydroxyisoflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavonoid, a class of phytoestrogens, that has garnered significant interest in the scientific community for its diverse pharmacological activities. As the simplest member of the this compound class, it serves as a foundational structure for more complex derivatives.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its antiviral, anti-inflammatory, and aromatase inhibitory effects. Detailed experimental protocols and visualizations of implicated signaling pathways are provided to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 7-hydroxy-3-phenylchromen-4-one, possesses a core isoflavone structure characterized by a phenyl group at the 3-position of the chromen-4-one ring system. A hydroxyl group at the 7-position is a key feature influencing its biological activity.

Identifier Value
IUPAC Name 7-hydroxy-3-phenylchromen-4-one[2]
Synonyms 7-Hydroxy-3-phenyl-4H-chromen-4-one, 7-Hydroxy-3-phenylchromone
CAS Number 13057-72-2[2]
Molecular Formula C₁₅H₁₀O₃[2]
Molecular Weight 238.24 g/mol [2]
SMILES C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
InChI InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H
InChIKey WMKOZARWBMFKAS-UHFFFAOYSA-N

Table 1: Chemical Identifiers of this compound

Property Value Reference
Appearance White to off-white solid powder[3]
Melting Point 214.0 to 218.0 °C[3]
Boiling Point 450.1 ± 45.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
LogP 3.02[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Solubility Soluble in DMSO[3]

Table 2: Physicochemical Properties of this compound

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Antiviral Activity against Enterovirus 71 (EV71)

This compound has demonstrated potent antiviral activity against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease.[4] Studies have shown that it can significantly inhibit the cytopathic effect of EV71 in Vero cells.[4] The 50% inhibitory concentration (IC50) for this antiviral activity has been reported to be in the range of 3.25 to 4.92 μM.[4] Mechanistic studies suggest that this compound acts at an early stage of the EV71 replication cycle, leading to a dose-dependent reduction in viral RNA and protein synthesis.[4]

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the biosynthesis of pro-inflammatory mediators. Furthermore, this compound can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.

Aromatase Inhibition

This compound has been identified as a potent inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[2] By inhibiting aromatase, this compound can reduce the production of estrogens, suggesting its potential therapeutic application in estrogen-dependent conditions. The IC50 value for aromatase inhibition by this compound has been reported to be approximately 0.5 μM.[5]

Quantitative Data Summary

Biological Activity Assay Type Cell Line/System IC50 Value Reference
Antiviral (Enterovirus 71)Cytopathic Effect AssayVero cells3.25 - 4.92 μM[4]
Aromatase InhibitionHuman Placental Microsomes-0.5 μM[5]
COX-2 InhibitionEnzymatic Assay-Not explicitly found for this compound
5-LOX InhibitionEnzymatic Assay-Not explicitly found for this compound

Table 3: Summary of IC50 Values for this compound

Experimental Protocols

Antiviral Activity: Cytopathic Effect (CPE) Assay against Enterovirus 71

This protocol is based on the methodology for assessing the antiviral activity of compounds against EV71 in Vero cells.

1. Cell Culture and Virus Propagation:

  • Culture Vero (African green monkey kidney) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Propagate Enterovirus 71 (e.g., strain BrCr) in Vero cells and determine the 50% tissue culture infective dose (TCID₅₀) using the Reed-Muench method.

2. Cytopathic Effect Inhibition Assay:

  • Seed Vero cells into 96-well plates at a density that allows for confluent monolayer formation within 24 hours.
  • Prepare serial dilutions of this compound in DMEM with 2% FBS.
  • When cells are confluent, remove the growth medium and add 100 µL of the diluted this compound to each well.
  • Include a virus control (cells with virus but no compound) and a cell control (cells with medium only).
  • Immediately after adding the compound, infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01, except for the cell control wells.
  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show approximately 90% CPE.
  • Observe the cells under a microscope for the presence of CPE (e.g., cell rounding, detachment).
  • Quantify cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • Calculate the IC50 value, which is the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.

Anti-Inflammatory Activity: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol describes a general method for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

1. Cell Culture and Treatment:

  • Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate medium.
  • Seed the cells in 6-well plates and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 30 minutes to 24 hours) to activate the NF-κB and MAPK pathways. Include an unstimulated control and a vehicle control.

2. Protein Extraction and Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Aromatase Inhibition Assay

This protocol is based on the use of human placental microsomes to assess aromatase inhibitory activity.

1. Preparation of Human Placental Microsomes:

  • Obtain human placental tissue and prepare microsomes through differential centrifugation.
  • Determine the protein concentration of the microsomal preparation.

2. Aromatase Inhibition Assay:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the substrate [1β-³H(N)]-androst-4-ene-3,17-dione.
  • Add various concentrations of this compound or a known aromatase inhibitor (e.g., letrozole) as a positive control.
  • Initiate the reaction by adding the human placental microsomes.
  • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
  • Stop the reaction by adding an ice-cold solvent (e.g., chloroform).
  • Separate the released ³H₂O from the radiolabeled substrate by a dextran-coated charcoal suspension.
  • Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
  • Calculate the percentage of aromatase inhibition for each concentration of this compound.
  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aromatase activity.

Signaling Pathway and Experimental Workflow Diagrams

Antiviral_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis Vero Vero Cells Seed Seed into 96-well plate Vero->Seed Compound Add this compound (serial dilutions) Seed->Compound Infection Infect with EV71 (MOI 0.01) Compound->Infection Incubate Incubate for 48-72h at 37°C, 5% CO2 Infection->Incubate CPE Observe Cytopathic Effect (CPE) Incubate->CPE MTT Quantify Cell Viability (MTT Assay) CPE->MTT IC50 Calculate IC50 MTT->IC50

Antiviral Cytopathic Effect Assay Workflow

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK IKK IKK Complex TLR4->IKK MKKs MKKs MEKK->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) AP1->Inflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) (in nucleus) NFkB_p65->NFkB_p65_nuc translocates NFkB_p65_nuc->Inflammatory_Genes Compound This compound Compound->MKKs inhibits Compound->IKK inhibits

Inhibition of NF-κB and MAPK Signaling Pathways

Aromatase_Inhibition Androstenedione Androstenedione (Substrate) Aromatase Aromatase (Human Placental Microsomes) Androstenedione->Aromatase Estrogens Estrogens (Product) Aromatase->Estrogens Compound This compound Compound->Aromatase inhibits

Mechanism of Aromatase Inhibition

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of interesting biological activities. Its demonstrated antiviral, anti-inflammatory, and aromatase inhibitory properties warrant further investigation for potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research into the mechanisms of action and potential drug development of this compound and its derivatives. As research in this area continues, a deeper understanding of its pharmacological profile will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

7-Hydroxyisoflavone (CAS 13057-72-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone is a naturally occurring isoflavone, a class of organic compounds belonging to the flavonoids. It is found in various plants and possesses a range of biological activities that have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, and key biological activities of this compound. Detailed experimental protocols for its synthesis and for assessing its biological effects are provided, alongside a summary of quantitative data. Furthermore, key signaling pathways implicated in its mechanism of action are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 13057-72-2, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 13057-72-2
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
IUPAC Name 7-hydroxy-3-phenylchromen-4-one
Synonyms 7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one, 7-Hydroxy-3-phenylchromone
Melting Point 214-218 °C
Boiling Point 450.1 ± 45.0 °C (Predicted)
Solubility Soluble in DMSO and other organic solvents.
Appearance White to off-white crystalline powder
λmax 296 nm (in Methanol)

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acylation of resorcinol with phenylacetic acid, followed by cyclization.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a mild and highly efficient one-pot synthesis method.

Materials:

  • Resorcinol

  • Phenylacetic acid

  • Zinc chloride (anhydrous)

  • N,N-dimethylformamide (DMF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • A mixture of resorcinol and phenylacetic acid is heated with anhydrous zinc chloride in a molten state to afford the intermediate deoxybenzoin.

  • Without isolation, the deoxybenzoin is subjected to cyclization with N,N-dimethylformamide in the presence of boron trifluoride diethyl etherate and methanesulfonyl chloride.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into distilled water and extracted with ethyl acetate.

  • The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

G cluster_synthesis Synthesis of this compound Resorcinol Resorcinol Acylation Acylation Resorcinol->Acylation Phenylacetic Acid Phenylacetic Acid Phenylacetic Acid->Acylation Deoxybenzoin Intermediate Deoxybenzoin Intermediate Acylation->Deoxybenzoin Intermediate  ZnCl₂, heat Cyclization Cyclization Deoxybenzoin Intermediate->Cyclization  DMF, BF₃·OEt₂, MsCl This compound This compound Cyclization->this compound

Figure 1: Synthetic workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 296 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activities and Quantitative Data

This compound exhibits a variety of biological activities, including antiviral, anti-inflammatory, antioxidant, and aromatase inhibitory effects.

Biological ActivityAssay/ModelKey FindingsReference(s)
Antiviral Cytopathic Effect (CPE) Assay (Enterovirus 71, Vero cells)IC₅₀: 3.25 - 4.92 µM. Acts at an early step of viral replication.
Aromatase Inhibition Human placental microsomesIC₅₀: 4 µM. Competitive inhibitor.
Antioxidant DPPH Radical Scavenging AssayExhibits radical scavenging activity.
Antioxidant ABTS Radical Scavenging AssayDemonstrates radical scavenging capacity.
Anti-inflammatory LPS-stimulated RAW264.7 macrophagesPotential to reduce inflammatory markers.

Experimental Protocols for Biological Assays

Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guide for assessing the antiviral activity of this compound against Enterovirus 71 (EV71).

Materials:

  • Vero cells (or other susceptible cell lines like RD cells)

  • Enterovirus 71 (EV71)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS or similar cell viability reagent

Procedure:

  • Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in DMEM.

  • Infect the cells with EV71 at a specific multiplicity of infection (MOI).

  • Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plate for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

  • Assess cell viability using an MTS assay according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of this compound.

Materials:

  • This compound solution (in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of this compound in the same solvent.

  • In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • A control containing only the solvent and DPPH is also measured.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Aromatase Inhibition Assay

This is a fluorescence-based assay to determine the inhibitory effect of this compound on aromatase activity.

Materials:

  • Recombinant human aromatase (CYP19)

  • Aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)

  • NADPH regenerating system

  • This compound solutions (in a suitable solvent like acetonitrile or DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the recombinant aromatase enzyme and the NADPH regenerating system.

  • Add different concentrations of this compound to the wells. Include a positive control (e.g., letrozole) and a negative control (solvent only).

  • Pre-incubate the plate for a short period.

  • Initiate the reaction by adding the fluorogenic substrate (MFC).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) at the appropriate excitation and emission wavelengths (e.g., 409 nm excitation, 530 nm emission).

  • Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The biological effects of this compound and related isoflavonoids are mediated through their interaction with various cellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

While direct studies on this compound are emerging, related flavonoids have been shown to activate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses. This activation is often mediated by upstream kinases such as ERK and PI3K/Akt.

G cluster_pathway Potential Activation of Nrf2/HO-1 Pathway by this compound This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 (Inactive) Akt->Nrf2_Keap1  Phosphorylation ERK->Nrf2_Keap1  Phosphorylation Nrf2_n Nrf2 (Active, Nuclear) Nrf2_Keap1->Nrf2_n  Dissociation & Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE HO1 HO-1 Gene Expression ARE->HO1 Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response

Figure 2: Proposed Nrf2/HO-1 activation by this compound.
NF-κB Signaling Pathway

Isoflavones have been reported to modulate the NF-κB signaling pathway, which is a critical regulator of inflammation. By inhibiting the activation of NF-κB, this compound may exert its anti-inflammatory effects.

G cluster_nfkb Potential Inhibition of NF-κB Pathway by this compound Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IkB IkB IKK->IkB  Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB_n NF-κB (Active, Nuclear) NFkB_IkB->NFkB_n  IκB degradation & NF-κB translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK  Inhibition

Figure 3: Proposed NF-κB pathway inhibition by this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological effects, along with detailed experimental protocols and visualizations of key signaling pathways. It is hoped that this document will serve as a valuable resource for the scientific community, stimulating further research into the therapeutic potential of this intriguing isoflavone.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 7-Hydroxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone, a naturally occurring isoflavone, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its therapeutic potential. We delve into its antiviral, anti-inflammatory, and anticancer properties, with a focus on its interactions with key signaling pathways and molecular targets. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily identified as antiviral, anti-inflammatory, and as an inhibitor of aromatase. These actions are rooted in its ability to modulate critical cellular signaling pathways.

Antiviral Activity: Targeting Enterovirus 71

This compound has demonstrated potent antiviral activity against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease.[1][2] Its mechanism of action appears to be multifaceted, targeting an early stage of the viral replication cycle.[1] Studies have shown that this compound effectively reduces EV71 viral RNA and protein synthesis in a dose-dependent manner.[1]

One of the putative molecular targets is the viral 3C protease (3Cpro), an enzyme crucial for the cleavage of the viral polyprotein and subsequent viral replication.[2][3] Computational docking studies suggest that this compound can bind to the active site of EV71 3Cpro.[2][4]

Quantitative Data: Antiviral Activity of this compound

Virus StrainCell LineAssay TypeIC50 (µM)Reference
EV71 (various strains)VeroCytopathic Effect Assay3.25 - 4.92[1]

Signaling Pathway: Proposed Antiviral Mechanism of this compound against EV71

This compound This compound EV71 3C Protease EV71 3C Protease This compound->EV71 3C Protease Potential Inhibition This compound->Inhibition EV71 EV71 Viral Entry/Uncoating Viral Entry/Uncoating EV71->Viral Entry/Uncoating Early Stage Viral RNA Replication Viral RNA Replication Viral Entry/Uncoating->Viral RNA Replication Viral Protein Synthesis Viral Protein Synthesis Viral RNA Replication->Viral Protein Synthesis Viral Polyprotein Processing Viral Polyprotein Processing Viral Protein Synthesis->Viral Polyprotein Processing EV71 3C Protease->Viral Polyprotein Processing Inhibition->Viral RNA Replication Inhibition->Viral Protein Synthesis

Caption: Proposed antiviral mechanism of this compound against EV71.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways

A significant body of evidence points to the anti-inflammatory properties of this compound and related flavones. The core mechanism involves the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.[5] This is achieved by inhibiting the activation of NF-κB, a pivotal transcription factor for inflammatory genes.[6] Specifically, isoflavones can prevent the degradation of the inhibitor of κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[5]

Furthermore, this compound can attenuate the phosphorylation of key kinases in the MAPK cascade, including extracellular-signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[5] The inhibition of these pathways contributes to the overall reduction in the inflammatory response.

Signaling Pathway: Anti-inflammatory Action of this compound

Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) MAPK Cascade (ERK, p38, JNK) MAPK Cascade (ERK, p38, JNK) Inflammatory Stimuli (LPS)->MAPK Cascade (ERK, p38, JNK) IκB Degradation IκB Degradation Inflammatory Stimuli (LPS)->IκB Degradation NF-κB Activation NF-κB Activation MAPK Cascade (ERK, p38, JNK)->NF-κB Activation IκB Degradation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nuclear Translocation->Inflammatory Gene Expression Inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory Gene Expression->Inflammatory Mediators (NO, PGE2, Cytokines) This compound This compound This compound->MAPK Cascade (ERK, p38, JNK) This compound->IκB Degradation

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Aromatase Inhibition

This compound is a potent competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[7][8] This inhibitory action is significant in the context of estrogen-dependent diseases, such as certain types of breast cancer. By blocking aromatase, this compound reduces the conversion of androgens to estrogens, thereby lowering estrogen levels.[9]

Studies have shown that the hydroxyl group at the 7-position is crucial for its potent inhibitory activity.[7] this compound binds to the active site of the aromatase enzyme, displacing the natural substrate, androstenedione.[8]

Quantitative Data: Aromatase Inhibition by this compound

Enzyme SourceSubstrateInhibition TypeIC50 (µM)Ki (µM)Reference
Human Placental MicrosomesAndrostenedioneCompetitive0.50.25[7][8]

Workflow: Aromatase Inhibition by this compound

Androgens (e.g., Androstenedione) Androgens (e.g., Androstenedione) Aromatase (CYP19A1) Aromatase (CYP19A1) Androgens (e.g., Androstenedione)->Aromatase (CYP19A1) Binds to active site Estrogens (e.g., Estrone) Estrogens (e.g., Estrone) Aromatase (CYP19A1)->Estrogens (e.g., Estrone) Catalyzes conversion This compound This compound This compound->Aromatase (CYP19A1) Competitive Inhibition

Caption: Competitive inhibition of aromatase by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Aromatase Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of recombinant human aromatase activity.

  • Reagent Preparation: Prepare a reaction mixture containing recombinant human aromatase, a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin), and an NADPH-generating system.

  • Inhibitor Addition: Add different concentrations of this compound or a known inhibitor (positive control) to the wells of a microplate.

  • Reaction Initiation: Add the aromatase reaction mixture to the wells to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate). The fluorescent product is generated by the enzymatic activity of aromatase.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of this compound on protein expression or phosphorylation status.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, IκBα, or β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with well-defined mechanisms of action against viral infections, inflammation, and in the modulation of estrogen biosynthesis. The data and methodologies presented in this guide offer a solid foundation for further research and development.

Future investigations should focus on elucidating the precise molecular interactions within the NF-κB and MAPK pathways to identify direct binding partners of this compound. In the context of its anticancer potential, further studies are warranted to delineate the specific signaling cascades it modulates in various cancer cell lines. Moreover, while its interaction with estrogen receptors is suggested by its isoflavone structure, detailed binding and functional assays are needed to fully characterize its endocrine-disrupting potential. The translation of these in vitro findings into in vivo models will be crucial for validating the therapeutic efficacy and safety of this compound.

References

7-Hydroxyisoflavone: A Pharmacological Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Properties, Mechanisms of Action, and Experimental Evaluation of 7-Hydroxyisoflavone.

Introduction

This compound is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a prominent member of the isoflavone family, it has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily attributed to its chemical structure which allows it to interact with various biological targets.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

The compound has been shown to possess potent anti-inflammatory properties. It can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory mediators.

Anticancer Potential

Emerging evidence suggests that this compound has promising anticancer activity against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

This compound has been identified as an inhibitor of aromatase (cytochrome P450 19A1), an enzyme responsible for the final step of estrogen biosynthesis. This property makes it a compound of interest for the development of therapies for hormone-dependent cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activities of this compound.

Activity Assay Cell Line/System IC50 Value Reference
AnticancerMTT AssayMCF-7 (Breast Cancer)12.12 µM[1]
AnticancerMTT AssayMCF-7 (Breast Cancer)16.50 µM[1]
AnticancerMTT AssayMCF-7 (Breast Cancer)55.24 µM (48h)[1]
AnticancerMTT AssayMCF-7 (Breast Cancer)52.83 µM (72h)[1]
Enzyme InhibitionAromatase InhibitionNot ApplicableNot specified[2]

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been suggested to inhibit the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory genes, potentially through the modulation of upstream MAPKs such as JNK and p38.[3][4]

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKKs) MAPKKK->MAPKK IKK_complex IKK Complex MAPKKK->IKK_complex MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK MAPK->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation 7_HIF This compound 7_HIF->MAPKKK 7_HIF->IKK_complex Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Putative mechanism of this compound on the MAPK/NF-κB pathway.

ERK/Nrf2/HO-1 Signaling Pathway

The Extracellular signal-regulated kinase (ERK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme oxygenase-1 (HO-1) pathway is a critical defense mechanism against oxidative stress. This compound may activate this pathway, leading to the transcription of antioxidant genes and subsequent cellular protection. Nrf2, under normal conditions, is sequestered in the cytoplasm by Keap1. Upon activation by upstream kinases like ERK, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including HO-1.[5][6][7][8][9]

ERK_Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_HIF_ext This compound ERK ERK 7_HIF_ext->ERK Activation Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2_n->ARE Binding HO1_Gene HO-1 Gene ARE->HO1_Gene Transcription

Caption: Proposed activation of the ERK/Nrf2/HO-1 pathway by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Anticancer Activity: MTT Assay

This colorimetric assay assesses cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][10]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Treatment Add 7-HIF (various conc.) Incubation_1->Treatment Incubation_2 Incubate (24-72h) Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate (4h) MTT_Addition->Incubation_3 Solubilization Add DMSO Incubation_3->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of isoflavones are critical determinants of their in vivo efficacy. While specific in vivo pharmacokinetic data for this compound is limited, studies on related isoflavones like genistein provide valuable insights. Generally, isoflavones are rapidly absorbed after oral administration, but their bioavailability can be low due to extensive metabolism in the intestine and liver.[11][12] They are often conjugated to form glucuronides and sulfates, which are the primary forms found in circulation.[11]

Further research is required to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Synthesis

A common and efficient method for the synthesis of 7-hydroxyisoflavones is the one-pot synthesis from resorcinol.[13][14]

  • Acylation: Resorcinol is acylated with a substituted phenylacetic acid in the presence of molten zinc chloride. This step forms an intermediate deoxybenzoin.

  • Cyclization: The deoxybenzoin intermediate, without isolation, is subjected to cyclization. This is achieved using N,N-dimethylformamide (DMF) in the presence of boron trifluoride diethyl etherate and methanesulfonyl chloride.

  • Product Formation: This cyclization step yields the final this compound product.

This one-pot method is advantageous due to its high efficiency and the avoidance of by-product formation.[13][14]

Conclusion and Future Directions

This compound is a multifaceted pharmacological agent with demonstrated antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate key signaling pathways such as MAPK/NF-κB and ERK/Nrf2/HO-1 underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development.

Future investigations should focus on:

  • In vivo efficacy studies: To validate the in vitro findings in relevant animal models of disease.

  • Detailed pharmacokinetic and metabolism studies: To understand the ADME properties of this compound and its metabolites.

  • Lead optimization: To synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Clinical trials: To ultimately evaluate the safety and efficacy of this compound or its derivatives in humans.

The continued exploration of this compound holds promise for the development of novel therapeutic strategies for a range of chronic diseases.

References

The Biological Activities of 7-Hydroxyisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavone, a class of phytoestrogens, that has garnered significant interest in the scientific community for its diverse biological activities. As a metabolite of daidzein and a component of various plants, it is being investigated for its potential therapeutic applications in a range of human diseases. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Biological Activities: Quantitative Data

The biological efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics for its primary biological activities.

Table 1: Antioxidant Activity of this compound
Assay TypeTargetIC50 (µg/mL)IC50 (µM)Reference Compound
DPPH Radical ScavengingDPPH RadicalNot explicitly found for this compoundNot explicitly found for this compoundAscorbic Acid
ABTS Radical Cation ScavengingABTS RadicalNot explicitly found for this compoundNot explicitly found for this compoundTrolox

Note: While this compound is known to possess antioxidant properties, specific IC50 values from DPPH and ABTS assays were not consistently available in the reviewed literature. The general protocols for these assays are provided in the Experimental Protocols section.

Table 2: Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 (µg/mL)IC50 (µM)Duration (hrs)
HeLaCervical CancerMTT22.56 ± 0.21~94.7Not Specified
MDA-MB-231Breast CancerMTT3.86 ± 0.35~16.2Not Specified
Table 3: Enzyme Inhibition by this compound
EnzymeSubstrateAssay TypeIC50 (µM)Inhibition Type
Aromatase (CYP19A1)AndrostenedioneMicrosomal Assay0.5[1]Competitive[1]
Table 4: Anti-Inflammatory Activity of this compound
Cell LineInflammatory MediatorInhibition MetricConcentration
RAW 264.7Nitric Oxide (NO)IC50Not explicitly found
RAW 264.7Prostaglandin E2 (PGE2)% InhibitionNot explicitly found
RAW 264.7Tumor Necrosis Factor-α (TNF-α)% InhibitionNot explicitly found
RAW 264.7Interleukin-6 (IL-6)% InhibitionNot explicitly found

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[2][3][4][5]

  • Sample Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction : Add a defined volume of each this compound dilution to the DPPH solution. A common ratio is 1:1 or 1:2 (sample:DPPH solution).[2]

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[2][3][4]

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is used as a control.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[2]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[6][7][8]

  • Working Solution : Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation : Prepare a series of dilutions of this compound in a suitable solvent.

  • Reaction : Add a small volume of each this compound dilution to the ABTS•+ working solution.

  • Incubation : Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[7]

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a specific density (e.g., 5 x 103 to 1 x 104 cells/well) and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9]

  • Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the general steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment : Seed the cells in a 24-well or 96-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours).[10]

  • Measurement of Inflammatory Mediators :

    • Nitric Oxide (NO) : Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[10][11]

    • Prostaglandin E2 (PGE2), TNF-α, and IL-6 : Quantify the levels of these cytokines in the cell culture supernatant using specific ELISA kits.[12][13]

  • Western Blot Analysis for iNOS and COX-2 :

    • Lyse the cells after treatment and stimulation.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[14][15][16][17][18]

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Enzyme Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of aromatase, the enzyme responsible for estrogen biosynthesis.

  • Enzyme and Substrate : Use human placental microsomes as the source of aromatase and [3H]-androstenedione as the substrate.

  • Reaction Mixture : Prepare a reaction mixture containing the microsomal preparation, NADPH (as a cofactor), and various concentrations of this compound.

  • Incubation : Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.

  • Product Extraction : Stop the reaction and extract the product, [3H]-estrone, using an organic solvent.

  • Quantification : Quantify the amount of radiolabeled product formed using liquid scintillation counting.

  • Calculation : Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.[1] A fluorometric assay using a non-radioactive substrate is also available.[19][20]

Estrogen Receptor Binding Assay

This competitive binding assay measures the affinity of this compound for the estrogen receptors (ERα and ERβ).

  • Receptor Source : Use recombinant human ERα or ERβ, or cytosol prepared from estrogen-responsive tissues (e.g., rat uterus).

  • Radioligand : Use [3H]-estradiol as the radiolabeled ligand.

  • Competitive Binding : Incubate the estrogen receptor preparation with a fixed concentration of [3H]-estradiol and varying concentrations of unlabeled this compound.

  • Separation : Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification : Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculation : Determine the concentration of this compound that displaces 50% of the bound [3H]-estradiol (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways implicated in its anti-inflammatory and anticancer effects.

Workflow for an In Vitro Anti-Inflammatory Assay

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Protein Expression Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Cell Lysis Cell Lysis Stimulate with LPS->Cell Lysis Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (PGE2, TNF-α, IL-6) ELISA (PGE2, TNF-α, IL-6) Collect Supernatant->ELISA (PGE2, TNF-α, IL-6) Western Blot (iNOS, COX-2) Western Blot (iNOS, COX-2) Cell Lysis->Western Blot (iNOS, COX-2)

Workflow for an In Vitro Anti-Inflammatory Assay
NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK inhibits Inflammatory Genes iNOS, COX-2, TNF-α, IL-6 NF-κB_nuc->Inflammatory Genes upregulates

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factors / Stress Growth Factors / Stress Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Stress->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) This compound This compound This compound->MEK inhibits Gene Expression (Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) Transcription Factors (e.g., AP-1)->Gene Expression (Proliferation, Inflammation)

MAPK Signaling Pathway Modulation
PI3K-Akt Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits This compound This compound This compound->Akt inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis Bad->Apoptosis

PI3K-Akt Signaling Pathway Inhibition

Conclusion

This compound demonstrates a compelling profile of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, supported by in vitro evidence. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K-Akt underscores its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers, summarizing the current state of knowledge on the quantitative biological activities of this compound and the experimental methodologies used for their assessment. Further in-depth studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and to translate these promising in vitro findings into potential clinical applications.

References

7-Hydroxyisoflavone: A Potent Natural Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 7-hydroxyisoflavone as a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural compounds for therapeutic applications, particularly in the context of hormone-dependent pathologies. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.

Introduction: The Role of Aromatase and Its Inhibition

Aromatase is a critical enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1] Specifically, it converts androgens like androstenedione and testosterone into estrone and estradiol, respectively.[2] This process is fundamental to numerous physiological functions, but aberrant estrogen production is a key driver in the pathogenesis of hormone-receptor-positive breast cancer.[3] Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for these malignancies.[4][5] Aromatase inhibitors (AIs) are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II) inhibitors.[4][6] Flavonoids, a class of plant secondary metabolites, have emerged as promising natural non-steroidal aromatase inhibitors.[7] Among these, this compound has demonstrated significant inhibitory potential.

Mechanism of Action: Competitive Inhibition

Current research indicates that this compound and other related flavonoids act as competitive inhibitors of aromatase.[7][8] This means they bind to the active site of the enzyme, competing with the natural androgen substrate.[7] This binding is reversible and prevents the conversion of androgens to estrogens, thereby reducing the overall estrogen levels.[6] The interaction of this compound with the aromatase active site is thought to mimic the binding of the androgen substrate, with its A and C rings corresponding to the D and C rings of the androgen.[7]

Mechanism of Aromatase Inhibition cluster_0 Normal Physiological Process cluster_1 Inhibition by this compound Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Active Site) Androgens->Aromatase Binds to Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion to Seven_HI This compound Blocked_Aromatase Aromatase Enzyme (Blocked Active Site) Seven_HI->Blocked_Aromatase Competitively Binds to No_Estrogens Estrogen Production Inhibited Blocked_Aromatase->No_Estrogens Prevents Catalysis Androgens_2->Blocked_Aromatase Cannot Bind

Competitive inhibition of aromatase by this compound.

Quantitative Data on Aromatase Inhibition

The inhibitory potency of this compound and related flavonoids has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating their efficacy. The following table summarizes the available data.

CompoundIC50 (µM)Ki (µM)Enzyme SourceReference
This compound Data not explicitly found for isoflavone, see 7-hydroxyflavone
7-Hydroxyflavone0.50.25Human placental microsomes[8]
7-Hydroxyflavone<1.0JEG-3 and Arom+HEK 293 cells[9]
Flavone10Human placental microsomes[8]
7,4'-Dihydroxyflavone2.0Human placental microsomes[8]
Chrysin (5,7-dihydroxyflavone)4.2Recombinant CYP19[10]
Chrysin (5,7-dihydroxyflavone)<1.0JEG-3 and Arom+HEK 293 cells[9]
ApigeninPotent inhibitorRainbow trout ovarian aromatase[11]
GenisteinSlight inhibitionRainbow trout ovarian aromatase[11]
DaidzeinNo inhibition up to 1000 µMRainbow trout ovarian aromatase[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on flavonoid-mediated aromatase inhibition.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is based on the methodology used to assess the aromatase inhibitory activity of synthetic flavones.[8]

  • Enzyme Preparation: Human placental microsomes are prepared as the source of aromatase.

  • Reaction Mixture: The incubation mixture contains the microsomal protein, NADPH, and the androgen substrate (e.g., androstenedione) in a suitable buffer.

  • Inhibitor Addition: Various concentrations of this compound (or other test compounds) are added to the reaction mixture.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Product Measurement: The reaction is stopped, and the amount of estrone produced is quantified, often using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk or Dixon plots.

In Vitro Aromatase Inhibition Assay Workflow Start Start Prepare_Enzyme Prepare Human Placental Microsomes (Aromatase Source) Start->Prepare_Enzyme Prepare_Mixture Prepare Reaction Mixture (Microsomes, Androgen Substrate, Buffer) Prepare_Enzyme->Prepare_Mixture Add_Inhibitor Add Various Concentrations of this compound Prepare_Mixture->Add_Inhibitor Incubate Incubate at 37°C (Initiate with NADPH) Add_Inhibitor->Incubate Measure_Product Stop Reaction and Quantify Estrone Production Incubate->Measure_Product Analyze_Data Calculate % Inhibition, Determine IC50 and Ki Measure_Product->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro aromatase inhibition assay.
Cell-Based Aromatase Activity Assay

This protocol is adapted from studies using human choriocarcinoma (JEG-3) cells and human embryonic kidney (HEK 293) cells transfected with the human aromatase gene.[9]

  • Cell Culture: JEG-3 or Arom+HEK 293 cells are cultured to near confluency in appropriate media.

  • Treatment: The cells are pre-incubated with various concentrations of this compound.

  • Substrate Addition: A radiolabeled androgen substrate (e.g., ³H-androstenedione) is added to the culture medium.

  • Incubation: The cells are incubated for a specified period to allow for the conversion of the androgen to estrogen.

  • Product Extraction: The medium is collected, and the radiolabeled water (³H₂O) released during the aromatization reaction is separated from the remaining substrate.

  • Quantification: The amount of ³H₂O is measured using liquid scintillation counting, which is proportional to the aromatase activity.

  • Data Analysis: The IC50 values are calculated based on the dose-dependent inhibition of aromatase activity.

In Vivo Assessment in Animal Models

While in vivo data for this compound is limited, a general protocol for assessing the in vivo activity of aromatase-inhibiting flavonoids in rats has been described.[9]

  • Animal Model: Immature female rats are used as the animal model.

  • Compound Administration: The test flavonoid (e.g., chrysin, naringenin) is administered orally at a specific dose (e.g., 50 mg/kg body weight).

  • Hormone Challenge: The rats may also be treated with an estrogen or androgen to induce uterine growth.

  • Endpoint Measurement: After a defined treatment period, the uterine weight is measured as an indicator of estrogenic or anti-estrogenic activity. A reduction in estrogen- or androgen-induced uterine growth would suggest in vivo aromatase inhibition.

  • Bioavailability Assessment: Blood samples can be collected to determine the plasma concentrations of the flavonoid and its metabolites to assess bioavailability.

Structure-Activity Relationship

The molecular structure of flavonoids plays a crucial role in their aromatase inhibitory activity. For flavones, a hydroxyl group at the 7-position appears to be a key determinant of potency.[8] The substitution pattern on the A and B rings significantly influences the binding affinity to the aromatase active site.[8]

Structure-Activity Relationship of Flavonoids cluster_A Key Features for High Potency cluster_B Less Influential/Negative Features Flavonoid_Core Flavonoid Core Structure A_Ring A-Ring Substitutions Flavonoid_Core->A_Ring B_Ring B-Ring Substitutions Flavonoid_Core->B_Ring C_Ring C-Ring Features Flavonoid_Core->C_Ring Seven_OH 7-Hydroxyl Group A_Ring->Seven_OH Other_OH Other Hydroxylations (e.g., 5- or 4'-position) A_Ring->Other_OH B_Ring->Other_OH Aromatase_Inhibition Aromatase Inhibitory Potency Seven_OH->Aromatase_Inhibition Strongly Enhances Other_OH->Aromatase_Inhibition May Decrease or have Little Effect Isoflavone_Backbone Isoflavone vs. Flavone Backbone Isoflavone_Backbone->Aromatase_Inhibition Generally Weaker Inhibition than Flavones

Key structural features of flavonoids influencing aromatase inhibition.

Discussion and Future Directions

The available in vitro evidence strongly suggests that 7-hydroxyflavone, a close structural analog of this compound, is a potent competitive inhibitor of aromatase.[8] However, a significant challenge for the therapeutic application of many flavonoids, including those with aromatase inhibitory activity, is their poor oral bioavailability.[9][10] Rapid metabolism, particularly glucuronidation and sulfation, can severely limit the systemic exposure to the active compound.[10]

Future research should focus on several key areas:

  • Direct Evaluation of this compound: While data on 7-hydroxyflavone is available, specific studies quantifying the aromatase inhibitory activity of this compound are needed to confirm its potency.

  • In Vivo Efficacy: Well-designed animal studies are required to determine if orally administered this compound can achieve sufficient plasma concentrations to inhibit aromatase in vivo and exert a therapeutic effect.

  • Bioavailability Enhancement: Strategies to improve the bioavailability of this compound, such as the development of prodrugs, methylated analogs, or novel delivery systems, should be explored.[10]

  • Selectivity and Off-Target Effects: Comprehensive profiling of this compound against other cytochrome P450 enzymes and nuclear receptors is necessary to assess its selectivity and potential for off-target effects.

Conclusion

This compound and its analogs represent a promising class of natural compounds with the potential to act as effective aromatase inhibitors. The strong in vitro data for structurally similar flavonoids warrants further investigation into the therapeutic utility of this compound. Addressing the challenges of bioavailability and demonstrating in vivo efficacy will be critical next steps in translating these promising preclinical findings into potential clinical applications for hormone-dependent diseases.

References

Preliminary In Vitro Studies of 7-Hydroxyisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavone, a class of organic compounds known for their potential therapeutic properties. As a member of the flavonoid family, it has garnered interest within the scientific community for its diverse biological activities. Preliminary in vitro research has highlighted its potential as an antiviral, anticancer, and antioxidant agent. This technical guide provides a comprehensive overview of the existing in vitro data on this compound, detailing experimental methodologies, summarizing quantitative findings, and illustrating putative mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound, providing a comparative overview of its biological activities.

Table 1: Antiviral Activity of this compound
Virus Cell Line
Enterovirus 71 (EV71)Vero
Table 2: Anticancer Activity of this compound
Cell Line Assay
HeLa (Cervical Cancer)MTT Assay
MDA-MB-231 (Breast Cancer)MTT Assay
Table 3: Antioxidant Activity of this compound
Assay IC50
DPPH Radical Scavenging Assay5.5486 ± 0.81 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µg/mL) and incubate for a further 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Antiviral Activity (Cytopathic Effect - CPE Assay)

The CPE assay is used to quantify the ability of a compound to protect cells from virus-induced cell death.

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate to form a confluent monolayer.

  • Virus Infection and Treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours. Subsequently, infect the cells with Enterovirus 71 (EV71) at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator and monitor daily for the appearance of cytopathic effects under a microscope.

  • Quantification of Cell Viability: After 72 hours post-infection, quantify the cell viability using a cell staining method such as crystal violet or the MTT assay as described above.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits the viral cytopathic effect by 50% compared to the untreated virus-infected control.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add various concentrations of this compound to the DPPH solution. A standard antioxidant like ascorbic acid is used as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows based on the available in vitro data for this compound and related flavonoids.

cluster_antiviral Proposed Antiviral Mechanism of this compound against EV71 EV71 Enterovirus 71 HostCell Host Cell EV71->HostCell ViralEntry Viral Entry HostCell->ViralEntry ViralReplication Viral Replication (RNA & Protein Synthesis) ViralEntry->ViralReplication ViralAssembly Viral Assembly ViralReplication->ViralAssembly NewVirions Release of New Virions ViralAssembly->NewVirions CPE Cytopathic Effect (Cell Death) NewVirions->CPE Seven_OH_Isoflavone This compound Seven_OH_Isoflavone->ViralReplication Inhibition

Caption: Proposed inhibition of EV71 replication by this compound.

cluster_anticancer Putative Anticancer Signaling Pathway of this compound Seven_OH_Isoflavone This compound Bcl2 Bcl-2 (Anti-apoptotic protein) Seven_OH_Isoflavone->Bcl2 Inhibition Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Inhibits CancerCellSurvival Cancer Cell Survival Bcl2->CancerCellSurvival Promotes Apoptosis->CancerCellSurvival Inhibits

Caption: Putative inhibition of Bcl-2 by this compound, leading to apoptosis.

cluster_workflow General Experimental Workflow for In Vitro Screening Start Start: Cell Culture (e.g., HeLa, Vero) Treatment Treatment with This compound (Dose-Response) Start->Treatment Assay Biological Assay (MTT, CPE, or DPPH) Treatment->Assay DataCollection Data Collection (Absorbance Measurement) Assay->DataCollection Analysis Data Analysis (IC50 Calculation) DataCollection->Analysis End End: Determination of Biological Activity Analysis->End

Caption: A generalized workflow for in vitro evaluation of this compound.

Discussion and Future Directions

The preliminary in vitro data for this compound are promising, indicating its potential as a lead compound for the development of novel therapeutic agents. Its demonstrated antiviral activity against EV71, a significant pediatric pathogen, warrants further investigation into its mechanism of action, including the specific viral or host factors it targets. The potent cytotoxic effects on breast and cervical cancer cell lines suggest that this compound may act through the induction of apoptosis, potentially via the inhibition of anti-apoptotic proteins like Bcl-2. Further studies are required to elucidate the precise signaling pathways involved. The antioxidant properties of this compound likely contribute to its overall cytoprotective and therapeutic effects.

Future research should focus on:

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound in viral and cancer models.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models to translate the in vitro findings to a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to optimize its potency and selectivity.

  • Combination Studies: Investigating the potential synergistic effects of this compound with existing antiviral or anticancer drugs.

The Antioxidant Potential of 7-Hydroxyisoflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – A comprehensive technical guide released today details the antioxidant potential of 7-Hydroxyisoflavone, a naturally occurring isoflavone. This document, tailored for researchers, scientists, and drug development professionals, consolidates current in vitro and in vivo findings, outlines detailed experimental methodologies, and visualizes key molecular pathways, providing a foundational resource for future investigations into its therapeutic applications.

Executive Summary

This compound has demonstrated notable antioxidant properties through various scientific investigations. Its efficacy is attributed to its capacity for direct radical scavenging and, significantly, its role in modulating cellular antioxidant defense mechanisms. A key finding highlights its activation of the ERK/Nrf2/HO-1 signaling pathway, a critical regulator of cellular resistance to oxidative stress. While in vitro studies have begun to quantify its antioxidant capacity, further in vivo research is necessary to fully elucidate its systemic effects on oxidative stress biomarkers and antioxidant enzyme activities.

In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several standard assays. These studies provide quantitative measures of its ability to neutralize free radicals and reduce oxidants.

AssayCompoundIC50 / ValueReference
DPPH Radical ScavengingThis compound5.5486 ± 0.81 µg/mL[1]
DPPH Radical ScavengingAscorbic Acid (Positive Control)5.5486 ± 0.81 mg/mL[2]

Note: The unit for the Ascorbic Acid positive control is presented as mg/mL in the source, which may indicate a typographical error, as µg/mL is the more common unit for comparison.

While specific quantitative data for this compound in ABTS, FRAP, and ORAC assays are not yet widely published, the established DPPH scavenging activity underscores its potential as a direct antioxidant.

Mechanism of Action: Modulation of Cellular Signaling Pathways

A pivotal aspect of this compound's antioxidant potential lies in its ability to influence cellular signaling pathways that govern the expression of protective enzymes.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or activators, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.

Research has demonstrated that this compound protects renal proximal tubule cells from nicotine-induced oxidative stress by activating the ERK/Nrf2/HO-1 pathway[3][4][5]. This indicates that this compound can induce the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1).

G Figure 1: this compound Activation of the Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus seven_HF This compound ERK ERK seven_HF->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Degradation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription

Figure 1: this compound Activation of the Nrf2 Pathway

In Vivo Antioxidant Potential

Evidence from animal models suggests that this compound can mitigate oxidative stress in disease states. For instance, in a mouse model of non-alcoholic fatty liver disease (NAFLD), dietary supplementation with this compound was found to alleviate hepatic steatosis and oxidative stress. However, specific quantitative data on the modulation of key antioxidant enzymes and biomarkers of oxidative damage from in vivo studies focusing solely on this compound are still emerging.

Further research is required to quantify the in vivo effects of this compound on key oxidative stress markers. The table below indicates the biomarkers that should be assessed in future studies.

Biomarker CategoryBiomarkerExpected Effect of this compound
Antioxidant Enzymes Superoxide Dismutase (SOD)Increase
Catalase (CAT)Increase
Glutathione Peroxidase (GPx)Increase
Oxidative Damage Marker Malondialdehyde (MDA)Decrease

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide established protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

G Figure 2: DPPH Assay Workflow start Prepare DPPH solution in methanol/ethanol prepare_samples Prepare serial dilutions of This compound and control start->prepare_samples mix Mix DPPH solution with sample or control prepare_samples->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Figure 2: DPPH Assay Workflow

Methodology:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction: In a 96-well plate or cuvettes, add a small volume of the sample or standard to the DPPH solution.

  • Incubation: Incubate the mixture at room temperature in the dark for a specified period, typically 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Probe Loading: Wash the cells and incubate with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

  • Treatment: Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin) for a designated period.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals.

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Conclusion and Future Directions

This compound exhibits significant antioxidant potential, acting both as a direct radical scavenger and as a modulator of the key Nrf2 antioxidant response pathway. The compiled data and methodologies in this guide serve as a valuable resource for the scientific community.

Future research should focus on:

  • Quantitative In Vitro Analysis: Determining the antioxidant capacity of this compound using a broader range of assays, including ORAC, FRAP, and ABTS, to establish a comprehensive antioxidant profile.

  • In Vivo Efficacy: Conducting robust animal studies to quantify the effects of this compound on a panel of oxidative stress biomarkers (e.g., MDA, 8-OHdG) and the activity of primary antioxidant enzymes (SOD, CAT, GPx) in various tissues.

  • Mechanism Elucidation: Further investigating the molecular mechanisms underlying the activation of the Nrf2 pathway by this compound, including the identification of upstream signaling components.

A deeper understanding of the antioxidant properties of this compound will be instrumental in evaluating its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases.

References

A Comprehensive Technical Guide to the Anti-inflammatory Effects of 7-Hydroxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone, a key member of the isoflavone family of phytoestrogens, has garnered significant scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of the mechanisms through which this compound and structurally related isoflavones modulate inflammatory responses. This document summarizes quantitative data on its efficacy, details the experimental protocols used to elucidate its activity, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic diseases when dysregulated. The search for novel anti-inflammatory agents with improved safety and efficacy profiles is a continuous endeavor in pharmaceutical research. Isoflavones, a class of naturally occurring compounds found in various plants, have emerged as promising candidates. This compound, in particular, has demonstrated significant anti-inflammatory potential in preclinical studies. This guide will explore the molecular mechanisms underlying these effects, focusing on the inhibition of key inflammatory mediators and signaling cascades.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, including IC50 values and percentage inhibition of various inflammatory markers. While specific quantitative data for this compound is emerging, data from structurally similar isoflavones provides valuable insights.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueReference
7,3´,4´-TrihydroxyflavoneRAW 264.7 (2D)LPS26.7 µM[1]
7,3´,4´-TrihydroxyflavoneRAW 264.7 (3D)LPS48.6 µM[1]
7-HydroxyflavoneRAW 264.7LPSDose-dependent reduction[2]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators

CompoundCell LineMediatorEffectReference
7-HydroxyflavoneRAW 264.7PGE2Dose-dependent reduction[2]
7-HydroxyflavoneRAW 264.7TNF-αDose-dependent reduction[2]
7-HydroxyflavoneRAW 264.7IL-6Dose-dependent reduction[2]
7,3´,4´-TrihydroxyflavoneRAW 264.7c-Src KinaseIC50 = 20.9 µM[1]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, iNOS, and COX-2. This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition p_IkB p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Degradation Proteasomal Degradation p_IkB->Degradation Degradation->NFkB Release Hydroxyisoflavone This compound Hydroxyisoflavone->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), that are activated by various extracellular stimuli, including LPS. Once phosphorylated, these MAPKs activate downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Studies have indicated that this compound can suppress the phosphorylation of ERK, p38, and JNK, thereby attenuating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases Activation p38 p38 UpstreamKinases->p38 Phosphorylation ERK ERK UpstreamKinases->ERK Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK AP1 AP-1 p_p38->AP1 Activation p_ERK->AP1 Activation p_JNK->AP1 Activation Hydroxyisoflavone This compound Hydroxyisoflavone->UpstreamKinases Inhibition Transcription Gene Transcription AP1->Transcription Mediators Pro-inflammatory Mediators Transcription->Mediators

MAPK Signaling Pathway Inhibition by this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

Cell_Culture_Workflow start Start culture Culture RAW 264.7 cells in DMEM with 10% FBS start->culture seed Seed cells in appropriate plates (e.g., 96-well, 24-well) culture->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat cells with this compound at desired concentrations for 1-2 hours adhere->pretreat stimulate Stimulate cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) pretreat->stimulate collect Collect supernatant for cytokine/NO analysis and lyse cells for protein analysis stimulate->collect end End collect->end

Workflow for Cell Culture and Stimulation.
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells at a density of 5 x 10^5 cells/mL in 24-well plates or 1 x 10^5 cells/well in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

  • Reagents: Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Procedure: a. Collect 100 µL of cell culture supernatant from each well of a 96-well plate. b. Add 100 µL of Griess Reagent to each supernatant sample. c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a standard curve prepared with sodium nitrite.[1][3]

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure: a. Use commercially available ELISA kits for mouse TNF-α and IL-6. b. Coat a 96-well plate with the capture antibody overnight. c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS). d. Add cell culture supernatants and standards to the wells and incubate. e. Wash the plate and add the detection antibody. f. Add a streptavidin-HRP conjugate. g. Add a substrate solution (e.g., TMB) and stop the reaction. h. Measure the absorbance at 450 nm. i. Calculate cytokine concentrations based on the standard curve.[4][5]

Western Blot Analysis for iNOS, COX-2, and Phosphorylated Signaling Proteins
  • Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.

  • Procedure: a. Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay. c. SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel. d. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. f. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK, or their total protein counterparts. Use β-actin as a loading control. g. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. i. Quantification: Densitometrically analyze the bands using image analysis software.[6][7][8]

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
  • Principle: Visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Procedure: a. Seed cells on glass coverslips in a 24-well plate. b. Treat and stimulate the cells as described in section 4.1. c. Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. d. Blocking: Block with 1% BSA in PBS. e. Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 for 1-2 hours. f. Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). g. Nuclear Staining: Counterstain the nuclei with DAPI. h. Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. i. Analysis: Assess the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.[9][10][11]

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-6 is attributed to its modulatory effects on the NF-κB and MAPK signaling pathways. While more research is needed to fully elucidate the specific quantitative efficacy of this compound, the data from structurally related compounds are promising. The detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound as a novel anti-inflammatory agent. This information will be instrumental for researchers and drug development professionals in designing future studies and advancing our understanding of the pharmacological benefits of this and other isoflavones.

References

The Estrogenic Activity of 7-Hydroxyisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Hydroxyisoflavone, a member of the isoflavone class of phytoestrogens, has garnered interest for its potential estrogenic activity. Understanding its interaction with estrogen receptors and the subsequent cellular signaling pathways is crucial for evaluating its therapeutic and toxicological profile. This technical guide provides a comprehensive overview of the available data on the estrogenic activity of this compound, detailing experimental methodologies and visualizing key pathways.

Estrogen Receptor Binding Affinity

The initial step in exerting estrogenic effects is the binding of a ligand to estrogen receptors (ERs), primarily ERα and ERβ. The binding affinity of a compound for these receptors is a key determinant of its estrogenic potency. While direct, quantitative binding data for this compound is limited in the readily available scientific literature, studies on structurally similar compounds provide valuable insights.

A study on synthetic isoflavones, including 7-hydroxy-4'-methoxy analogs, assessed their relative binding affinities (RBA) for ERα and ERβ. The 4'-hydroxyl group is known to be important for the binding of isoflavones like genistein to the ER.[1] Although these analogs are not identical to this compound, the data suggests that isoflavones with a hydroxyl group at the 7-position can interact with estrogen receptors. Compounds lacking a basic side chain have shown a stronger binding affinity for ERβ than for ERα.[1]

Table 1: Estrogen Receptor Binding Affinity Data for Structurally Related Isoflavones

CompoundTarget ReceptorParameterValueReference
7-hydroxy-4'-methoxy isoflavone analogsERα and ERβRelative Binding Affinity (RBA)Low affinity[1]
Isoflavones lacking a basic side chainERα and ERβSelectivityHigher affinity for ERβ over ERα[1]

Note: The RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Lower RBA values indicate weaker binding affinity compared to estradiol.

In Vitro Estrogenic Activity

The estrogenic activity of a compound can be further characterized by its ability to induce proliferation in estrogen-dependent cells and to activate the transcription of estrogen-responsive genes.

Cell Proliferation (E-Screen Assay)

The E-screen assay, which utilizes the estrogen-responsive human breast cancer cell line MCF-7, is a widely used method to assess the proliferative potential of suspected estrogenic compounds.[2] In the presence of estrogens, these cells exhibit increased proliferation.

Estrogen Response Element (ERE) Transactivation

Estrogen receptors, upon ligand binding, act as transcription factors that bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating gene transcription.[3] Luciferase reporter gene assays are commonly employed to quantify the ability of a compound to activate ERE-mediated transcription.

Data on the direct activation of EREs by this compound is not explicitly detailed in the available search results. However, studies on other flavonoids like genistein, luteolin, and kaempferol have shown their capacity to induce ERE-driven luciferase activity, indicating their estrogenic potential.

Signaling Pathways in Estrogenic Action

The binding of a ligand to the estrogen receptor can trigger a cascade of intracellular signaling events, leading to changes in gene expression and cellular function. The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two major signaling cascades implicated in estrogen receptor signaling.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling route involved in cell proliferation, differentiation, and survival. Activation of this pathway can be initiated by estrogen receptor signaling. While direct evidence of this compound's effect on the MAPK/ERK pathway is not available, it is a plausible mechanism for its potential proliferative effects in estrogen-responsive cells.

MAPK_ERK_Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Ras Ras ER->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription Factors\n(e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Factors\n(e.g., c-Fos, c-Jun) Gene Expression\n(Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors\n(e.g., c-Fos, c-Jun)->Gene Expression\n(Proliferation, Differentiation) PI3K_Akt_Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER PI3K PI3K ER->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Effectors\n(e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors\n(e.g., mTOR, GSK3β) Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors\n(e.g., mTOR, GSK3β)->Cell Survival & Proliferation Competitive_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis ER_prep ERα or ERβ (recombinant protein) Incubation Incubate ER, [³H]17β-Estradiol, and Test Compound ER_prep->Incubation Radioligand [³H]17β-Estradiol Radioligand->Incubation Test_Compound This compound (varying concentrations) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., HAP) Incubation->Separation Measurement Measure radioactivity of bound fraction Separation->Measurement Analysis Generate competition curve and calculate IC50 Measurement->Analysis E_Screen_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Cell Number Determination cluster_4 Data Analysis Cell_Seeding Seed MCF-7 cells in multi-well plates Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Treatment Incubation Incubate for a set period (e.g., 6 days) Treatment->Incubation Staining Fix and stain cells (e.g., with sulforhodamine B) Incubation->Staining Measurement Measure absorbance to quantify cell number Staining->Measurement Analysis Generate dose-response curve and calculate EC50 Measurement->Analysis

References

Methodological & Application

One-Pot Synthesis of 7-Hydroxyisoflavone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 7-Hydroxyisoflavone, a valuable isoflavone with applications in medicinal chemistry and drug development. These methods offer efficient and streamlined approaches for researchers, scientists, and professionals in the field.

Introduction

This compound is a key structural motif found in numerous biologically active compounds. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-pot methodologies detailed herein provide a more efficient route to this important scaffold, saving time and resources. The primary method described is the reaction of resorcinol with various phenylacetic acids, proceeding through a deoxybenzoin intermediate.

Data Presentation: Comparative Analysis of One-Pot Synthesis Methods

The following table summarizes quantitative data from a key one-pot synthesis method for this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

EntryPhenylacetic Acid DerivativeProductReagentsReaction Time (h)Yield (%)
1Phenylacetic acidThis compounda) ZnCl₂, b) BF₃·Et₂O, DMF, MsCl585
24-Methoxyphenylacetic acid7-Hydroxy-4'-methoxyisoflavonea) ZnCl₂, b) BF₃·Et₂O, DMF, MsCl588
33,4-Dimethoxyphenylacetic acid7-Hydroxy-3',4'-dimethoxyisoflavonea) ZnCl₂, b) BF₃·Et₂O, DMF, MsCl686
44-Chlorophenylacetic acid7-Hydroxy-4'-chloroisoflavonea) ZnCl₂, b) BF₃·Et₂O, DMF, MsCl5.582

Experimental Protocols

Method 1: Zinc Chloride and Boron Trifluoride Etherate Catalyzed One-Pot Synthesis

This protocol describes a highly efficient one-pot synthesis of 7-hydroxyisoflavones from resorcinol and substituted phenylacetic acids.[1][2] The reaction proceeds in two stages within the same reaction vessel: the initial acylation to form a deoxybenzoin intermediate, followed by cyclization to the isoflavone.

Materials:

  • Resorcinol

  • Substituted phenylacetic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acylation:

    • A mixture of resorcinol (1.0 eq), the respective phenylacetic acid (1.0 eq), and freshly fused anhydrous zinc chloride (3.0 eq) is heated at 160-170 °C for 1.5 hours with constant stirring.

    • The reaction mixture is then cooled to room temperature.

  • Cyclization:

    • To the cooled reaction mixture, add N,N-dimethylformamide (DMF, 5.0 eq) and boron trifluoride diethyl etherate (BF₃·Et₂O, 3.0 eq).

    • The mixture is stirred at room temperature for 30 minutes.

    • Methanesulfonyl chloride (MsCl, 2.0 eq) is then added dropwise, and the reaction mixture is stirred at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure this compound derivative.

Mandatory Visualizations

Experimental Workflow: One-Pot Synthesis of this compound

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (in situ) Resorcinol Resorcinol Deoxybenzoin Deoxybenzoin Intermediate Resorcinol->Deoxybenzoin PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Deoxybenzoin ZnCl2 ZnCl₂ ZnCl2->Deoxybenzoin Catalyst Heat1 160-170°C, 1.5h Heat1->Deoxybenzoin Condition VilsmeierReagent Vilsmeier-type Reagent (DMF + MsCl) Deoxybenzoin->VilsmeierReagent Intermediate (not isolated) Product This compound VilsmeierReagent->Product BF3Et2O BF₃·Et₂O BF3Et2O->Product Catalyst Heat2 80°C Heat2->Product Condition

Caption: One-pot synthesis workflow for this compound.

Potential Signaling Pathways Modulated by this compound

Based on studies of structurally similar flavonoids, this compound is anticipated to modulate key cellular signaling pathways implicated in inflammation and cell proliferation.

1. NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB_complex NFkB_p65_p50->NFkB_IkB_complex Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Hydroxyisoflavone This compound Hydroxyisoflavone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

2. PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Hydroxyisoflavone This compound Hydroxyisoflavone->PI3K Inhibits Hydroxyisoflavone->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

3. MAPK Signaling Pathway

MAPK_Pathway Stress Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse Regulates Hydroxyisoflavone This compound Hydroxyisoflavone->MAPKK Inhibits Hydroxyisoflavone->MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The one-pot synthesis of this compound from resorcinol and phenylacetic acids represents a significant improvement over traditional multi-step methods, offering high yields in a single operational sequence. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery. Furthermore, the potential for this compound to modulate key signaling pathways highlights its promise as a scaffold for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of 7-Hydroxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7-Hydroxyisoflavone, a key isoflavone derivative, in various sample matrices. The protocols described herein are essential for pharmacokinetic studies, quality control of raw materials and finished products, and metabolic research.

Introduction

This compound (7-hydroxy-3-phenyl-4H-chromen-4-one) is a significant isoflavone, a class of phytoestrogens known for their potential health benefits.[1] Accurate and precise quantification of this compound is crucial for understanding its biological activity, metabolism, and for the development of therapeutic agents. This document outlines validated analytical methods for the determination of this compound, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) is a powerful tool for identifying, measuring, and separating components in a liquid sample.[2] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3] UV-Vis spectrophotometry offers a simpler, more accessible method for routine quantification where high sensitivity is not a prerequisite.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of isoflavones.[5] The method offers good precision and accuracy for the analysis of relatively clean sample matrices.

Experimental Protocol

1. Sample Preparation:

  • Solid Samples (e.g., plant material, powders):

    • Weigh accurately about 100 mg of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., plasma, urine):

    • To 1 mL of the liquid sample, add 3 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 90% A

    • 5-13 min: 85% A

    • 13-40 min: 70% A

    • 40-50 min: 50% A

    • 50-60 min: 0% A[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[7]

3. Method Validation Parameters:

The following table summarizes typical validation parameters for HPLC-UV analysis of isoflavones, which can be adapted for this compound.

ParameterTypical Value/Range
Linearity (r²)> 0.999[6]
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD%)< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-throughput and sensitive quantification of this compound in complex biological fluids, a UPLC-MS/MS method is recommended.[8] This technique offers superior selectivity and lower detection limits compared to HPLC-UV.

Experimental Protocol

1. Sample Preparation:

  • Follow the same procedure as for HPLC-UV liquid sample preparation. The final reconstitution volume can be reduced to 100 µL for higher concentration.

2. UPLC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[8]

  • Mobile Phase: A gradient of 2 mM ammonium acetate with 0.2% acetic acid in water (Solvent A) and 0.2% acetic acid in acetonitrile (Solvent B).[8]

  • Gradient Program:

    • Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.[9]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted for this compound, MW: 238.24 g/mol ):

    • Precursor Ion [M+H]⁺: m/z 239.1

    • Product Ion 1 (Quantitative): To be determined by infusion of a standard.

    • Product Ion 2 (Qualitative): To be determined by infusion of a standard.

    • Collision Energy (CE): To be optimized.

3. Method Validation Parameters:

The following table summarizes typical validation parameters for LC-MS/MS analysis of isoflavones.

ParameterTypical Value/Range
Linearity (r²)> 0.995[8]
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.2 - 2.0 ng/mL[8]
Accuracy (Recovery)90 - 110%
Precision (RSD%)< 15%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in pure solutions or simple mixtures.[10] The method is based on the principle of Beer-Lambert law.[4]

Experimental Protocol

1. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 25 µg/mL by diluting the stock solution with methanol.

2. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution from 200 to 400 nm.

  • Set the spectrophotometer to the determined λmax.

  • Use methanol as a blank to zero the instrument.[11]

  • Measure the absorbance of each standard solution and the sample solution.[11]

3. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.[12]

Data Presentation

Table 1: Summary of Quantitative Data for this compound Analytical Methods

Analytical MethodLinearity (r²)LODLOQAccuracy (Recovery %)Precision (RSD%)
HPLC-UV > 0.999[6]0.1 - 1.0 µg/mL0.5 - 5.0 µg/mL95 - 105%< 2%
LC-MS/MS > 0.995[8]0.05 - 0.5 ng/mL0.2 - 2.0 ng/mL[8]90 - 110%< 15%
UV-Vis > 0.990.5 - 2.0 µg/mL1.0 - 10.0 µg/mL98 - 102%< 5%

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction / Protein Precipitation Homogenization->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS UVVis UV-Vis Filtration->UVVis Quantification Quantification HPLC->Quantification LCMS->Quantification UVVis->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of this compound.

LCMS_Logic UPLC UPLC Separation ESI Electrospray Ionization (ESI) UPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Logical flow of LC-MS/MS for this compound analysis.

References

Application Note: Quantitative Analysis of 7-Hydroxyisoflavone in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 7-Hydroxyisoflavone in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation. Detection is achieved via Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode, offering high selectivity and sensitivity suitable for pharmacokinetic studies and clinical research. This document provides comprehensive experimental procedures, instrument parameters, and expected performance characteristics to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the isoflavone class of phytoestrogens, which are naturally occurring compounds found in various plants.[1] Isoflavones have garnered significant interest in the scientific community due to their potential health benefits, including applications in cancer therapy and prevention. This compound, in particular, has been identified as a potent inhibitor of aromatase, an enzyme crucial for estrogen biosynthesis.[1] This inhibitory action makes it a promising candidate for the development of therapies for hormone-dependent cancers, such as breast cancer.

Given its therapeutic potential, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for preclinical and clinical studies, including pharmacokinetics, metabolism, and efficacy assessments. HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for such bioanalytical applications. This application note provides a comprehensive protocol for the analysis of this compound in human plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma. This method is quick, efficient, and suitable for high-throughput analysis.

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of human plasma.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally related compound not present in the matrix).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The analysis is performed on a reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Detection is carried out using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp. 4°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]+) m/z 239.1
Product Ions m/z 183.1 (Quantifier), m/z 165.1 (Qualifier)
Collision Energy Optimization required for the specific instrument. A starting range of 15-30 eV is recommended.
Dwell Time 100 ms

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar isoflavone analyses and should be validated in the user's laboratory.

Table 3: Quantitative Performance Characteristics

ParameterExpected Value
Linearity (r²) > 0.995
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS/MS analysis of this compound from plasma samples.

experimental_workflow plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation 1. Add sample centrifugation1 Centrifugation precipitation->centrifugation1 2. Vortex supernatant Supernatant Transfer centrifugation1->supernatant 3. Separate evaporation Evaporation supernatant->evaporation 4. Isolate reconstitution Reconstitution evaporation->reconstitution 5. Dry centrifugation2 Final Centrifugation reconstitution->centrifugation2 6. Resuspend analysis HPLC-MS/MS Analysis centrifugation2->analysis 7. Clarify & Inject

Figure 1. Experimental workflow for the analysis of this compound.
Aromatase Inhibition Signaling Pathway

This compound is known to inhibit the aromatase enzyme. The diagram below depicts the simplified signaling pathway of estrogen synthesis and the point of inhibition by this compound.

aromatase_pathway androgens Androgens (e.g., Testosterone) aromatase Aromatase (CYP19A1) androgens->aromatase estrogens Estrogens (e.g., Estradiol) aromatase->estrogens er Estrogen Receptor (ER) estrogens->er gene_expression Gene Expression (Cell Proliferation, Growth) er->gene_expression hydroxyisoflavone This compound hydroxyisoflavone->aromatase Inhibition

Figure 2. Aromatase inhibition by this compound.

References

Application Note: GC-MS Methods for the Detection of 7-Hydroxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a member of the isoflavone class of compounds, which are known for their potential biological activities, including estrogenic and anti-estrogenic effects. Accurate and sensitive detection methods are crucial for the study of its metabolism, pharmacokinetics, and presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound, particularly when coupled with a derivatization step to enhance volatility. This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS.

Experimental Protocols

This section details the methodology for the analysis of this compound, from sample preparation to GC-MS detection. The protocol is based on established methods for isoflavone analysis.

Sample Preparation

The extraction of this compound from a sample matrix (e.g., biological fluid, plant material) is a critical first step.

Materials:

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Centrifuge

  • Sonicator

  • 2 mL microcentrifuge tubes

Protocol:

  • Weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of methanol to the tube.

  • Sonicate the sample for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization

Derivatization is essential to increase the volatility of this compound for GC-MS analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method.[1]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate

  • Heater block or oven

Protocol:

  • Reconstitute the dried sample extract in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the sample.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 1 minute.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound can be achieved using the GC-MS method described. The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound, based on data from a closely related compound, 5-methyl-7-hydroxyisoflavone.[2][3]

ParameterValueReference
Compound This compound-TMS
Molecular Ion (m/z) 310 (Expected)
Key Fragment Ions (m/z) 295, 208, 102 (Expected)[2][3]
Limit of Detection (LOD) ~50 ng/mL[2]
Limit of Quantification (LOQ) To be determined by validation
Linearity (R²) >0.99 (Expected)
Recovery To be determined by validation

Note: The mass-to-charge ratios (m/z) for the molecular and fragment ions are based on the derivatization of 5-methyl-7-hydroxy-isoflavone and are expected to be similar for this compound-TMS. Specific values should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Derivatization Silylation with BSTFA Evaporation->Derivatization Heating Heating at 70°C Derivatization->Heating GC_Injection GC Injection Heating->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Derivatization Reaction

The diagram below shows the silylation reaction of this compound with BSTFA.

derivatization cluster_reactants Reactants cluster_products Products isoflavone This compound tms_isoflavone 7-(Trimethylsilyloxy)isoflavone isoflavone->tms_isoflavone + BSTFA bstfa BSTFA byproducts Byproducts

Caption: Silylation of this compound with BSTFA.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. Proper sample preparation and derivatization are key to achieving accurate results. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of natural product analysis and drug development. Method validation, including the determination of LOQ, linearity, and recovery, should be performed in the specific sample matrix of interest to ensure data quality.

References

7-Hydroxyisoflavone: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the demonstrated antiviral properties of 7-Hydroxyisoflavone, with a primary focus on its activity against Picornaviruses, particularly Enterovirus 71 (EV71). The included protocols and data are intended to serve as a practical guide for researchers investigating the potential of this compound as a novel antiviral agent.

Introduction

This compound is a member of the isoflavone class of flavonoids, which are naturally occurring phytochemicals.[1][2][3] Research has demonstrated that various isoflavones possess a range of pharmacological effects, including antiviral properties against a spectrum of viruses.[4][5][6] Notably, this compound has emerged as a promising candidate for antiviral drug development due to its potent activity against EV71, the primary causative agent of hand, foot, and mouth disease (HFMD), and other related enteroviruses.[4][5][7]

The antiviral mechanism of this compound against EV71 appears to target an early stage of the viral replication cycle, leading to a dose-dependent reduction in viral RNA and protein synthesis.[4][5][7] This suggests that the compound may interfere with viral entry, uncoating, or the initial stages of viral genome replication. Further research into its precise molecular targets is ongoing.

Antiviral Activity Spectrum

In vitro studies have confirmed the antiviral efficacy of this compound against several members of the Picornaviridae family.

Quantitative Summary of Antiviral Activity
CompoundVirus StrainCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundEV71 (SHZH98)VeroCPE Reduction3.2587.0326.78[4][7]
This compoundEV71 (GD0801)VeroCPE Reduction4.9287.0317.69[4][7]
This compoundEV71 (GZ0807)VeroCPE Reduction4.1687.0320.92[4][7]
This compoundCoxsackievirus B2VeroCPE Reduction---[4][5][7]
This compoundCoxsackievirus B3VeroCPE Reduction---[4][5][7]
This compoundCoxsackievirus B6VeroCPE Reduction---[4][5][7]

Note: Specific IC50 values for Coxsackieviruses were not provided in the cited literature, though strong antiviral activity was reported.[4][5][7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol 1: Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, a critical parameter for establishing a therapeutic window.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of this compound to inhibit virus-induced cell death.

Materials:

  • Vero cells

  • EV71 virus stock

  • DMEM with 2% FBS

  • This compound

  • 96-well plates

  • Crystal Violet solution

Procedure:

  • Seed Vero cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01.

  • After 2 hours of adsorption, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.

  • Incubate the plate for 48-72 hours until CPE is observed in the virus control wells.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Wash the plate and solubilize the dye with methanol.

  • Measure the absorbance at 570 nm.

  • The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces CPE by 50% compared to the virus control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral RNA

This protocol measures the effect of this compound on the synthesis of viral RNA.

Materials:

  • Vero cells

  • EV71 virus

  • This compound

  • 6-well plates

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for EV71 RNA

Procedure:

  • Seed Vero cells in 6-well plates.

  • Infect the cells with EV71.

  • Treat the infected cells with different concentrations of this compound.

  • At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit.

  • Perform one-step qRT-PCR using primers and a probe targeting a conserved region of the EV71 genome.

  • Quantify the viral RNA levels relative to an internal control gene (e.g., GAPDH).

  • Analyze the dose-dependent reduction in viral RNA synthesis.

Protocol 4: Western Blot for Viral Protein Expression

This protocol assesses the impact of this compound on the production of viral proteins.

Materials:

  • Vero cells

  • EV71 virus

  • This compound

  • RIPA buffer with protease inhibitors

  • Primary antibody against a specific EV71 protein (e.g., VP1)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Following a similar infection and treatment protocol as for qRT-PCR, lyse the cells with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the reduction in viral protein expression in a dose-dependent manner.

Mechanism of Action & Signaling Pathways

The antiviral activity of this compound against EV71 is attributed to its interference with an early stage of the viral replication cycle.[4][7] Time-of-addition experiments have shown that the compound is most effective when added during or shortly after viral inoculation, indicating an effect on viral entry or the initial steps of replication.[4][7]

G cluster_virus_lifecycle EV71 Replication Cycle cluster_inhibition Inhibitory Action of this compound Virus Attachment Virus Attachment Viral Entry Viral Entry Virus Attachment->Viral Entry Uncoating Uncoating Viral Entry->Uncoating RNA Replication RNA Replication Uncoating->RNA Replication Protein Synthesis Protein Synthesis RNA Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Virus Release Virus Release Virion Assembly->Virus Release 7_Hydroxyisoflavone 7_Hydroxyisoflavone Early Replication Stage 7_Hydroxyisoflavone->Early Replication Stage Inhibits

Caption: Proposed mechanism of this compound against EV71.

Some isoflavones have also been shown to act as agonists of innate immune signaling pathways, specifically activating the Interferon Regulatory Factor 3 (IRF-3) transcription factor.[6][8] This leads to the induction of interferon-stimulated genes (ISGs) that establish an antiviral state in the host cell. While this has not been directly demonstrated for this compound against EV71, it represents a potential indirect antiviral mechanism.

G cluster_pathway Potential IRF-3 Activation Pathway Isoflavone_Agonist Isoflavone Agonist (e.g., this compound) IRF3_Activation Activation of IRF-3 Isoflavone_Agonist->IRF3_Activation IRF3_Translocation IRF-3 Nuclear Translocation IRF3_Activation->IRF3_Translocation ISG_Promoter Binding to ISG Promoters IRF3_Translocation->ISG_Promoter ISG_Expression Expression of Interferon-Stimulated Genes (ISGs) ISG_Promoter->ISG_Expression Antiviral_State Establishment of Antiviral State ISG_Expression->Antiviral_State

Caption: Potential innate immune activation by isoflavones.

Experimental Workflow

The following diagram outlines a typical workflow for the initial assessment of the antiviral potential of this compound.

G cluster_workflow Antiviral Evaluation Workflow Start Start: Compound (this compound) Cytotoxicity Determine CC50 on Host Cells Start->Cytotoxicity Antiviral_Screen Screen for Antiviral Activity (CPE Reduction Assay) Start->Antiviral_Screen IC50_Determination Determine IC50 Antiviral_Screen->IC50_Determination Mechanism_Study Mechanism of Action Studies IC50_Determination->Mechanism_Study RNA_Analysis Viral RNA Quantification (qRT-PCR) Mechanism_Study->RNA_Analysis Dose-response Protein_Analysis Viral Protein Quantification (Western Blot) Mechanism_Study->Protein_Analysis Dose-response Time_of_Addition Time-of-Addition Assay Mechanism_Study->Time_of_Addition Temporal effect End Data Analysis & Conclusion RNA_Analysis->End Protein_Analysis->End Time_of_Addition->End

Caption: Workflow for antiviral assessment of this compound.

Conclusion and Future Directions

This compound has demonstrated significant in vitro antiviral activity against EV71 and other coxsackieviruses, positioning it as a valuable lead compound for the development of new anti-enteroviral therapies.[4][5][7] Its mechanism of action, targeting an early stage of viral replication, offers a promising avenue for therapeutic intervention.[4][5][7]

Future research should focus on:

  • Elucidating the precise molecular target(s) of this compound.

  • Evaluating its efficacy in in vivo models of EV71 infection.

  • Investigating its potential as a broad-spectrum antiviral agent against other RNA viruses.

  • Exploring structure-activity relationships through the synthesis and testing of derivatives to enhance its potency and pharmacokinetic profile.[4]

References

Application Note: In Vitro Antiviral Assay for 7-Hydroxyisoflavone against Enterovirus 71

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant human pathogen and a primary causative agent of Hand, Foot, and Mouth Disease (HFMD). In severe cases, EV71 infection can lead to serious neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis, particularly in young children. Currently, there are no approved specific antiviral therapies for EV71 infections, highlighting the urgent need for the development of effective antiviral agents.

7-Hydroxyisoflavone, a naturally occurring isoflavone, has demonstrated potent antiviral activity against various EV71 strains in vitro.[1] Studies suggest that its mechanism of action involves the inhibition of an early stage of the viral replication cycle.[1] This application note provides a comprehensive overview of the in vitro antiviral assays used to evaluate the efficacy of this compound against EV71, including detailed experimental protocols and data presentation.

Antiviral Activity of this compound Against Enterovirus 71

The antiviral efficacy of this compound has been quantified using various in vitro assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values have been determined through cytopathic effect (CPE) inhibition, plaque reduction, and cell viability assays. While specific 50% cytotoxic concentration (CC50) values for this compound in Vero or rhabdomyosarcoma (RD) cells are not extensively reported, studies indicate a lack of significant cytotoxicity at concentrations effective against the virus.[2] The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: In Vitro Antiviral Activity of this compound against Enterovirus 71

Assay TypeCell LineVirus Strain(s)Endpoint MeasurementIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Cytopathic Effect (CPE) AssayVeroMultiple EV71 StrainsInhibition of CPE3.25 - 4.92> 50 (Estimated)> 10.16 - 15.38[1]
Cell Viability Assay (MTS)RDEV71Cell Viability19.95Not ReportedNot Reported[3]
Plaque Reduction AssayRDEV71Reduction in Plaque Formation23.45Not ReportedNot Reported[3]

Note: The CC50 value is estimated based on reports of low cytotoxicity at effective concentrations. Further experimental validation is required for a precise determination.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to assess the antiviral activity of this compound against EV71.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells (Vero or RD cells).

Materials:

  • This compound

  • Vero or RD cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed Vero or RD cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with medium only (background control) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from the virus-induced CPE.

Materials:

  • This compound

  • Enterovirus 71 (EV71) stock

  • Vero or RD cells

  • DMEM with 2% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

  • Seed Vero or RD cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Remove the growth medium and add 50 µL of the diluted compound to each well.

  • Add 50 µL of EV71 suspension (at a multiplicity of infection, MOI, that causes complete CPE in 48-72 hours) to the wells containing the compound. Include cell control wells (cells with medium only) and virus control wells (cells with virus and no compound).

  • Incubate the plate at 37°C in a 5% CO2 incubator until CPE is complete in the virus control wells.

  • Remove the medium and fix the cells with 100 µL of 4% paraformaldehyde for 20 minutes.

  • Wash the plate with PBS and stain with 100 µL of crystal violet solution for 15 minutes.

  • Wash the plate with water and allow it to air dry.

  • Visually score the protection from CPE or solubilize the stain with methanol and measure the absorbance at 570 nm.

  • The 50% inhibitory concentration (IC50) is the concentration of the compound that protects 50% of the cells from CPE.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of this compound.

Materials:

  • This compound

  • EV71 stock

  • Vero or RD cells

  • 6-well cell culture plates

  • DMEM with 2% FBS

  • Overlay medium (e.g., DMEM with 2% FBS and 1.2% methylcellulose or Avicel)

  • Crystal Violet staining solution

Protocol:

  • Seed Vero or RD cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of EV71 in serum-free DMEM.

  • In separate tubes, mix the virus dilutions with equal volumes of serial dilutions of this compound or medium (for virus control). Incubate for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.

  • Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Overlay the cells with 2 mL of overlay medium containing the corresponding concentration of this compound.

  • Incubate at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix and stain the cells as described in the CPE inhibition assay.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro antiviral evaluation.

Enterovirus 71 Replication Cycle and Potential Inhibition by this compound

EV71_Replication cluster_host_cell Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Proteolysis 4. Polyprotein Processing Translation->Proteolysis Protease3C 3C Protease Proteolysis->Protease3C Replication 5. RNA Replication Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Release of Progeny Virus Assembly->Release Virus EV71 Virion Release->Virus Progeny Virions Inhibitor This compound Inhibitor->Protease3C Potential Inhibition Protease3C->Replication Crucial for replication complex formation Virus->Entry

References

Application Notes and Protocols for 7-Hydroxyisoflavone in Nonalcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-hydroxyisoflavone in preclinical research models of nonalcoholic fatty liver disease (NAFLD). The protocols detailed below are based on established methodologies and findings from recent scientific literature, offering a guide for investigating the therapeutic potential of this compound.

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis) in individuals with minimal or no alcohol consumption. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to more severe conditions like fibrosis, cirrhosis, and hepatocellular carcinoma. Flavonoids, a class of polyphenolic compounds, have garnered interest for their potential therapeutic effects in NAFLD due to their anti-inflammatory, antioxidant, and lipid-lowering properties. This compound, a specific type of isoflavone, has emerged as a promising candidate for NAFLD research. Recent studies indicate that this compound can mitigate fat accumulation, hepatic steatosis, and oxidative stress in both cellular and animal models of NAFLD.[1] A key mechanism of action involves its interaction with Serine/Threonine Kinase 24 (STK24), a protein implicated in lipid metabolism.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects in NAFLD models, at least in part, by targeting STK24.[2] STK24, also known as Mammalian STE20-like kinase 3 (MST3), is a protein that localizes to lipid droplets within liver cells. Elevated levels of STK24 are associated with increased lipid accumulation. By interacting with STK24, this compound is thought to modulate its activity, leading to a reduction in intracellular triglyceride deposition.[2][3] The downstream effects of this interaction include the stimulation of β-oxidation (the breakdown of fatty acids) and triglyceride secretion, along with the inhibition of fatty acid influx and synthesis.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound in NAFLD models.

Table 1: In Vitro Effects of this compound on HepG2 Cells

Treatment GroupIntracellular Triglyceride (TG) Level (Relative to Control)Intracellular Total Cholesterol (TC) Level (Relative to Control)
Control (Vehicle)100%100%
Oleic Acid/Palmitic Acid (Model)IncreasedIncreased
This compound (Low Dose)Decreased vs. ModelNo Significant Change
This compound (High Dose)Significantly Decreased vs. ModelNo Significant Change

Note: Specific concentrations and percentage changes should be referenced from the primary literature.

Table 2: In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

ParameterControl (Chow Diet)HFD (NAFLD Model)HFD + this compound
Body Weight GainNormalIncreasedReduced vs. HFD
Liver WeightNormalIncreasedReduced vs. HFD
Serum ALTNormalElevatedReduced vs. HFD
Serum ASTNormalElevatedReduced vs. HFD
Serum TriglyceridesNormalElevatedReduced vs. HFD
Serum Total CholesterolNormalElevatedReduced vs. HFD
Liver TriglyceridesNormalElevatedReduced vs. HFD
Liver Total CholesterolNormalElevatedReduced vs. HFD

Note: Specific values and statistical significance should be referenced from the primary literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro NAFLD Model and this compound Treatment

Objective: To induce a cellular model of NAFLD in HepG2 cells and assess the effect of this compound on lipid accumulation.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid

  • Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oil Red O staining solution

  • Triglyceride and Cholesterol quantification kits

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Fatty Acid Solution Preparation: Prepare a stock solution of oleic acid and palmitic acid (typically a 2:1 molar ratio) complexed with fatty acid-free BSA.

  • Induction of Steatosis: Seed HepG2 cells in appropriate culture plates. Once they reach 70-80% confluency, replace the culture medium with serum-free DMEM containing the oleic acid/palmitic acid solution for 24 hours to induce lipid accumulation.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat the steatotic HepG2 cells with varying concentrations of this compound (or vehicle control) for an additional 24 hours.

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

    • Triglyceride and Cholesterol Quantification: Lyse the cells and measure the intracellular triglyceride and total cholesterol content using commercially available kits.

In_Vitro_Workflow

In Vivo NAFLD Model and this compound Administration

Objective: To induce NAFLD in a mouse model using a high-fat diet and evaluate the therapeutic effects of this compound.

Materials:

  • C57BL/6J mice

  • Standard chow diet

  • High-fat diet (HFD), typically 60% kcal from fat

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Equipment for blood collection and tissue harvesting

  • Kits for measuring serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and total cholesterol.

Protocol:

  • Animal Acclimatization: Acclimate C57BL/6J mice to the animal facility for at least one week with free access to standard chow and water.

  • NAFLD Induction: Divide the mice into groups. Feed the control group a standard chow diet and the experimental groups a high-fat diet for a period of 12-16 weeks to induce obesity and hepatic steatosis.

  • This compound Administration: Following the induction period, administer this compound (dissolved in a suitable vehicle) to the treatment group via oral gavage daily for a specified duration (e.g., 4-8 weeks). The control and HFD groups should receive the vehicle alone.

  • Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study. Perform glucose and insulin tolerance tests as needed.

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis of serum ALT, AST, triglycerides, and total cholesterol. Euthanize the animals and harvest the livers for weight measurement, histological analysis (H&E and Oil Red O staining), and determination of hepatic lipid content.

In_Vivo_Workflow

Conclusion

This compound shows significant promise as a therapeutic agent for NAFLD. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. The interaction with STK24 presents a novel target for drug development in the context of metabolic liver diseases. Further studies are warranted to elucidate the complete signaling cascade and to evaluate the long-term safety and efficacy of this compound in more complex preclinical models of NASH and fibrosis.

References

Application Notes and Protocols for 7-Hydroxyisoflavone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone, a member of the isoflavone subgroup of flavonoids, has garnered significant attention in oncological research for its potential as an anticancer agent.[1][2] Found in various natural sources, including soy, this compound has demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[1][3][4] Mechanistic studies reveal that this compound exerts its effects through the modulation of multiple critical signaling pathways implicated in carcinogenesis, such as the MAPK, Akt, and NF-κB pathways.[2][5] These characteristics make this compound a promising candidate for further investigation in the development of novel cancer therapies.

These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and quantitative data from various studies.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against cancer cells, primarily centered around the induction of apoptosis and the regulation of key signaling cascades.

Induction of Apoptosis:

This compound has been shown to trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling molecules.[6] This leads to the activation of pro-apoptotic proteins like Bax and the cleavage of caspase-3 and PARP, ultimately resulting in cancer cell death.[3][6] Furthermore, this compound can downregulate the expression of anti-apoptotic proteins such as Bcl-2, shifting the cellular balance towards apoptosis.[6]

Modulation of Signaling Pathways:

Several critical signaling pathways are influenced by this compound:

  • MAPK Pathway: It can induce the phosphorylation of p38 and JNK, which are involved in stress-induced apoptosis.[6]

  • p53 Signaling: this compound can lead to the phosphorylation and stabilization of the tumor suppressor protein p53, which plays a crucial role in apoptosis and cell cycle arrest.[5][6]

  • Akt/NF-κB Pathway: This compound has been observed to suppress the activation of the pro-survival Akt and NF-κB signaling pathways, thereby promoting apoptosis.[2][5]

The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Signaling Pathways This compound This compound ROS ROS This compound->ROS induces Bcl2 Bcl-2 This compound->Bcl2 downregulates Akt_NFkB Akt/NF-κB This compound->Akt_NFkB inhibits PCNA_p21 PCNA/p21 This compound->PCNA_p21 modulates Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest ASK1 ASK1 ROS->ASK1 activates p38_JNK p38/JNK ASK1->p38_JNK activates p53 p53 p38_JNK->p53 activates p53->Cell Cycle Arrest Bax Bax p53->Bax upregulates Bax->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Apoptosis PARP PARP Caspase3->PARP cleaves PARP->Apoptosis Akt_NFkB->Apoptosis PCNA_p21->Cell Cycle Arrest

Signaling pathways modulated by this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and its derivatives across various cancer cell lines.

Table 1: IC50 Values of this compound and its Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
7-HydroxyflavoneHeLa (Cervical Cancer)22.56 ± 0.21 µg/mL[7]
7-HydroxyflavoneMDA-MB-231 (Breast Cancer)3.86 ± 0.35 µg/mL[7]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)177.6 µM (for 48h)[8]
Triazine-genistein derivative (9i)MDA-MB-231 (Breast Cancer)23.13 ± 1.29 µM[9]
Triazine-genistein derivative (9i)HeLa (Cervical Cancer)39.13 ± 0.89 µM[9]
7,3′,4′-TrihydroxyisoflavoneHepG2 (Hepatocellular Carcinoma)~40 µM (under hypoxia)[10]
7,8,4′-TrihydroxyisoflavoneHepG2 (Hepatocellular Carcinoma)~40 µM (under hypoxia)[10]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490nm G->H I Calculate cell viability and IC50 H->I

References

Probing the Bioactivity of 7-Hydroxyisoflavone: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of molecular docking studies to investigate the therapeutic potential of 7-Hydroxyisoflavone. This document outlines the theoretical basis, experimental protocols, and data interpretation for researchers exploring the interactions of this isoflavonoid with various protein targets.

Introduction

This compound is a naturally occurring isoflavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and molecular biology for understanding the binding mechanism and affinity of small molecules like this compound to proteins of interest, thereby elucidating their potential pharmacological effects.

Applications of Molecular Docking with this compound

Molecular docking studies can be employed to investigate the interaction of this compound with a variety of protein targets implicated in different diseases. Key applications include:

  • Anticancer Research: Investigating the binding of this compound to anti-apoptotic proteins like Bcl-2 to explore its potential as a pro-apoptotic agent.

  • Hormone-Dependent Cancers: Studying the interaction with enzymes like aromatase and estrogen receptors to understand its role in modulating estrogenic pathways.

  • Oxidative Stress and Inflammation: Exploring the binding to proteins in the Keap1-Nrf2 signaling pathway to elucidate its antioxidant and anti-inflammatory mechanisms.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and its close analogs with various protein targets, as determined by molecular docking studies.

LigandTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)
7-HydroxyflavanoneAromatase4GL7Not explicitly stated, but identified as a well-established inhibitor with an IC50 of 3.8 µM.[1]
Daidzein (7,4'-dihydroxyisoflavone)Estrogen Receptor α3ERT-23.89 (Docking Score)
MyricetinBcl-22W3L-7.3[2]
GalanginBcl-22W3L-7.3[2]
Biochanin ABcl-22W3L-6.9[2]
FisetinBcl-xLNot specified-8.8[2]
ApigeninBcl-xLNot specified-8.6[2]

Note: Data for direct molecular docking of this compound is limited. The table includes data for closely related flavonoids to provide a comparative context for its potential binding affinities.

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.

Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file. This can be done using molecular visualization software like PyMOL or UCSF Chimera.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools (ADT).

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (--INVALID-LINK--).

  • Prepare the Ligand:

    • Add polar hydrogen atoms to the ligand.

    • Merge non-polar hydrogen atoms.

    • Assign Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format using ADT.

Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through literature review and active site prediction servers.

  • Set Grid Parameters:

    • Using ADT, define a grid box that encompasses the entire binding site.

    • The grid box dimensions (x, y, z) should be large enough to allow the ligand to move and rotate freely within the binding site. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.[3]

    • Center the grid box on the identified binding site.

Molecular Docking with AutoDock Vina
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run. An example is provided below:

  • Run AutoDock Vina: Execute the docking simulation from the command line:

Analysis of Docking Results
  • Binding Affinity: The output file (docking_results.pdbqt) will contain the binding affinity of the best binding mode in kcal/mol. A more negative value indicates a stronger binding affinity.

  • Visualization of Binding Pose: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to view the docked conformation of this compound within the protein's binding site.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues to understand the molecular basis of the binding.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add H, assign charges) -> PDBQT PDB->PrepProt LigandDB Obtain Ligand Structure (e.g., PubChem) PrepLig Prepare Ligand (Add H, assign charges, define rotatable bonds) -> PDBQT LigandDB->PrepLig Grid Define Grid Box around Binding Site PrepProt->Grid PrepLig->Grid Vina Run AutoDock Vina Grid->Vina Results Analyze Binding Affinity (kcal/mol) Vina->Results Visualize Visualize Binding Pose Results->Visualize Interactions Analyze Ligand-Protein Interactions Visualize->Interactions

Caption: A flowchart illustrating the key steps in a molecular docking study.

Proposed Signaling Pathway: Flavonoid-mediated Nrf2 Activation

While direct molecular docking studies of this compound with the Keap1-Nrf2 pathway are not extensively reported, based on the known activity of other flavonoids, a plausible mechanism is the inhibition of the Keap1-Nrf2 interaction.[4][5] This leads to the activation of the Nrf2-mediated antioxidant response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoid This compound (or other flavonoids) Keap1 Keap1 Flavonoid->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant Antioxidant & Detoxifying Genes ARE->Antioxidant Activation of Transcription

Caption: Proposed mechanism of Nrf2 activation by flavonoids via Keap1 inhibition.

References

7-Hydroxyisoflavone: A Foundational Scaffold for Fluorescent Probe Development in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavone that has garnered interest in the field of bioimaging, not primarily as a direct fluorescent imaging agent, but as a versatile molecular scaffold for the development of novel fluorescent probes. While possessing intrinsic, albeit weak, fluorescence, its true value lies in its chemical structure, which can be modified to create derivatives with significantly enhanced photophysical properties suitable for cellular imaging. These derivatives, born from the this compound core, offer promising applications in visualizing cellular structures and potentially, dynamic cellular processes.

This document provides an overview of the fluorescent properties of this compound, a generalized protocol for its application in fluorescence microscopy, and a discussion on its relevance to the study of cellular signaling pathways.

Data Presentation: Photophysical Properties

Quantitative data for this compound's photophysical properties are summarized below. It is important to note that the fluorescence quantum yield of this compound is generally low in aqueous buffers, which limits its direct use for high-resolution imaging.

PropertyValueSolventReference
Molecular Weight 238.24 g/mol -[1]
Absorption Maximum (λmax) 243 nmMethanol[2]
Molar Extinction Coefficient (ε) 27,600 M-1cm-1Methanol[2]
Fluorescence Emission Maximum (λem) Not specified-
Fluorescence Quantum Yield (ΦF) Weak in biological buffersAqueous Buffer

Experimental Protocols

While this compound itself is not a potent fluorophore for direct cellular imaging, the following protocols provide a general framework for utilizing small molecule fluorescent probes for fixed and live-cell imaging. These would be the foundational steps for working with either this compound or its more fluorescent derivatives.

General Workflow for Cellular Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture cell_seeding Seed cells on coverslips cell_culture->cell_seeding prepare_stain Prepare Staining Solution cell_seeding->prepare_stain incubation Incubate with this compound prepare_stain->incubation wash Wash to remove excess probe incubation->wash mounting Mount coverslip wash->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: General experimental workflow for cellular imaging with a fluorescent probe.

Preparation of this compound Staining Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other appropriate cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in anhydrous DMSO to a concentration of 1-10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM) in pre-warmed cell imaging buffer. The final concentration of DMSO should be kept below 0.5% to minimize cellular toxicity.

Live-Cell Imaging Protocol

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound working solution

  • Pre-warmed cell culture medium

  • Live-cell imaging microscope equipped with appropriate filters for UV/blue excitation and blue/green emission.

Protocol:

  • Grow cells to the desired confluency on a suitable imaging vessel.

  • Remove the culture medium and wash the cells gently with pre-warmed imaging buffer.

  • Add the pre-warmed this compound working solution to the cells.

  • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2. Incubation time should be optimized for the specific cell type and experimental conditions.

  • After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove the excess fluorescent probe.

  • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

  • Proceed with imaging on a fluorescence microscope.

Fixed-Cell Staining Protocol

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • This compound working solution

  • Mounting medium

Protocol:

  • Grow cells on coverslips to the desired confluency.

  • Gently wash the cells with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilize the cells by incubating with a permeabilization buffer for 10 minutes at room temperature. This step is necessary if the target of the probe is intracellular.

  • Wash the cells three times with PBS for 5 minutes each.

  • Add the this compound working solution and incubate for 15-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Seal the coverslip and allow the mounting medium to cure before imaging.

Visualization of Cellular Signaling Pathways

Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. While this compound's intrinsic fluorescence has not been directly utilized to visualize these dynamic processes, its derivatives could be engineered for such purposes. Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, a key pathway in cell growth and proliferation that is often studied in the context of flavonoid bioactivity.

G cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Cell Growth, Proliferation) mTORC1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

This pathway represents a potential target for imaging with advanced fluorescent probes derived from the this compound scaffold. The development of such probes could enable real-time visualization of kinase activity or protein translocation events within this cascade.

Conclusion

This compound serves as a valuable starting point for the development of novel fluorescent probes for cellular imaging. While its native fluorescence is limited, its chemical tractability allows for the creation of derivatives with enhanced brightness, photostability, and functionality. The protocols outlined here provide a general guide for the application of small molecule fluorescent probes in both live and fixed-cell imaging, which can be adapted for these next-generation imaging agents. Future development of this compound-based probes holds the potential to provide powerful tools for dissecting complex cellular processes and signaling networks in drug discovery and biomedical research.

References

Application Notes and Protocols for 7-Hydroxyisoflavone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavonoid, a class of compounds known for their potential biological activities, including antioxidant and anti-inflammatory properties.[1] It is a subject of interest in various research fields, including drug discovery and cosmetic science, for its potential role in modulating cellular pathways.[1] Proper solubilization is a critical first step for accurate and reproducible in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a frequent choice for preparing stock solutions of hydrophobic compounds like this compound for biological assays.[2][3]

These application notes provide detailed protocols for the dissolution of this compound in DMSO, ensuring solution stability and suitability for experimental use.

Data Presentation: Solubility and Storage

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its stability and efficacy for research purposes.

ParameterValueSource
Solubility in DMSO 50 mg/mL (209.87 mM)[4][5]
Recommended Solvent Fresh, newly opened Dimethyl Sulfoxide (DMSO)[4][5]
Storage of Solid 4°C (stored under nitrogen)[4]
Stock Solution Storage -20°C for up to 1 month (stored under nitrogen)-80°C for up to 6 months (stored under nitrogen)[4]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound; therefore, the use of fresh, anhydrous grade DMSO is highly recommended.[1][4][5] It is also advised to avoid repeated freeze-thaw cycles of the stock solution.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol details the steps to prepare a 50 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile tube or vial.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the tube or vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter is dissolved.[4][5] This step is crucial for achieving the maximum solubility.

  • Sterilization (Optional): If required for sterile cell culture applications, the prepared stock solution can be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are tightly sealed and consider storing under nitrogen to maintain integrity.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium or buffer (e.g., PBS)

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Immediate Use: Use the prepared working solutions immediately to avoid potential degradation or precipitation of the compound in the aqueous medium.

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_0 Preparation of Stock Solution cluster_1 Storage and Use weigh Weigh this compound add_dmso Add fresh DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex sonicate Sonicate until dissolved vortex->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare working solutions store->dilute

Caption: Workflow for preparing a this compound stock solution in DMSO.

Signaling Pathway Modulated by this compound

7-Hydroxyflavone, a closely related compound, has been shown to protect renal cells from nicotine-associated cytotoxicity by modulating the ERK/Nrf2/HO-1 signaling pathway.[6]

G This compound This compound ERK ERK This compound->ERK Nrf2 Nrf2 ERK->Nrf2 Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE HO-1 Heme Oxygenase-1 ARE->HO-1 Cytoprotection Cytoprotection HO-1->Cytoprotection

References

Application Notes and Protocols: 7-Hydroxyisoflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 7-Hydroxyisoflavone (7-HF) in cell culture, with a focus on its anti-cancer properties. The following sections detail the cytotoxic and apoptotic effects of 7-HF on various cancer cell lines, outline key signaling pathways involved, and provide standardized protocols for reproducing these experiments.

Data Summary

The efficacy of this compound and its derivatives varies across different cancer cell lines and experimental conditions. The tables below summarize the quantitative data extracted from relevant studies.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
7-Hydroxyflavone Phosphate Ester (FP)HeLaProliferation Assay18.5 µM (72h)[1]
7-Hydroxyflavone (HF)HeLaProliferation Assay32.1 µM (72h)[1]
7,8-Dihydroxyflavone (7,8-DHF)HUH-7Alamar Blue Assay177.6 µM (48h)[2]

Table 2: Effects of this compound Derivatives on Apoptosis and Related Proteins

CompoundCell LineEffectMagnitude of ChangeReference
7,8-Dihydroxyflavone (7,8-DHF)HUH-7Early Apoptosis4.56-fold increase[2]
7,8-Dihydroxyflavone (7,8-DHF)HUH-7Late-Stage Apoptosis3-fold increase[2]
7,8-Dihydroxyflavone (7,8-DHF)HUH-7Bcl-2 Protein Level50.6% decrease[3]
7,8-Dihydroxyflavone (7,8-DHF)HUH-7Cleaved Caspase-3 Protein Level1.5-fold increase[3]
7,8-Dihydroxyflavone (7,8-DHF)HUH-7Cleaved Caspase-3 mRNA Level2.02-fold increase[3]
7,8-Dihydroxyflavone (7,8-DHF)HUH-7Bax mRNA Level1.47-fold increase[3]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound treatment in cell culture. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HUH-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. After 24 hours, remove the old medium and add 100 µL of the diluted 7-HF solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, p-ERK, p-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflow

This compound and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[4] Flavonoids can influence pathways such as the PI3K/Akt and MAPK/ERK cascades.[4]

The following diagrams illustrate a generalized experimental workflow for studying the effects of this compound and a simplified representation of a potential signaling pathway it may influence.

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

A generalized experimental workflow for investigating the effects of this compound.

G cluster_pathway Potential Signaling Pathway of this compound cluster_membrane Cell Membrane HF This compound Receptor Growth Factor Receptor HF->Receptor Inhibits (?) Bax Bax (Pro-apoptotic) HF->Bax Promotes (?) PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits ERK->Bcl2 Inhibits Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A simplified diagram of potential signaling pathways modulated by this compound leading to apoptosis.

References

Application Notes and Protocols for Studying 7-Hydroxyisoflavone Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of various animal models in investigating the therapeutic potential of 7-Hydroxyisoflavone. The protocols detailed below are based on established methodologies for evaluating the effects of isoflavones on osteoporosis, inflammation, cancer, and neuroprotection. While direct in vivo studies on this compound are limited in some areas, the provided information leverages data from closely related isoflavones to offer robust guidance for experimental design.

Osteoporosis

The ovariectomized (OVX) rodent model is the most widely accepted preclinical model for postmenopausal osteoporosis.[1][2] This model effectively mimics the estrogen deficiency-induced bone loss observed in postmenopausal women. Isoflavones, due to their estrogen-like activity, have been extensively studied for their potential to mitigate this bone loss.[1][3]

Quantitative Data Summary
Animal ModelTreatment GroupDosageDurationKey FindingsReference
Ovariectomized (OVX) RatsSoy Isoflavones20, 40, 80 µg/g bw/day84 daysDose-dependent decrease in serum osteocalcin and urinary deoxypyridinoline.[3]
Ovariectomized (OVX) RatsGenisteinNot specifiedNot specifiedIncreased bone mineral density (BMD) and bone mineral content (BMC) compared to conventional drugs.[4]
Ovariectomized (OVX) RatsDaidzeinNot specifiedNot specifiedBinds to estrogen receptors, retards bone resorption, and promotes bone formation.[1][4]
Experimental Protocol: Ovariectomized Rat Model of Osteoporosis
  • Animal Model: Female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.

  • Ovariectomy:

    • Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).

    • Make a dorsal midline incision to expose the back muscles.

    • Separate the muscles to locate the ovaries.

    • Ligate the fallopian tubes and remove both ovaries.

    • Suture the muscle and skin layers.

    • Administer postoperative analgesics.

    • A sham operation, where the ovaries are located but not removed, should be performed on the control group.

  • Post-operative Recovery: Allow the animals to recover for 2-4 weeks to allow for the establishment of bone loss.

  • Treatment:

    • Divide the OVX rats into different groups: Vehicle control, this compound (various doses), and positive control (e.g., 17β-estradiol).

    • Administer this compound daily via oral gavage. The vehicle is typically corn oil or carboxymethylcellulose.

  • Duration: The treatment period usually lasts for 8-12 weeks.

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).

    • Biochemical Markers: Collect blood and urine samples to measure markers of bone formation (e.g., osteocalcin, alkaline phosphatase) and bone resorption (e.g., deoxypyridinoline, C-terminal telopeptide of type I collagen).

    • Histomorphometry: At the end of the study, euthanize the animals and collect the femurs and tibias for histological analysis to assess trabecular bone volume, thickness, and number.

Experimental Workflow

G acclimatization Acclimatization (1 week) surgery Ovariectomy (OVX) or Sham Surgery acclimatization->surgery recovery Recovery & Bone Loss (2-4 weeks) surgery->recovery treatment Daily Treatment (8-12 weeks) - Vehicle - this compound - Positive Control recovery->treatment outcomes Outcome Measures - BMD (DEXA) - Biochemical Markers - Histomorphometry treatment->outcomes

Caption: Workflow for the ovariectomized rat model of osteoporosis.

Anti-inflammatory Effects

Animal models of acute and chronic inflammation are crucial for evaluating the anti-inflammatory potential of novel compounds. Carrageenan-induced paw edema is a widely used model for acute inflammation, while models like complete Freund's adjuvant (CFA)-induced arthritis can be used for chronic inflammation.

Quantitative Data Summary
Animal ModelTreatment GroupDosageKey FindingsReference
Carrageenan-induced paw edema (Mice)7-hydroxycoumarin30-120 mg/kg (oral)Dose-dependent reduction in paw edema.[5]
Acetic acid-induced writhing (Mice)7-hydroxycoumarin3-60 mg/kg (oral)Dose-related reduction in the number of writhes.[5]
LPS-activated RAW264.7 cells (in vitro)7-hydroxyflavoneDose-dependentReduced production of NO, PGE2, TNF-α, and IL-6.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: House the animals as described previously for one week.

  • Treatment:

    • Divide the mice into different groups: Vehicle control, this compound (various doses), and positive control (e.g., indomethacin).

    • Administer this compound or the vehicle orally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS).

Signaling Pathway: Anti-inflammatory Action

Studies on related flavonoids suggest that their anti-inflammatory effects are mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[6][7]

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IKB IKB IKK->IKB phosphorylates NF_kB NF_kB NF_kB activation NF_kB activation Pro-inflammatory\nGenes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF_kB->Pro-inflammatory\nGenes (TNF-α, IL-6, COX-2, iNOS) translocates to nucleus TAK1_MAPK TAK1 MKKs MKKs TAK1_MAPK->MKKs MAPKs MAPKs MKKs->MAPKs AP1 AP1 MAPKs->AP1 Pro-inflammatory\nGenes Pro-inflammatory Genes AP1->Pro-inflammatory\nGenes Hydroxyisoflavone This compound Hydroxyisoflavone->IKK inhibits Hydroxyisoflavone->MKKs inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Cancer Chemoprevention

Animal models are indispensable for evaluating the efficacy of potential chemopreventive agents. For skin cancer, the SKH-1 hairless mouse model exposed to UVB radiation is a well-established system.[8] For other cancers, xenograft models using human cancer cell lines in immunodeficient mice are commonly employed.[9][10]

Quantitative Data Summary

| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | UVB-induced skin cancer (SKH-1 mice) | 7,3',4'-Trihydroxyisoflavone | 10 or 40 nmol (topical) | 20 weeks | Suppressed tumor incidence, multiplicity, and volume. |[8] | | Human stomach cancer xenograft (Mice) | Soy Isoflavone Aglycone | Not specified | Not specified | Induced tumor cytostasis and attenuated cachexia. |[9] | | MCF-7 breast cancer xenograft (Nude mice) | Soy Isoflavone Extracts | 6.25, 12.5 g/kg diet | 16 weeks | Stimulated tumor growth at lower doses. |[10] |

Experimental Protocol: UVB-Induced Skin Carcinogenesis in SKH-1 Hairless Mice
  • Animal Model: Female SKH-1 hairless mice (6-7 weeks old).

  • Acclimatization: House the animals as described previously for one week.

  • UVB Irradiation:

    • Expose the dorsal skin of the mice to UVB radiation three times a week.

    • The UVB dose should be gradually increased over the course of the experiment.

  • Treatment:

    • Topically apply this compound (dissolved in a suitable vehicle like acetone) to the dorsal skin 30 minutes before each UVB exposure.

    • Control groups should receive the vehicle alone.

  • Duration: The experiment typically runs for 20-25 weeks.

  • Outcome Measures:

    • Tumor Incidence and Multiplicity: Monitor the mice weekly for the appearance of skin tumors. Record the number and size of tumors for each mouse.

    • Histopathology: At the end of the study, collect skin samples for histological examination to confirm the tumor type (e.g., squamous cell carcinoma).

    • Molecular Markers: Analyze skin tissue for the expression of markers related to inflammation (e.g., COX-2) and cell proliferation (e.g., Ki-67).

Signaling Pathway: Chemopreventive Action

The chemopreventive effects of a related isoflavone have been shown to involve the targeting of Cot and MKK4, upstream kinases in the MAPK pathway.[8]

G cluster_0 UVB-induced MAPK Pathway UVB UVB Ras Ras UVB->Ras Cot Cot Ras->Cot MKK4 MKK4 Cot->MKK4 JNK_p38 JNK_p38 MKK4->JNK_p38 JNK/p38 c_Jun_ATF2 c_Jun_ATF2 JNK_p38->c_Jun_ATF2 c-Jun/ATF2 COX2_Expression COX2_Expression c_Jun_ATF2->COX2_Expression COX-2 Expression Hydroxyisoflavone This compound (analog) Hydroxyisoflavone->Cot inhibits Hydroxyisoflavone->MKK4 inhibits

Caption: Inhibition of the Cot/MKK4 signaling cascade.

Neuroprotection

Animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, are essential for testing the efficacy of neuroprotective compounds. These models often involve the administration of neurotoxins or utilize transgenic animals that express disease-related genes.

Quantitative Data Summary
Animal Model/Cell LineTreatment GroupConcentration/DosageKey FindingsReference
Scopolamine-induced amnesia (Mice)Soy Isoflavones40 mg/kgImproved cognitive performance; upregulated p-ERK, p-CREB, and BDNF.[11]
6-OHDA-induced neurotoxicity (SH-SY5Y cells)7,8,4'-Trihydroxyisoflavone10, 25, 50 µMInhibited neuronal cell death; modulated MAPK and PI3K/Akt pathways.[12]
Hypoxia-induced damage (PC12 cells)Soy IsoflavonesNot specifiedActivated Nrf2 pathway; suppressed p38 MAPK and Akt-mTOR pathways.[13]
Experimental Protocol: Scopolamine-Induced Amnesia in Mice
  • Animal Model: Male ICR mice (25-30 g).

  • Acclimatization: House the animals as described previously for one week.

  • Treatment:

    • Administer this compound orally for a predefined period (e.g., 14 days).

  • Induction of Amnesia:

    • 30 minutes after the final dose of this compound, administer scopolamine (1 mg/kg, intraperitoneally) to induce memory impairment.

  • Behavioral Tests:

    • 30 minutes after scopolamine injection, assess learning and memory using behavioral tests such as the Morris water maze or the passive avoidance test.

  • Neurochemical Analysis:

    • After the behavioral tests, euthanize the animals and collect the hippocampus and cortex.

    • Analyze brain tissue for levels of acetylcholine, acetylcholinesterase activity, and markers of synaptic plasticity (e.g., BDNF, CREB).

Signaling Pathway: Neuroprotective Action

The neuroprotective effects of soy isoflavones are associated with the activation of the ERK/CREB/BDNF signaling pathway, which is crucial for synaptic plasticity and memory formation.[11]

G cluster_0 ERK/CREB/BDNF Pathway ERK ERK CREB CREB ERK->CREB phosphorylates BDNF_Expression BDNF_Expression CREB->BDNF_Expression BDNF Expression Synaptic_Plasticity Synaptic_Plasticity BDNF_Expression->Synaptic_Plasticity promotes Memory_Formation Memory_Formation Synaptic_Plasticity->Memory_Formation Soy_Isoflavones Soy Isoflavones (including this compound analogs) Soy_Isoflavones->ERK activates

Caption: Activation of the ERK/CREB/BDNF signaling pathway.

References

Application Notes and Protocols for the Biotransformation of 7-Hydroxyisoflavone by Microbial Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biotransformation of 7-hydroxyisoflavone. This process utilizes the enzymatic machinery of various microorganisms to generate novel derivatives of this compound, which may possess enhanced bioactivity and therapeutic potential. The following sections detail the biotransformation pathways, quantitative data on metabolite production, and step-by-step experimental protocols for researchers in drug discovery and development.

Introduction to Microbial Biotransformation of this compound

Biotransformation is a powerful tool for the structural modification of bioactive compounds like this compound. Microbial enzymes offer a regio- and stereoselective alternative to chemical synthesis, enabling the production of unique metabolites.[1] Common microbial transformations of flavonoids include hydroxylation, O-methylation, glycosylation, dehydrogenation, and reduction of the carbonyl group.[2] Fungi, particularly species of Aspergillus and Penicillium, have been extensively studied for their ability to transform flavonoids.[2][3] These enzymatic modifications can alter the pharmacological properties of the parent compound, potentially leading to new drug candidates with improved efficacy and safety profiles.

Biotransformation Pathways of this compound

Microorganisms employ a variety of enzymatic reactions to metabolize this compound. The primary transformations observed include hydroxylation at various positions on the A and B rings, O-methylation of the hydroxyl group, and reduction of the C-4 carbonyl group. The specific metabolites produced are dependent on the microbial species and the specific enzymes they express.

Biotransformation_Pathway cluster_products Biotransformation Products This compound This compound 7-O-Methylisoflavone 7-O-Methylisoflavone (O-methylation) This compound->7-O-Methylisoflavone O-Methyltransferase 7,4'-Dihydroxyisoflavone 7,4'-Dihydroxyisoflavone (Hydroxylation) This compound->7,4'-Dihydroxyisoflavone Hydroxylase 7-Hydroxyflavanone 7-Hydroxyflavanone (Reduction) This compound->7-Hydroxyflavanone Reductase 7,3',4'-Trihydroxyisoflavone 7,3',4'-Trihydroxyisoflavone (Hydroxylation) 7,4'-Dihydroxyisoflavone->7,3',4'-Trihydroxyisoflavone Hydroxylase

Caption: Biotransformation of this compound.

Quantitative Data on Metabolite Production

The efficiency of biotransformation and the yield of specific metabolites can vary significantly depending on the microorganism, culture conditions, and substrate concentration. The following table summarizes quantitative data from studies on the biotransformation of this compound and related flavonoids.

MicroorganismSubstrateProduct(s)Yield (%)Reference
Aspergillus niger KB7-Hydroxyflavanone2,4-cis-7-Hydroxyflavan-4-ol74%[4][5]
Aspergillus niger 13/57-Hydroxyflavanone7-Hydroxyflavone98%[4]
Aspergillus ochraceus 4567-Hydroxyflavanone2,4-trans-5,7-dihydroxyflavan-4-ol12%[4]
Penicillium chermesinum 1137-Hydroxyflavanone7-Methoxyflavanone24%[4]
3',4'-Dihydroxy-7-methoxyflavanone19%[4]
Aspergillus niger MB7-Methoxyflavone7-Hydroxyflavone13.8%[6]
7,4'-Dihydroxyflavone48.1%[6]
Aspergillus niger KB7-Methoxyflavanone(±)-2,4-cis-7-Methoxyflavan-4-ol76%
Aspergillus ochraceus 4567-Methoxyflavanone(+)-2,4-trans-7-Methoxyflavan-4-ol4.9%
4'-Hydroxy-7-methoxyflavone2.3%
Penicillium chermesinum 1137-Methoxyflavanone4,2'-Dihydroxy-4'-methoxydihydrochalcone15%

Experimental Protocols

The following protocols provide a general framework for the microbial biotransformation of this compound. Optimization of specific parameters may be required for different microbial strains and desired outcomes.

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis A Microorganism Selection (e.g., Aspergillus niger) B Culture Media Preparation A->B C Inoculum Preparation B->C D Fermentation C->D E Substrate Addition (this compound) D->E F Incubation E->F G Metabolite Extraction F->G H Purification (e.g., Chromatography) G->H I Structural Elucidation (NMR, MS) H->I J Quantification (HPLC) H->J

Caption: Experimental Workflow.

Microbial Culture and Inoculum Preparation

Materials:

  • Selected microbial strain (e.g., Aspergillus niger, Penicillium chermesinum)

  • Potato Dextrose Agar (PDA) slants

  • Liquid culture medium (e.g., 3% glucose and 1% peptone in water)[5]

  • Erlenmeyer flasks

  • Incubator shaker

Protocol:

  • Maintain the microbial strain on PDA slants at 4°C.

  • Aseptically transfer a loopful of the microorganism from the slant to a 500 mL Erlenmeyer flask containing 200 mL of sterile liquid culture medium.

  • Incubate the culture at 25-28°C on a rotary shaker at 150-180 rpm for 48-72 hours to prepare the seed culture.[7]

Biotransformation Procedure

Materials:

  • Seed culture

  • Fresh liquid culture medium

  • This compound

  • Solvent for substrate (e.g., ethanol, DMSO)

  • Erlenmeyer flasks (2 L)

  • Incubator shaker

Protocol:

  • Inoculate 1 L of fresh liquid culture medium in a 2 L Erlenmeyer flask with 10 mL of the seed culture.

  • Incubate the culture under the same conditions as the inoculum preparation for 24 hours.

  • Prepare a stock solution of this compound in a minimal amount of a suitable solvent.

  • Add the this compound solution to the microbial culture to a final concentration of 50-100 mg/L.

  • Continue the incubation for 7-10 days, periodically withdrawing samples for analysis.

Metabolite Extraction and Purification

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

Protocol:

  • At the end of the incubation period, centrifuge the culture broth to separate the mycelium.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purify the individual metabolites from the crude extract using silica gel column chromatography with a suitable solvent gradient.

Analytical Methods

A. High-Performance Liquid Chromatography (HPLC) for Quantification

  • System: HPLC with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B) is commonly used. A typical gradient could be:

    • 0-5 min: 10% A

    • 5-20 min: 10-50% A

    • 20-25 min: 50-90% A

    • 25-30 min: 90% A

    • 30-35 min: 10% A (re-equilibration)[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 280 nm.[6]

  • Quantification: Create a standard curve for this compound and purified metabolites to determine their concentrations in the samples.

B. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

  • NMR Spectroscopy: Dissolve purified metabolites in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. The chemical shifts of protons and carbons provide information about the position of new functional groups.[4]

  • Mass Spectrometry: Utilize techniques such as Electrospray Ionization (ESI-MS) to determine the molecular weight of the metabolites and aid in structural confirmation.[9]

Conclusion

The microbial biotransformation of this compound presents a viable and efficient method for generating a library of novel derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore this exciting field. By leveraging the enzymatic capabilities of microorganisms, it is possible to produce compounds with potentially enhanced therapeutic properties, thereby contributing to the development of new pharmaceuticals. Further screening of diverse microorganisms and optimization of fermentation conditions can lead to the discovery of even more unique and potent isoflavone metabolites.

References

Troubleshooting & Optimization

7-Hydroxyisoflavone stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Hydroxyisoflavone in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its stock solutions?

A1: For solid this compound, it is recommended to store it at 4°C under a nitrogen atmosphere. Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter durations (up to 1 month)[1][2]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to use aliquots.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is highly soluble in DMSO, with concentrations up to 50 mg/mL achievable with the aid of ultrasonication.[1][2] While its solubility in other organic solvents like ethanol and methanol is not as extensively documented in publicly available literature, isoflavones, in general, exhibit solubility in such polar organic solvents. It is crucial to determine the empirical solubility for your specific experimental conditions.

Q3: What are the potential degradation pathways for this compound?

A3: Like other flavonoids, this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: The ether linkage in the C-ring can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group makes the molecule prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. Some flavonoids are known to undergo photo-isomerization or photo-oxidation.[3]

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6] This technique allows for the separation and quantification of the intact this compound from its potential degradation products. Key parameters to monitor are the peak area or height of the this compound peak over time. A significant decrease indicates degradation.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound in my experimental setup.

Possible Cause Troubleshooting Step
Solvent Instability The chosen solvent may be promoting degradation. For example, DMSO can undergo autocatalytic decomposition under certain conditions, although this is less common at typical experimental temperatures.[7][8] Consider preparing fresh solutions and evaluating stability in alternative solvents like ethanol or methanol if your experiment allows.
pH Effects The pH of your solution could be contributing to hydrolytic degradation. Ensure the pH is controlled and appropriate for your experiment. If possible, conduct a preliminary stability study at different pH values to determine the optimal range.
Light Exposure This compound may be photolabile. Protect your solutions from light by using amber vials or covering them with aluminum foil. Minimize exposure to ambient light during handling.
Temperature Effects Elevated temperatures will accelerate degradation. Maintain your solutions at the recommended storage temperature and minimize time spent at room temperature.
Oxidation The presence of oxygen can lead to oxidative degradation. Consider degassing your solvents or preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: I am seeing new, unknown peaks in the HPLC chromatogram of my this compound solution over time.

Possible Cause Troubleshooting Step
Degradation of this compound The new peaks are likely degradation products. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these products and confirm their retention times.
Solvent-Related Impurities The solvent itself may be degrading or contain impurities. Run a blank injection of the solvent stored under the same conditions to check for any extraneous peaks.
Contamination Your sample may have been contaminated. Ensure proper handling and use of clean vials and equipment.

Data Presentation: Stability of this compound in Various Solvents

The following tables are templates to illustrate how to present quantitative stability data. Actual data will need to be generated experimentally.

Table 1: Stability of this compound (1 mg/mL) at Room Temperature (25°C) with Light Exposure

SolventTime (hours)This compound Remaining (%)
DMSO0100
2495
4888
7280
Ethanol0100
2498
4894
7290
Methanol0100
2497
4892
7287

Table 2: Stability of this compound (1 mg/mL) at 4°C in the Dark

SolventTime (days)This compound Remaining (%)
DMSO0100
799.5
1499.1
3098.5
Ethanol0100
799.8
1499.6
3099.2
Methanol0100
799.7
1499.4
3099.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an HPLC method.[5][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool the solution and neutralize with 1 mL of 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.

  • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Also, heat a solution of this compound (1 mg/mL) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to a combination of UV and visible light in a photostability chamber. The specific conditions should follow ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general template for an HPLC method that can be optimized for the analysis of this compound and its degradation products.[2][4]

  • Instrumentation: HPLC system with a UV detector (or PDA detector for peak purity analysis).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the range of 250-270 nm).

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by this compound, based on the activity of structurally related flavonoids, and a general workflow for stability testing.

G Potential Signaling Pathway Influenced by this compound* cluster_extracellular Extracellular cluster_cellular Cellular Response 7_OH_Isoflavone This compound Nrf2_Keap1 Nrf2-Keap1 Complex 7_OH_Isoflavone->Nrf2_Keap1 Inhibits Keap1 binding NFkB_IkB NF-κB-IκB Complex 7_OH_Isoflavone->NFkB_IkB Prevents IκB degradation ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response NFkB NF-κB NFkB_IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes translocates to nucleus & activates Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Potential signaling pathways modulated by this compound, based on data from related flavonoids. This is a hypothetical model.

G Experimental Workflow for this compound Stability Testing Start Start: this compound Sample Prepare_Solutions Prepare Solutions in Different Solvents (e.g., DMSO, Ethanol, Methanol) Start->Prepare_Solutions Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Prepare_Solutions->Forced_Degradation Stability_Study Time-Point Stability Study (Different Temperatures & Light Conditions) Prepare_Solutions->Stability_Study HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Stability_Study->HPLC_Analysis Data_Analysis Data Analysis: - Quantify this compound - Identify Degradation Products HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End Report->End

Caption: A general workflow for assessing the stability of this compound.

References

Technical Support Center: 7-Hydroxyisoflavone Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 7-Hydroxyisoflavone in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] For applications requiring alternatives, ethanol and dimethylformamide (DMF) can also be used, though preliminary solubility testing with a small amount of the compound is advised to ensure complete dissolution.[1]

Q2: What are the optimal storage conditions for this compound stock solutions to minimize degradation?

A2: To ensure long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1] For powdered compound, storage at -20°C is recommended for up to three years.[1]

Q3: How significant are light and temperature in the degradation of isoflavones?

A3: Light and elevated temperatures are critical factors that can accelerate the degradation of isoflavones. Studies on related isoflavones have shown that exposure to light and higher temperatures can lead to significant loss of the compound.[2][3] Therefore, it is crucial to protect stock solutions from light by using amber vials or by wrapping containers in foil and to maintain recommended cold storage temperatures.

Q4: Can I store my stock solution at room temperature?

A4: Room temperature storage is not recommended for long-term stability. While the compound may be stable for a few days during shipping at ambient temperatures, for storage extending beyond a couple of days, refrigeration or freezing is necessary to prevent degradation.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in the solution upon cooling or after storage. The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, consider diluting the stock solution to a lower concentration. 3. For future preparations, use a slightly larger volume of solvent.
The solution has changed color (e.g., turned yellow/brown). This may indicate oxidation or other forms of chemical degradation. Phenolic compounds like this compound can be susceptible to oxidation.1. Discard the solution, as its integrity is compromised. 2. When preparing a new stock, ensure the solvent is of high purity (anhydrous, if possible) and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Inconsistent experimental results using the same stock solution. This could be due to degradation of the compound over time, inaccuracies in pipetting from a single large-volume stock, or effects from repeated freeze-thaw cycles.1. Prepare a fresh stock solution from the powdered compound. 2. Aliquot the new stock solution into smaller, single-use volumes to avoid contamination and the detrimental effects of repeated temperature changes.[1] 3. Perform a stability check on your stock solution (see protocol below).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.W. 238.24 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 2.38 mg of this compound per 1 mL of DMSO. Adjust the amounts as needed for your desired volume.

  • Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution: Add the weighed powder to the appropriate sterile vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]

Protocol 2: Basic Stability Assessment using UV-Vis Spectrophotometry

This protocol provides a basic method to check for significant degradation, which may be indicated by a change in absorbance. For more detailed analysis, HPLC is recommended.[5]

Materials:

  • This compound stock solution

  • Solvent used for stock solution (e.g., DMSO)

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Initial Measurement (Time 0):

    • Prepare a fresh dilution of your stock solution in the solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Scan the sample across a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax. This is your baseline reading.

  • Incubation: Store your stock solution under your intended experimental conditions (e.g., -20°C, 4°C, or room temperature).

  • Follow-up Measurements:

    • At specified time points (e.g., 1 week, 1 month), thaw an aliquot of the stock solution.

    • Prepare a fresh dilution identical to the one made at Time 0.

    • Measure the absorbance at the previously determined λmax.

  • Analysis:

    • Compare the absorbance readings over time. A significant decrease (>10-15%) in absorbance suggests potential degradation of the compound.

    • The appearance of new peaks in the spectrum could indicate the formation of degradation products.

Data Summary Tables

Table 1: Recommended Storage Conditions and Stability

Format Solvent Storage Temperature Duration
Powder N/A -20°C Up to 3 years[1]
Powder N/A 4°C Up to 2 years[1]
Solution DMSO -80°C Up to 6 months[1]

| Solution | DMSO | -20°C | Up to 1 month[1] |

Table 2: Solvent Properties and Considerations

Solvent Polarity Notes
DMSO (Dimethyl Sulfoxide) Polar Aprotic Excellent solvating power for this compound.[1] Hygroscopic; use anhydrous grade and store properly to avoid introducing water.
Ethanol Polar Protic A potential alternative, but solubility may be lower than in DMSO.[1] May be preferred for certain cell-based assays where DMSO is toxic.

| DMF (Dimethylformamide) | Polar Aprotic | Another alternative solvent.[1] Should be handled with care due to toxicity. |

Visualizations

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex Until Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_troubleshooting Troubleshooting Logic for Stock Solutions start Issue with Solution? precipitate Precipitate Visible? start->precipitate color_change Color Change? precipitate->color_change No action_warm Action: Warm to 37°C and vortex precipitate->action_warm Yes action_discard Action: Discard solution, prepare fresh color_change->action_discard Yes inconsistent_results Inconsistent Results? color_change->inconsistent_results No action_warm->color_change action_aliquot Action: Check aliquoting practice. Use single-use vials. inconsistent_results->action_aliquot Yes ok Solution OK inconsistent_results->ok No

Caption: Troubleshooting guide for common stock solution issues.

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Isoflavone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of isoflavone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during isoflavone analysis.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the HPLC separation of isoflavone isomers.

Q1: Why am I seeing poor peak resolution between my isoflavone isomers?

A1: Poor peak resolution is a frequent challenge in separating structurally similar isoflavone isomers. Several factors in your HPLC method can be adjusted to improve this.

  • Mobile Phase Composition: The choice and composition of your mobile phase are critical.

    • Organic Modifier: Acetonitrile often yields sharper peaks compared to methanol.[1] Experimenting with the organic solvent concentration is a key first step.

    • Aqueous Phase pH: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is highly recommended.[1][2] This suppresses the ionization of phenolic hydroxyl groups on the isoflavones, resulting in sharper peaks and more consistent retention times.[1] An acidic mobile phase with a pH between 2.5 and 3.5 is a good starting point.[1]

    • Additives: The use of mobile phase additives like deep eutectic solvents (DESs) has been shown to reduce peak tailing and improve peak shape.[3]

  • Gradient Elution: For complex mixtures of isoflavone isomers, a gradient elution is generally more effective than an isocratic method.[4] A shallow, slow gradient, where the percentage of the organic solvent is increased gradually, can significantly enhance the separation of closely eluting compounds.[1]

  • Column Temperature: Increasing the column temperature can improve separation efficiency.[2] Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times.[5][6] A temperature of around 40°C is often a good starting point for isoflavone separations.[2][7]

  • Column Selection: The choice of the stationary phase is crucial. C18 columns are commonly used for isoflavone separation.[4][8] However, for challenging separations, consider columns with alternative selectivities, such as a cyano stationary phase, which can offer a different separation mechanism.[9] The use of columns with smaller particle sizes (e.g., UPLC) can also significantly improve resolution but may require a system capable of handling higher backpressures.[9][10]

Q2: My isoflavone peaks are tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing can compromise both the resolution and quantification of your analysis. The primary causes are often related to secondary interactions with the stationary phase or issues with the sample and column health.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of isoflavones, leading to peak tailing.[1]

    • Solution: Acidifying the mobile phase with 0.1% formic or acetic acid will protonate these silanol groups, minimizing these undesirable interactions.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[11]

    • Solution: Try diluting your sample or injecting a smaller volume.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can lead to poor peak shape.[1]

    • Solution: Flush the column with a strong solvent to remove contaminants. If the issue persists, replacing the column may be necessary.[1] Using a guard column is a cost-effective way to protect your analytical column from contaminants.[12]

Q3: I am observing inconsistent retention times for my isoflavone isomers. What should I check?

A3: Fluctuating retention times can invalidate your analytical results. The most common causes are related to the mobile phase, the HPLC pump, or column equilibration.[1]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention times.[1]

    • Solution: Prepare fresh mobile phase for each analytical run and ensure it is thoroughly mixed and degassed.[13] Using a calibrated pH meter is crucial for reproducibility.[1]

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.[1]

    • Solution: Ensure the mobile phase is properly degassed.[13] If the problem persists, the pump seals or check valves may need to be replaced.[1]

  • Column Equilibration: Insufficient equilibration time between injections, particularly with gradient methods, will result in drifting retention times.[1]

    • Solution: Allow the column to fully equilibrate with the initial mobile phase conditions before each injection. A general guideline is to flush the column with at least 10 column volumes of the initial mobile phase.[1]

  • Column Temperature: Fluctuations in column temperature can also cause retention time shifts.[13]

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[5][13]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for a gradient HPLC method to separate a complex mixture of isoflavone isomers?

A4: A gradient method using a C18 column is a robust starting point for separating multiple isoflavone isomers.[4][14] A common approach involves a binary solvent system of water (A) and acetonitrile (B), both containing 0.1% formic acid.[2] A shallow gradient with a slow increase in the organic solvent (acetonitrile) concentration is often effective. For example, starting with a low percentage of acetonitrile and gradually increasing it over 20-30 minutes can provide good separation for a variety of isoflavone glycosides and aglycones.

Q5: How does column temperature affect the separation of isoflavone isomers?

A5: Column temperature plays a significant role in HPLC separations by influencing retention time, selectivity, and peak shape.[15]

  • Reduced Retention Times: Increasing the temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times and faster analyses.[5][15]

  • Improved Peak Shape: Higher temperatures can enhance the diffusion of analytes, resulting in narrower and more symmetrical peaks.[5]

  • Altered Selectivity: Temperature can also affect the selectivity of the separation, which is the relative retention of two compounds.[15] For some closely eluting isoflavone isomers, adjusting the temperature may improve their separation.

Q6: What type of column is best suited for isoflavone isomer separation?

A6: Reversed-phase C18 columns are the most commonly used and are effective for a wide range of isoflavone separations.[4] Columns with a particle size of 3 to 5 µm are frequently employed.[4] For higher resolution and faster analysis times, columns with smaller particle sizes (sub-2 µm), often used in UPLC systems, can be advantageous.[9] Additionally, for specific separation challenges, alternative stationary phases like cyano columns can provide different selectivity.[9]

Experimental Protocols

Protocol 1: General Gradient HPLC Method for Isoflavone Isomer Separation

This protocol is a general starting point and may require optimization for specific sample matrices and isomer profiles.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[2]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A shallow gradient is recommended. An example program is:

    • Start at 10-15% B.

    • Linearly increase to 30-40% B over 20-30 minutes.

    • Increase to 90% B to wash the column.

    • Return to initial conditions and equilibrate for 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temperature: 40°C.[2][7]

  • Detection: UV detector at 255-262 nm.[4][7]

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

Table 1: Typical Performance Data for HPLC Analysis of Isoflavones

ParameterTypical Value RangeSource(s)
Limits of Detection (LOD) 0.024 - 0.14 µg/mL[3][4]
Limits of Quantification (LOQ) 0.079 - 0.363 µg/mL[3]
Recovery 64 - 109%[2][3][4]
Linearity (R²) ≥ 0.999[2][3]

Diagrams

HPLC_Troubleshooting_Workflow Start Poor Peak Resolution CheckMobilePhase Check Mobile Phase - Organic solvent type - pH (add acid) - Gradient profile Start->CheckMobilePhase AdjustTemp Adjust Column Temperature (e.g., 40°C) CheckMobilePhase->AdjustTemp CheckColumn Evaluate Column - C18, Cyano? - Particle size - Column health AdjustTemp->CheckColumn ResolutionImproved Resolution Improved? CheckColumn->ResolutionImproved End Optimized Separation ResolutionImproved->End Yes FurtherOptimization Further Optimization Needed ResolutionImproved->FurtherOptimization No FurtherOptimization->CheckMobilePhase HPLC_Method_Development_Flow Start Method Development Start ColumnSelection 1. Column Selection (e.g., C18, 5µm) Start->ColumnSelection MobilePhase 2. Mobile Phase Optimization (Acetonitrile/Water + 0.1% Formic Acid) ColumnSelection->MobilePhase GradientDev 3. Gradient Development (Shallow Gradient) MobilePhase->GradientDev TempFlow 4. Temperature & Flow Rate (e.g., 40°C, 1.0 mL/min) GradientDev->TempFlow Validation 5. Method Validation (LOD, LOQ, Linearity, Recovery) TempFlow->Validation

References

Troubleshooting low yield in 7-Hydroxyisoflavone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-Hydroxyisoflavone (also known as Daidzein), particularly in addressing issues of low yield.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.

Question: My reaction yield is significantly lower than expected. What are the potential causes?

Answer: Low yields in this compound synthesis can stem from several factors throughout the experimental process. Common culprits include:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to suboptimal reaction time, temperature, or insufficient catalyst activity.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. A common side product in the chalcone route is the formation of aurones.

  • Product Degradation: The desired this compound product may be sensitive to the reaction or workup conditions, leading to degradation.

  • Purification Losses: Significant amounts of the product can be lost during the purification steps, such as extraction, crystallization, or column chromatography.

  • Purity of Starting Materials: The presence of impurities in the starting materials can interfere with the reaction and lead to lower yields.

  • Moisture and Air Sensitivity: Some reagents used in the synthesis may be sensitive to moisture or air, leading to decomposition or undesired side reactions.

To pinpoint the issue, it is recommended to analyze the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of starting materials and any major byproducts.

Question: I am observing the formation of a significant amount of a yellow byproduct. What could it be and how can I minimize it?

Answer: In the chalcone-based synthesis of isoflavones, the formation of a yellow byproduct often indicates the presence of aurones. This can occur during the oxidative rearrangement of 2'-hydroxychalcones. To minimize aurone formation, consider the following strategies:

  • Choice of Oxidizing Agent: The use of thallium(III) nitrate has been reported to sometimes lead to aurone formation. Exploring alternative oxidizing agents might be beneficial.

  • Reaction Conditions: Carefully control the reaction temperature and time. Running the reaction at a lower temperature or for a shorter duration might favor the desired isoflavone product.

  • pH Control: The pH of the reaction mixture can influence the reaction pathway. Ensure the pH is maintained within the optimal range for isoflavone formation.

Question: My purification by column chromatography is resulting in a significant loss of product. What can I do to improve recovery?

Answer: Low recovery from column chromatography can be frustrating. Here are some tips to improve your purification yield:

  • Proper Solvent System Selection: Use TLC to determine the optimal solvent system that provides good separation between your product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Silica Gel Quality and Activity: Use high-quality silica gel and consider deactivating it slightly with water if your compound is sensitive to acidic conditions.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Loading Technique: Load the crude product onto the column in a minimal amount of solvent. Dry loading (adsorbing the crude product onto a small amount of silica gel before loading) can often improve resolution and recovery.

  • Elution Gradient: A gradual increase in the polarity of the eluent (gradient elution) can provide better separation and cleaner fractions than isocratic elution.

Question: The final product appears to be impure, even after purification. What are the likely impurities and how can I remove them?

Answer: Common impurities in synthesized this compound can include unreacted starting materials, reagents, and side products such as aurones or partially demethylated intermediates (if using methoxy-protected precursors). To achieve higher purity:

  • Recrystallization: This is an effective method for purifying solid compounds. Choose a solvent or solvent mixture in which your product has high solubility at high temperatures and low solubility at low temperatures.

  • Preparative TLC or HPLC: For small-scale purification or very challenging separations, preparative layer chromatography or preparative HPLC can be employed to isolate the pure compound.

  • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with a non-polar solvent can remove non-polar impurities, while washing with a slightly polar solvent might remove more polar impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound (Daidzein) are the deoxybenzoin route and the chalcone route . The deoxybenzoin route involves the cyclization of a deoxybenzoin intermediate, while the chalcone route utilizes the oxidative rearrangement of a 2'-hydroxychalcone.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the formation of the product over time.

Q3: What is a typical yield for the synthesis of this compound?

A3: The reported yields for this compound synthesis can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Yields can range from moderate to high, with some optimized procedures reporting yields of 85% or higher.[1]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents used in the synthesis may be toxic, flammable, or corrosive, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use and handle them in a well-ventilated fume hood.

Q5: Can I use a protecting group strategy to improve my yield?

A5: Yes, using protecting groups for the hydroxyl groups can be a valuable strategy, especially in multi-step syntheses. Protecting the hydroxyl groups can prevent unwanted side reactions and improve the overall yield and purity of the final product. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterDeoxybenzoin RouteChalcone Route
Key Intermediates 2,4-Dihydroxyphenyl-4'-hydroxybenzyl ketone2',4'-Dihydroxychalcone
Key Reagents Ethyl formate, SodiumThallium(III) nitrate, Methanol
Typical Reaction Time Several hours to overnight1-4 hours
Typical Reaction Temp. Room temperature to refluxRoom temperature to 40°C
Reported Yields Moderate to highModerate to high (can be affected by aurone formation)

Experimental Protocols

Protocol 1: Synthesis of this compound via the Chalcone Route

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2',4'-Dihydroxychalcone

  • Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the crude chalcone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2',4'-dihydroxychalcone.

Step 2: Oxidative Rearrangement to this compound

  • Dissolve the purified 2',4'-dihydroxychalcone (1 equivalent) in methanol.

  • Add a solution of thallium(III) nitrate trihydrate (TTN) (1.1 equivalents) in methanol dropwise to the chalcone solution with stirring at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Add dilute HCl to the residue and heat the mixture on a water bath for 30 minutes to effect cyclization.

  • Cool the mixture, and the crude this compound will precipitate.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_chalcone Chalcone Formation cluster_isoflavone Isoflavone Synthesis cluster_purification Purification start1 2,4-Dihydroxyacetophenone chalcone 2',4'-Dihydroxychalcone start1->chalcone start2 4-Hydroxybenzaldehyde start2->chalcone isoflavone This compound chalcone->isoflavone Oxidative Rearrangement purified Pure this compound isoflavone->purified Column Chromatography or Recrystallization Troubleshooting_Low_Yield start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature - Check catalyst activity check_reaction->incomplete_reaction Starting material remains side_products Significant Side Products: - Optimize reaction conditions - Change reagents (e.g., oxidant) check_reaction->side_products Byproducts detected no_issue Reaction appears clean and complete check_reaction->no_issue Clean conversion final_product Improved Yield incomplete_reaction->final_product side_products->final_product check_workup Evaluate Workup & Purification no_issue->check_workup purification_loss Purification Loss: - Optimize chromatography - Improve recrystallization technique check_workup->purification_loss Low recovery after purification degradation Product Degradation: - Use milder workup conditions - Avoid prolonged heating check_workup->degradation Product decomposition observed purification_loss->final_product degradation->final_product

References

Avoiding matrix effects in 7-Hydroxyisoflavone mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 7-Hydroxyisoflavone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[2] In complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[3]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column.[4] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative approach compares the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound after the extraction process. The ratio of these peak areas provides a quantitative measure of the matrix effect.[2]

Q3: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] A SIL-IS for this compound (e.g., deuterium or carbon-13 labeled) will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal. While the synthesis of custom SIL compounds is possible, their commercial availability should be investigated.[5][6]

Q4: What are the common sample preparation techniques to reduce matrix effects for this compound?

A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. The most common techniques are:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Reversed-phase SPE (e.g., C18) is often effective for isoflavones.[7][8]

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases to separate it from matrix interferences.[4]

  • Protein Precipitation (PPT): A simpler but less selective method where a solvent like acetonitrile or methanol is used to precipitate proteins from biological samples. This method is often followed by further cleanup steps.

The choice of method depends on the sample matrix, the required level of cleanliness, and the desired sample throughput.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix components interfering with chromatography.1. Optimize the sample preparation method (SPE or LLE) to improve cleanup. 2. Adjust the mobile phase composition or gradient to better separate this compound from interferences. 3. Ensure the injection solvent is compatible with the mobile phase.
Inconsistent Results (High %RSD) Variable matrix effects between samples.1. Implement the use of a stable isotope-labeled internal standard for this compound. 2. If a SIL-IS is unavailable, use a matrix-matched calibration curve. 3. Improve the consistency and efficiency of the sample preparation method.
Low Signal Intensity (Ion Suppression) Co-eluting matrix components competing for ionization.1. Enhance sample cleanup using a more selective SPE sorbent or a multi-step LLE. 2. Modify the chromatographic method to separate the elution of this compound from the suppression zone identified by post-column infusion. 3. Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components.[9]
High Signal Intensity (Ion Enhancement) Co-eluting matrix components facilitating the ionization of this compound.1. Similar to ion suppression, improve sample cleanup and chromatographic separation. 2. The use of a SIL-IS will effectively compensate for this effect.
Low Recovery Inefficient extraction of this compound from the sample matrix.1. Optimize the extraction solvent and pH for LLE. 2. For SPE, evaluate different sorbents and optimize the wash and elution steps. 3. Ensure complete disruption of protein binding if analyzing plasma or serum.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare a standard solution of this compound in a neat solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by processing a sample of the matrix (e.g., human plasma) without the analyte through your chosen sample preparation method (e.g., SPE or LLE).

  • Create two sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the neat solvent.

    • Set B (Post-Extraction Spike): Spike the same amount of this compound standard into the blank matrix extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Isoflavones from Plasma

This protocol is a general guideline and should be optimized for this compound.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 1% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Protocol 3: General Liquid-Liquid Extraction (LLE) for Isoflavones from Urine

This protocol is a general guideline and should be optimized for this compound.

  • Enzymatic Hydrolysis (if analyzing total this compound): To 1 mL of urine, add an appropriate amount of β-glucuronidase/sulfatase and buffer. Incubate to deconjugate the metabolites.

  • Extraction: Add an internal standard and 3 mL of an organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following tables provide representative data on the recovery and matrix effects for flavonoids using different sample preparation techniques. Note that this data is for related compounds and should be used as a general guide. Specific validation for this compound is essential.

Table 1: Comparison of Recovery Rates for Different Extraction Methods for Flavonoids.

Extraction MethodAnalyteMatrixRecovery (%)Reference
SPE (C18)RutinPlant Material92.3[7]
SPE (C18)IsoquercitrinPlant Material95.1[7]
LLERutinPlant Material85.7[7]
LLEIsoquercitrinPlant Material88.4[7]
SPE (Oasis PRiME HLB)THC MetabolitesPlasma~80

Table 2: Comparison of Matrix Effects for SPE and LLE.

Sample PrepAnalyteMatrixMatrix Effect (%)Reference
SPE (Oasis PRiME HLB)Various DrugsPlasma< 20 (Suppression)
LLEVarious DrugsPlasmaVariable (Analyte Dependent)
SPE (Oasis PRiME HLB)THC MetabolitesPlasma< 20 (Suppression)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Pretreatment Pre-treatment (e.g., Add IS, Hydrolysis) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Cleanup Cleanup & Concentration (Evaporation & Reconstitution) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for the analysis of this compound.

matrix_effect_logic Start Start: Is my quantification accurate? Check Perform Matrix Effect Evaluation (Post-Extraction Spike) Start->Check Result Matrix Effect > ±15%? Check->Result No_Effect No Significant Matrix Effect. Proceed with current method. Result->No_Effect No Mitigate Implement Mitigation Strategy Result->Mitigate Yes Strategy1 Use Stable Isotope-Labeled Internal Standard (Gold Standard) Mitigate->Strategy1 Strategy2 Improve Sample Preparation (e.g., more selective SPE) Mitigate->Strategy2 Strategy3 Modify Chromatography to separate from interference Mitigate->Strategy3 Validate Re-validate Method Strategy1->Validate Strategy2->Validate Strategy3->Validate

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: 7-Hydroxyisoflavone and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using 7-Hydroxyisoflavone.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using this compound with an MTT, XTT, or WST-1 assay. What could be the cause?

A1: this compound, a type of flavonoid, possesses antioxidant properties and can directly reduce tetrazolium salts (MTT, XTT, WST-1) to their colored formazan products in a cell-free environment.[1][2][3] This chemical interference leads to a color change that is independent of cellular metabolic activity, resulting in an overestimation of cell viability and inaccurate, inconsistent results.

Q2: How can I confirm if this compound is interfering with my tetrazolium-based assay?

A2: To confirm interference, you should perform a cell-free control experiment. Prepare wells containing only cell culture medium and this compound at the same concentrations used in your experiment (without cells). Add the MTT, XTT, or WST-1 reagent and incubate for the same duration as your cellular assay. If you observe a color change in these cell-free wells, it indicates direct reduction of the tetrazolium salt by this compound.[4]

Q3: Does the absorbance spectrum of this compound interfere with the reading of formazan products?

A3: The primary absorption peak of this compound is at approximately 243 nm in methanol.[2] The formazan products of MTT, XTT, and WST-1 are measured at significantly higher wavelengths (around 570 nm for MTT, 450-490 nm for XTT, and 420-480 nm for WST-1). Therefore, direct spectral interference from this compound itself is unlikely to be a major issue. The primary interference is due to its chemical reactivity with the assay reagents.

Q4: Can this compound interfere with fluorescence-based cell viability assays?

A4: this compound has the potential to be fluorescent. While specific excitation and emission spectra for this compound are not extensively documented in the provided search results, related flavonoid compounds are known to fluoresce. To avoid potential interference, it is crucial to measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your chosen fluorescent viability dye. If significant overlap exists, it can lead to artificially high background signals.

Q5: Are there alternative cell viability assays that are not affected by this compound?

A5: Yes, several alternative assays are less susceptible to interference from reducing compounds like this compound. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a direct indicator of cell viability and is not based on a redox reaction.[5][6]

  • DNA synthesis assays (e.g., CyQUANT® NF): These assays quantify the amount of cellular DNA as a measure of cell number.[7]

  • Protease-based viability assays: These assays measure the activity of proteases that are only active in viable cells.

  • Dye exclusion assays (e.g., Trypan Blue): While simple, this method directly assesses cell membrane integrity.

Q6: What signaling pathways are known to be affected by this compound and other flavonoids?

A6: Flavonoids, including isoflavones, are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These include the NF-κB, MAPK, and PI3K/Akt signaling pathways.[8][9][10][11][12][13][14] The modulation of these pathways can have a real biological effect on cell viability, which is important to distinguish from assay artifacts.

Troubleshooting Guides

Guide 1: Troubleshooting Inaccurate Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Problem Potential Cause Recommended Solution
Higher than expected cell viability or values exceeding 100% of control Direct reduction of the tetrazolium salt by this compound.[1][4]1. Perform a cell-free control: Add this compound to media without cells and add the assay reagent. A color change confirms interference. 2. Switch to a non-tetrazolium-based assay: Use an ATP-based (e.g., CellTiter-Glo®) or DNA-based (e.g., CyQUANT®) assay.[5][7]
High background absorbance in control wells Contamination of reagents or media with reducing agents.1. Use fresh, high-quality reagents and media. 2. Ensure proper sterile technique to prevent microbial contamination, which can also reduce tetrazolium salts.
Inconsistent readings across replicate wells Uneven dissolution of formazan crystals (MTT assay) or improper mixing.1. For MTT assays, ensure complete solubilization of the formazan crystals with an appropriate solvent like DMSO or acidified isopropanol. 2. For all assays, ensure thorough but gentle mixing of the plate before reading the absorbance.
Guide 2: Troubleshooting Potential Interference with Fluorescence-Based Assays
Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence of this compound at the assay's excitation/emission wavelengths.1. Measure the fluorescence of this compound alone: Prepare wells with media and this compound at your experimental concentrations and measure the fluorescence at the assay's settings. 2. Subtract background fluorescence: If there is a consistent background signal from this compound, subtract this value from your experimental readings. 3. Choose a dye with different spectral properties: If the overlap is significant, consider a fluorescent dye with excitation and emission wavelengths that do not overlap with this compound's fluorescence.

Experimental Protocols

Protocol 1: Cell-Free Interference Test for Tetrazolium-Based Assays
  • Prepare a 96-well plate.

  • In triplicate, add cell culture medium to wells.

  • Add serial dilutions of this compound to the wells, matching the concentrations used in your cell-based experiment.

  • Include wells with medium only as a negative control.

  • Add the appropriate volume of MTT, XTT, or WST-1 reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cellular assay (e.g., 1-4 hours) at 37°C.

  • For the MTT assay, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT/WST-1).

  • A significant increase in absorbance in the presence of this compound compared to the medium-only control indicates direct interference.

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow_Troubleshooting cluster_experiment Initial Experiment cluster_results Observe Results cluster_troubleshooting Troubleshooting Steps cluster_decision Decision Point cluster_solution Solution A Perform Cell Viability Assay (e.g., MTT, XTT, WST-1) with this compound B Inconsistent or Unexpectedly High Viability Results A->B C Perform Cell-Free Interference Test B->C D Check for Autofluorescence (if using a fluorescent assay) B->D E Interference Confirmed? C->E D->E F Switch to a Non-Interfering Assay (e.g., ATP-based, DNA-based) E->F Yes G Continue with original assay and apply background correction E->G No

Caption: Troubleshooting workflow for viability assay interference.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor HIF This compound PI3K PI3K HIF->PI3K MAPK MAPK (ERK, JNK, p38) HIF->MAPK IKK IKK HIF->IKK Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt Akt->IKK Transcription Gene Transcription (Proliferation, Survival, Inflammation) Akt->Transcription MAPK->Transcription NFkB_I NF-κB - IκB IKK->NFkB_I NFkB NF-κB NFkB_I->NFkB NFkB->Transcription

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing 7-Hydroxyisoflavone Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7-Hydroxyisoflavone in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound where the effective concentration may be unknown for a specific cell line, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series spanning from 0.1 µM to 100 µM.[1] Subsequent experiments can then focus on a narrower range of concentrations to determine a more precise IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Q2: What is the best solvent to use for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other isoflavones. It is crucial to use high-purity, sterile DMSO for cell culture applications to avoid introducing contaminants.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Q4: How should I store my this compound stock solution?

A4: To ensure the stability and activity of this compound, it is recommended to prepare small-volume aliquots of the stock solution to minimize repeated freeze-thaw cycles.[2] Stock solutions should be stored at -20°C or -80°C.[2] Always refer to the manufacturer's instructions for specific storage recommendations.

Q5: I am observing precipitation of this compound in my cell culture medium. What should I do?

A5: Compound precipitation can significantly affect your results by reducing the effective concentration of the compound.[3] First, verify the solubility of this compound in your specific cell culture medium. If precipitation occurs, you may need to lower the final concentration of the compound. Also, ensure that the final DMSO concentration does not exceed the recommended limit for your cell line, as high solvent concentrations can also contribute to precipitation.[3]

Troubleshooting Guide

This section addresses common issues that may arise when optimizing the concentration of this compound in cell-based assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media.
No observable effect of the compound - Concentration is too low- Insufficient incubation time- Cell line is insensitive- Compound degradation- Test a higher concentration range.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Use a positive control to ensure the assay is working.- Prepare fresh dilutions of the compound for each experiment.
High levels of cell death in all treated wells - Concentration is too high- DMSO toxicity- Contamination- Perform a dose-response experiment with a wider, lower concentration range.- Ensure the final DMSO concentration is below 0.5% and include a vehicle control.- Check for signs of microbial contamination in the cell culture.
Inconsistent results between experiments - Variation in cell passage number- Different lots of reagents (e.g., FBS)- Inconsistent incubation times- Use cells within a consistent range of passage numbers.- Record lot numbers of all reagents.- Strictly adhere to the established experimental protocol.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density

Before determining the optimal concentration of this compound, it is crucial to establish the optimal seeding density for your chosen cell line in the context of your assay.

  • Cell Seeding: Prepare a serial dilution of your cells (e.g., from 1,000 to 100,000 cells per well) in a 96-well plate.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT assay described below.

  • Analysis: Plot cell number against the absorbance reading to determine the linear range of the assay. The optimal seeding density will be within this linear range, providing a robust signal without reaching overconfluence by the end of the experiment.

Protocol 2: Determining the Optimal Concentration of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • This compound

  • DMSO (cell culture grade, sterile)

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare these at 2x the final concentration.

    • Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Example Data for Determining Optimal this compound Concentration

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100%
0 (Vehicle)1.2398.4%
0.11.2096.0%
11.1592.0%
100.8568.0%
500.4536.0%
1000.2016.0%

Note: The above data is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for optimizing this compound concentration using an MTT assay.

Putative Signaling Pathway

Based on studies of structurally similar isoflavones, this compound may exert its effects through the inhibition of the PI3K/Akt signaling pathway.[1]

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Compound This compound Compound->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

References

7-Hydroxyisoflavone Purity Analysis and Verification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and verification of 7-Hydroxyisoflavone.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis of this compound.

Q1: What is the most common method for analyzing the purity of this compound?

A1: The most widely used technique for determining the purity of this compound and other isoflavones is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2] This method is valued for its ability to separate the analyte from potential impurities and degradation products.

Q2: How can the structure of this compound be definitively confirmed?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) techniques, is the primary method for unambiguous structural elucidation of isoflavones.[3][4][5] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular weight information and fragmentation patterns that further confirm the identity.[6]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[7][8] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating stability-indicating analytical methods that can accurately measure the drug in the presence of its degradants.[1][7]

Q4: What are the typical storage conditions for this compound to ensure its stability?

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.- Use a lower pH mobile phase to suppress silanol activity.- Add a competing base (e.g., triethylamine) to the mobile phase.- Employ an end-capped HPLC column.
Split Peaks Column void or contamination; Sample solvent incompatible with the mobile phase.- Flush the column, or if the problem persists, replace it.- Dissolve the sample in the mobile phase whenever possible.[9]
Fluctuating Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Pump malfunction.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[10]- Check the HPLC pump for leaks and ensure proper functioning.[11]
High Backpressure Blockage in the column or tubing; Particulate matter from the sample.- Filter all samples and mobile phases before use.- Reverse-flush the column with an appropriate solvent.- Check for and clear any blockages in the HPLC system tubing.[12]
No or Small Peaks Detector lamp issue; Incorrect injection volume; Sample degradation.- Ensure the detector lamp is on and has sufficient energy.- Verify the proper functioning of the autosampler and correct injection volume.- Prepare fresh samples and standards.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape Incomplete derivatization; Active sites in the GC system.- Optimize derivatization conditions (time, temperature, reagent concentration).- Use a deactivated liner and column.
Low Sensitivity Inefficient derivatization; Sample loss during preparation.- Select a more effective derivatization reagent for hydroxyl groups (e.g., BSTFA).- Optimize extraction and sample handling procedures to minimize loss.
Variable Results Inconsistent derivatization; Sample matrix effects.- Ensure precise and repeatable derivatization for all samples and standards.- Employ a suitable sample cleanup procedure to remove interfering matrix components.
NMR Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks Sample is too concentrated; Presence of paramagnetic impurities; Solid particles in the sample.- Prepare a more dilute sample.- Remove metal contaminants if present.- Filter the sample into the NMR tube to remove all particulate matter.[13]
Poor Signal-to-Noise Insufficient sample concentration; Not enough scans.- Increase the sample concentration if possible.- Increase the number of scans acquired.
Inaccurate Integration Phasing errors; Poor baseline correction.- Carefully phase the spectrum and correct the baseline before integration.

Section 3: Experimental Protocols

This section provides detailed methodologies for key analytical techniques.

Protocol 1: Purity Analysis by HPLC

This protocol outlines a general method for the purity determination of this compound.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Phosphoric acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and a reference standard solution.

    • The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Structural Verification by NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[14][15]

    • Ensure the sample is fully dissolved. If not, the use of a different deuterated solvent may be necessary.

    • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[13]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If necessary, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HMBC/HMQC (to identify proton-carbon correlations) for complete structural assignment.[3][5][16]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals and assign the chemical shifts of both ¹H and ¹³C spectra.

    • Compare the observed spectra with known data for isoflavones or with predicted spectra to confirm the structure of this compound.

Protocol 3: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time.[17]

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time.[17]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[17]

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the sample solution to UV light.

  • Analysis:

    • At various time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method (as described in Protocol 1) to separate the parent drug from any degradation products.

    • Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.[6]

Section 4: Data Presentation

The following tables summarize typical validation parameters that should be established for a robust HPLC purity method for this compound. Note that the values provided are illustrative and should be determined experimentally for a specific method.

Table 1: HPLC Method Validation Parameters

Parameter Typical Acceptance Criteria Illustrative Value
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Specificity No interference from blank, placebo, or degradation productsPeak purity index > 0.999

Section 5: Visualizations

Experimental Workflow for HPLC Purity Analysis

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Hypothetical Forced Degradation Pathway

degradation_pathway cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation parent This compound acid_prod Degradation Product A (e.g., ring opening) parent->acid_prod H+ / Heat base_prod Degradation Product B (e.g., rearrangement) parent->base_prod OH- / Heat ox_prod Degradation Product C (e.g., hydroxylation) parent->ox_prod H2O2

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Purification of 7-Hydroxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing contaminants from 7-Hydroxyisoflavone samples.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants in this compound samples?

A1: Contaminants in this compound can originate from both synthetic routes and natural product extractions.

  • Synthetic Impurities: These can include unreacted starting materials, reagents, by-products from side reactions, and residual solvents.

  • Natural Product Extraction Impurities: When isolated from sources like soybeans, contaminants may include other isoflavones (e.g., daidzein, genistein), isoflavone glycosides (e.g., daidzin, genistin), sugars, proteins, and lipids.[1][2]

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to high temperatures, extreme pH, or light, leading to the formation of various degradation products.[3]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and other isoflavones.[1][4][5] For more detailed analysis and identification of unknown impurities, hyphenated techniques are recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information, aiding in the identification of impurities.[5][6][7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for identifying volatile and semi-volatile impurities, such as residual solvents.[5][6][7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Offers detailed structural information about the compound and any impurities present.[7][8]

Q3: What is the general stability of this compound during purification?

A3: Flavonoids, including this compound, can be susceptible to degradation under harsh conditions. Factors like high temperature, strong acidic or alkaline pH, and prolonged exposure to light can lead to decomposition.[3] It is advisable to use moderate temperatures and neutral pH conditions whenever possible during purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
This compound does not crystallize upon cooling. The solution is not saturated (too much solvent was added).- Boil off some of the solvent to increase the concentration of the compound. - Try adding a seed crystal of pure this compound to induce crystallization.[9] - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[9]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the cooling is too rapid.- Use a lower-boiling point solvent or a solvent mixture. - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[10][11]
Crystals are colored or appear impure after recrystallization. The chosen solvent did not effectively leave impurities in the solution, or the impurity has similar solubility.- Try a different recrystallization solvent or a solvent pair (one in which the compound is soluble and one in which it is less soluble).[10] - Perform a preliminary purification step, such as passing the sample through a short silica gel plug, before recrystallization.
Low recovery of the purified compound. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is highly soluble in the chosen solvent even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound.[9][11] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[10] - Select a solvent in which the compound has lower solubility at cold temperatures.
Column Chromatography Issues
Problem Possible Cause Solution
This compound does not elute from the column. The solvent system (mobile phase) is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Poor separation of this compound from an impurity (co-elution). The chosen solvent system does not provide adequate resolution. The column was not packed properly or was overloaded with the sample.- Optimize the mobile phase by testing different solvent combinations with Thin Layer Chromatography (TLC) first. - Ensure the column is packed uniformly without cracks or channels. - Reduce the amount of sample loaded onto the column.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). The sample was not loaded in a concentrated band.- Add a small amount of a modifying solvent (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce strong interactions. - Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band.
Compound appears to be degrading on the column. This compound may be sensitive to the stationary phase (e.g., acidic silica).- Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Consider using a different stationary phase, such as neutral alumina or a reversed-phase (C18) silica gel.[12]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined empirically. A good solvent will dissolve the compound when hot but not when cold.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water) to find a suitable one.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils.[9] Continue adding small portions of the hot solvent until the compound just completely dissolves.[9][11]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[10] Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Methodology:

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system that provides good separation between this compound and its contaminants. A typical starting point for flavonoids is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the mobile phase to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[13]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC or HPLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of Flavonoids

Flavonoids, including this compound, are known for their antioxidant properties. They can exert these effects by scavenging reactive oxygen species (ROS) and modulating cellular signaling pathways like the Nrf2 pathway, which is a key regulator of the antioxidant response.

Antioxidant_Pathway ROS ROS Flavonoids This compound (Flavonoids) ROS->Flavonoids Scavenged by Keap1 Keap1 Flavonoids->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->ROS Neutralizes CellProtection Cell Protection AntioxidantEnzymes->CellProtection Leads to

Caption: Antioxidant signaling pathway of this compound.

Aromatase Inhibition by this compound

This compound is a known inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. This inhibition is a key mechanism behind its potential role in modulating estrogen-dependent processes.

Aromatase_Inhibition Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens Catalyzes Conversion Biological_Effect Estrogen-Dependent Biological Effects Estrogens->Biological_Effect Induces Hydroxyisoflavone This compound Hydroxyisoflavone->Aromatase Competitively Inhibits Purification_Workflow Crude Crude this compound Sample Purification Purification Step (e.g., Recrystallization or Column Chromatography) Crude->Purification Purified Purified Sample Purification->Purified Analysis Purity Analysis (HPLC, LC-MS) Purified->Analysis Result Purity Assessment Analysis->Result Pure >95% Pure? Result->Pure Final Final Pure Product Pure->Final Yes Repurify Repeat Purification Pure->Repurify No Repurify->Purification

References

Troubleshooting poor reproducibility in 7-Hydroxyisoflavone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 7-Hydroxyisoflavone, helping researchers, scientists, and drug development professionals improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a type of isoflavone, a class of flavonoids with a structure similar to estrogen. It is the simplest member of the this compound class.[1] It is often used in research for its potential as an aromatase inhibitor and its role as a metabolite.[1][2]

Key Physicochemical Properties

Property Value Source
Molecular Formula C15H10O3 --INVALID-LINK--
Molecular Weight 238.24 g/mol --INVALID-LINK--
Appearance White to off-white solid powder --INVALID-LINK--
Melting Point 214.0 to 218.0 °C --INVALID-LINK--

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | --INVALID-LINK-- |

Q2: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][3] To prepare a stock solution, dissolve the powder in newly opened, anhydrous DMSO to the desired concentration (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound.

Stock Solution Storage Recommendations

Storage Temperature Duration Notes
-20°C Up to 1 month Aliquot to avoid repeated freeze-thaw cycles.

| -80°C | Up to 6 months | Preferred for longer-term storage. Stored under nitrogen.[3] |

Q3: What is the primary mechanism of action of this compound?

Research suggests that this compound exerts its effects through the activation of the ERK/Nrf2/HO-1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Other flavonoids have also been shown to modulate PI3K/Akt signaling, suggesting a potential for crosstalk between these pathways.[4][5]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Cell Culture Media

Problem: I'm observing precipitation of this compound when I add it to my cell culture medium.

Possible Causes and Solutions:

CauseSolution
High final DMSO concentration. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.
Rapid dilution. Perform a stepwise dilution of your DMSO stock solution into the cell culture medium to prevent the compound from crashing out of solution.
Media components. Certain components in serum or media supplements may interact with the compound. Consider using serum-free media for the initial treatment period if compatible with your cells.
Temperature shock. Ensure both the stock solution and the cell culture medium are at room temperature before mixing.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)

Problem: My MTT assay results show high variability between replicate wells treated with this compound.

Possible Causes and Solutions:

CauseSolution
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well.
Edge effects. Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.
Incomplete formazan solubilization. After adding the solubilization solution (e.g., DMSO or isopropanol with HCl), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking on an orbital shaker for 15 minutes.[6]
Interference with MTT dye. Phenolic compounds can sometimes interfere with the MTT assay. If you suspect this, consider using an alternative viability assay such as XTT, WST-1, or a resazurin-based assay.
Issue 3: Weak or No Signal in Western Blot for Pathway Analysis

Problem: I'm not detecting an increase in p-ERK, Nrf2, or HO-1 after treating cells with this compound.

Possible Causes and Solutions:

CauseSolution
Suboptimal antibody concentration. Titrate your primary and secondary antibody concentrations to find the optimal dilution for your experimental setup.[7]
Low protein expression. The target protein may be expressed at low levels in your cell type. Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). For very low abundance proteins, consider immunoprecipitation to enrich your sample.[3]
Inefficient protein transfer. Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[8]
Incorrect lysis buffer. Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins.
Short incubation time or inappropriate concentration. The activation of signaling pathways is often transient. Perform a time-course (e.g., 0, 1, 3, 6, 12, 24 hours) and dose-response (e.g., 1, 5, 10, 25, 50 µM) experiment to determine the optimal conditions for pathway activation.
Issue 4: Inconsistent or No Amplification in qPCR for Gene Expression Analysis

Problem: I'm not seeing a consistent increase in HO-1 mRNA levels after this compound treatment.

Possible Causes and Solutions:

CauseSolution
Poor primer design. Use validated primer pairs for your target and reference genes. Check primer efficiency with a standard curve.
RNA degradation. Use an RNA stabilization solution and work in an RNase-free environment to ensure the integrity of your RNA samples.
cDNA synthesis issues. Ensure you are using a high-quality reverse transcriptase and an appropriate amount of RNA for the reaction.
PCR inhibitors. Residual reagents from RNA extraction can inhibit the qPCR reaction. Ensure your RNA is clean and consider diluting your cDNA template.
Incorrect cycling conditions. Optimize the annealing temperature and extension time for your specific primers and amplicon length.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO). Replace the old medium with the treatment medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals and read the absorbance at 570 nm.[6]

Western Blot for ERK, Nrf2, and HO-1
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • p-ERK1/2 (Thr202/Tyr204): 1:1000 dilution

    • Nrf2: 1:1000 dilution

    • HO-1: 1:1000 dilution

    • GAPDH or β-actin (Loading Control): 1:1000 - 1:5000 dilution

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 - 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate.

qPCR for HO-1 Gene Expression
  • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from cells using a commercial kit. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix.

    • Template: Diluted cDNA

    • Primers: 200-400 nM final concentration

      • Human HO-1 (HMOX1): Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3', Reverse: 5'-AACTGTCGCCACCAGAAAGC-3'

      • Human GAPDH: Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 2-10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis

Data Presentation

Table 1: Example IC50 Values of Flavonoids in Common Cancer Cell Lines

Note: Specific IC50 values for this compound should be determined empirically. The following are examples for other flavonoids to provide a reference range.

Cell LineCompoundIC50 (µM)Exposure Time (h)
MCF-7 Genistein~20-5048
(Breast Cancer)Daidzein>10048
HepG2 Genistein~30-7048
(Liver Cancer)Daidzein>10048
A549 Genistein~40-8048
(Lung Cancer)Daidzein>10048

Table 2: Recommended Concentration Range for Nrf2 Pathway Activation

Note: The optimal concentration of this compound should be determined by a dose-response experiment.

CompoundCell LineEffective Concentration Range (µM)
This compound Various1 - 50
Sulforaphane (Positive Control) Various5 - 20

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays prep_stock Prepare this compound Stock in DMSO treat Treat Cells with This compound prep_stock->treat prep_cells Seed Cells (24h incubation) prep_cells->treat viability Cell Viability (MTT Assay) treat->viability western Protein Expression (Western Blot) treat->western qpcr Gene Expression (qPCR) treat->qpcr

Caption: A typical experimental workflow for studying the effects of this compound.

signaling_pathway cluster_erk ERK Pathway cluster_nrf2 Nrf2 Activation cluster_pi3k PI3K/Akt Pathway (Potential Crosstalk) HIF This compound ERK p-ERK HIF->ERK PI3K PI3K HIF->PI3K Potential Nrf2 Nrf2 (Nuclear Translocation) ERK->Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2 Inhibition HO1 HO-1 Expression ARE->HO1 Akt p-Akt PI3K->Akt Akt->Nrf2 Crosstalk Antioxidant Antioxidant Response HO1->Antioxidant

Caption: The proposed signaling pathway of this compound, including potential crosstalk.

troubleshooting_logic cluster_solubility Solubility Issues cluster_assay Assay Variability cluster_signal Signaling Readout start Poor Reproducibility solubility_check Precipitation in Media? start->solubility_check solubility_solution Optimize Dilution & DMSO Concentration solubility_check->solubility_solution Yes assay_check High Variability in Replicates? solubility_check->assay_check No assay_solution Check Seeding, Edge Effects & Assay Protocol assay_check->assay_solution Yes signal_check Weak/No Signal in WB or qPCR? assay_check->signal_check No signal_solution Optimize Concentration, Time, & Protocols signal_check->signal_solution Yes

Caption: A logical flowchart for troubleshooting poor reproducibility in this compound experiments.

References

Technical Support Center: Quantification of 7-Hydroxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 7-Hydroxyisoflavone, with a focus on overcoming challenges related to calibration curves.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound, providing potential causes and actionable solutions.

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linear calibration curves are a common issue in analytical chemistry. The potential causes can be broadly categorized as follows:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.

    • Action:

      • Prepare and inject a dilution of the highest concentration standard. If the diluted sample's calculated concentration falls on the linear portion of the curve, detector saturation is the likely cause.

      • Reduce the injection volume or dilute the higher concentration standards to fall within the linear range of the detector.

      • If using mass spectrometry, consider using a less abundant but more stable isotope or fragment ion for quantification at higher concentrations.

  • Inappropriate Regression Model: A simple linear regression model may not accurately describe the relationship between concentration and response for your specific analytical method.[1][2]

    • Action:

      • Visually inspect the calibration curve and the residual plot. A random distribution of residuals around the x-axis indicates a good fit, while a pattern (e.g., a U-shape) suggests the model is inappropriate.[1][2][3]

      • Evaluate alternative regression models, such as a quadratic (second-order polynomial) or weighted linear regression. It is acceptable to use a non-linear calibration curve if the chosen model is validated for accuracy and precision.[4]

  • Matrix Effects: In bioanalysis, co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte, leading to a non-linear response.[5][6]

    • Action:

      • Improve sample preparation to more effectively remove interfering matrix components. This may involve using a more selective solid-phase extraction (SPE) sorbent or a different liquid-liquid extraction (LLE) solvent system.[7][8]

      • Optimize chromatographic conditions to separate the analyte from the interfering matrix components. This could involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[5]

      • Perform a post-extraction addition experiment to confirm the presence and extent of matrix effects.

  • Poor Peak Shape or Inconsistent Integration: Asymmetrical peak shapes (fronting or tailing) or inconsistent peak integration across the concentration range can lead to non-linearity.[4]

    • Action:

      • Visually inspect the chromatograms for all calibration standards to ensure consistent and accurate peak integration.

      • Optimize chromatographic conditions to achieve symmetrical peak shapes.

Question: I am observing poor reproducibility and accuracy in my low concentration standards. What could be the cause?

Answer:

Poor performance at the lower limit of quantification (LLOQ) is a frequent challenge. Here are the likely culprits and how to address them:

  • Analyte Adsorption: this compound may adsorb to the surfaces of vials, pipette tips, or the HPLC system, leading to a loss of analyte at low concentrations.

    • Action:

      • Use silanized glass vials or polypropylene vials to minimize adsorption.

      • Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in the sample diluent.

      • Prime the HPLC system by injecting a high-concentration standard before running the calibration curve.

  • Carryover: Residual analyte from a high-concentration sample can carry over into a subsequent injection of a low-concentration sample, leading to artificially high results.[9]

    • Action:

      • Optimize the injector wash procedure by using a strong solvent and increasing the wash volume and duration.

      • Inject a blank sample after the highest concentration standard to assess for carryover.

  • High Background or Noise: A high signal-to-noise ratio can make accurate integration of low-level peaks difficult.[9]

    • Action:

      • Ensure the mobile phase is freshly prepared with high-purity solvents and is properly degassed.

      • Check for and eliminate sources of electrical interference.[9]

      • Clean the detector flow cell if it is contaminated.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available data, the following storage conditions are recommended for this compound[10]:

  • Powder: -20°C for up to 3 years.

  • In solvent: -80°C for up to 6 months or -20°C for up to 1 month. It is always advisable to perform your own stability tests under your specific storage conditions.

Q2: What are the best solvents for dissolving this compound?

A2: this compound is a white to off-white solid powder.[10] While comprehensive solubility data is limited, it is reported to be soluble in DMSO.[10] For creating stock solutions for HPLC analysis, methanol or acetonitrile are commonly used for isoflavones. It is recommended to test the solubility in your chosen solvent to ensure complete dissolution.

Q3: How can I minimize the matrix effect in my bioanalysis of this compound?

A3: The matrix effect, which is the alteration of ionization efficiency due to co-eluting matrix components, is a significant challenge in LC-MS/MS-based bioanalysis.[5][6] Here are some strategies to minimize it:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.

    • Solid-Phase Extraction (SPE): This is often more effective than protein precipitation or liquid-liquid extraction at removing matrix components. Consider using a sorbent that has a different retention mechanism than your analytical column.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound.

  • Chromatographic Separation: Modify your HPLC method to separate this compound from the matrix components that are causing ion suppression or enhancement.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it will co-elute with the analyte and experience the same matrix effects, thus compensating for any variations in ionization.

Q4: Is it necessary to perform forced degradation studies for this compound?

A4: Yes, performing forced degradation studies is highly recommended, especially during method development and validation.[11] These studies, which involve exposing the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light), help to[11]:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity and stability-indicating nature of your analytical method. A degradation of 5-20% is generally considered sufficient for the validation of chromatographic assays.[11]

Data and Protocols

Quantitative Data Summary

Table 1: General Recommendations for Isoflavone Extraction Solvents

Solvent SystemTarget Isoflavone FormReference
Water, Acetone, and Acetonitrile (ternary mixture)Glycosidic isoflavones[12]
Water, Acetone, and Ethanol (ternary mixture)Malonyl-glycosidic and total isoflavones[12]
Water and Acetone (binary mixture)Aglycone isoflavones[12]

Table 2: Storage Recommendations for this compound

FormTemperatureDurationReference
Powder-20°C3 years[10]
In Solvent-80°C6 months[10]
In Solvent-20°C1 month[10]
Experimental Protocol: Assessment of Matrix Effects

This protocol describes a post-extraction addition experiment to determine if matrix effects are influencing the quantification of this compound.

Objective: To compare the response of this compound in a clean solvent to its response in an extracted biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least 6 different sources.

  • This compound analytical standard.

  • Internal standard (ideally, a stable isotope-labeled version of this compound).

  • Solvents for extraction and reconstitution.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard at a known concentration (e.g., low, medium, and high QC levels) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation method. Spike the analyte and internal standard into the extracted matrix just before the final evaporation and reconstitution step.

    • Set C (Extracted Matrix): Extract the blank biological matrix without spiking the analyte or internal standard. This is to check for any endogenous peaks that might interfere with the analysis.

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard-Normalized Matrix Factor:

    • This is calculated if you are using an internal standard.

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

  • Evaluate the results: Assess the variability of the matrix factor across the different sources of the biological matrix. A high variability (e.g., >15% CV) indicates that the matrix effect is not consistent and may lead to imprecise results.

Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_solutions start Calibration Curve Issue Identified (Non-linearity, Poor R², Inaccuracy) check_integration Step 1: Visually Inspect Chromatograms - Consistent peak integration? - Good peak shape? start->check_integration check_concentration Step 2: Evaluate Concentration Range - Is the highest standard too high? - Is the lowest standard too low? check_integration->check_concentration Integration & Shape OK solution_integration Re-integrate peaks manually. Optimize chromatography for better peak shape. check_integration->solution_integration No check_matrix Step 3: Assess for Matrix Effects (for bioanalytical methods) check_concentration->check_matrix Concentration Range OK solution_concentration Dilute high standards. Adjust LLOQ. Reduce injection volume. check_concentration->solution_concentration No check_model Step 4: Evaluate Regression Model check_matrix->check_model Matrix Effects Ruled Out solution_matrix Improve sample cleanup (e.g., SPE). Optimize chromatography to separate from interferences. Use a stable isotope-labeled internal standard. check_matrix->solution_matrix Yes solution_model Use a weighted linear regression. Use a quadratic regression model. Justify and validate the chosen model. check_model->solution_model Model Inappropriate end_node Acceptable Calibration Curve Achieved check_model->end_node Model is Appropriate

Caption: Troubleshooting workflow for calibration curve issues.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (e.g., Plasma, Serum) add_is 2. Addition of Internal Standard sample_collection->add_is extraction 3. Extraction (SPE, LLE, or PP) add_is->extraction evaporation 4. Evaporation of Solvent extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution hplc_separation 6. HPLC Separation reconstitution->hplc_separation ms_detection 7. MS/MS Detection hplc_separation->ms_detection peak_integration 8. Peak Integration ms_detection->peak_integration calibration_curve 9. Calibration Curve Generation peak_integration->calibration_curve quantification 10. Concentration Calculation calibration_curve->quantification end_node Final Concentration quantification->end_node start_node Start start_node->sample_collection

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: 7-Hydroxyisoflavone Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxyisoflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of this compound that I should be testing for?

This compound is a naturally occurring isoflavone known for several biological activities. Primarily, it has been identified as an aromatase inhibitor. Additionally, based on the activities of structurally similar isoflavones, it is prudent to investigate its potential as an antioxidant and anti-inflammatory agent.

Q2: What are the essential positive and negative controls for my in vitro experiments with this compound?

Proper controls are critical for validating your experimental results. Here are some recommendations:

  • Vehicle Control: This is the most crucial control. This compound is often dissolved in a solvent like DMSO or ethanol before being added to cell culture media or assay solutions. The vehicle control should contain the same final concentration of the solvent as the highest concentration of this compound used in your experiment. This ensures that any observed effects are due to the compound and not the solvent.

  • Positive Control: The choice of a positive control depends on the specific assay being performed.

    • Antioxidant Assays (e.g., DPPH, FRAP): Ascorbic acid (Vitamin C) or Trolox are commonly used as positive controls.

    • Anti-inflammatory Assays (e.g., LPS-stimulated macrophages): Dexamethasone is a standard anti-inflammatory drug that can be used as a positive control to inhibit inflammatory responses.

  • Negative Control: This typically consists of untreated cells or the assay components without the addition of this compound or any other treatment. This serves as a baseline for your measurements.

Q3: I am observing precipitation of this compound in my cell culture media. How can I resolve this?

Isoflavones can have limited solubility in aqueous solutions. Here are some troubleshooting steps:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.

  • Serial Dilution: When preparing working concentrations, perform serial dilutions in the cell culture medium, mixing thoroughly after each dilution step.

  • Avoid Shock Precipitation: Do not add the concentrated stock solution directly to a large volume of media. Instead, add it to a smaller volume first, mix well, and then bring it to the final volume.

  • Solubility Testing: Before starting your main experiment, perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

Troubleshooting Guides

Issue 1: Inconsistent Results in Antioxidant Assays (DPPH/FRAP)
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect solutions from light.
Pipetting Errors Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.
Reagent Degradation Prepare fresh DPPH or FRAP reagents for each assay. Store stock solutions appropriately as per the manufacturer's instructions.
Assay Interference The inherent color of this compound may interfere with absorbance readings. Run a compound-only control (this compound in the assay buffer without the colorimetric reagent) and subtract this background absorbance from your sample readings.
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5%).
Compound-Assay Interference Some compounds can directly react with the tetrazolium salts used in viability assays, leading to false-positive or false-negative results. Run a cell-free control with this compound and the assay reagent to check for any direct reaction.
Inconsistent Incubation Times Add reagents to all wells as quickly and consistently as possible, especially during time-sensitive steps.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide example IC50 values for structurally related isoflavones to serve as a reference point for your own experiments. It is crucial to determine the IC50 values for this compound empirically in your specific assay systems.

Table 1: Example Antioxidant Activity of Isoflavones

Compound DPPH Scavenging IC50 (µM) FRAP Value (µmol Fe(II)/µmol)
Genistein10 - 501.5 - 2.5
Daidzein50 - 1500.5 - 1.5
Quercetin (Positive Control)5 - 153.0 - 4.0

Table 2: Example Anti-inflammatory Activity of Isoflavones

Compound Lipoxygenase (LOX) Inhibition IC50 (µM) Cyclooxygenase-2 (COX-2) Inhibition IC50 (µM)
Genistein15 - 6020 - 100
Daidzein> 100> 100
Indomethacin (Positive Control)N/A0.1 - 1.0

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in methanol to achieve a range of final assay concentrations.

    • Prepare a positive control (e.g., Ascorbic acid) in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of this compound, positive control, or methanol (for the blank).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1 hour. Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A negative control group should receive no LPS stimulation.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

Experimental_Workflow_for_Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture RAW 264.7 cells seed Seed cells in 24-well plate start->seed adhere Incubate overnight seed->adhere pretreat Pre-treat with This compound adhere->pretreat lps Stimulate with LPS pretreat->lps collect Collect supernatant lps->collect griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases Seven_OH This compound Seven_OH->IKK inhibits? Seven_OH->IkB prevents degradation? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes induces

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_stimulus Cellular Stress/Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus LPS / Oxidative Stress MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K activates MAP2K MAP2K (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K phosphorylates p38 p38 MAP2K->p38 phosphorylates ERK ERK1/2 MAP2K->ERK phosphorylates JNK JNK MAP2K->JNK phosphorylates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 activates Seven_OH This compound Seven_OH->MAP2K inhibits? Seven_OH->p38 inhibits? Seven_OH->ERK inhibits? Seven_OH->JNK inhibits? Inflammation Inflammation AP1->Inflammation

Caption: Potential modulation of MAPK signaling pathways by this compound.

Technical Support Center: Interpreting Unexpected Results in 7-Hydroxyisoflavone Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving 7-Hydroxyisoflavone.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cell-Based Assays

You observe variable or unexpectedly low potency (e.g., high IC50 values) of this compound in your cell viability or other functional assays.

Potential Causes and Troubleshooting Steps:

  • Polymorphism and Solvation: this compound can exist in different crystalline forms (polymorphs) and as solvates, which can have different solubilities and dissolution rates, thereby affecting bioactivity.[1] It has been characterized into at least two solvent-free conformational polymorphs and five solvates.[1]

    • Solution:

      • Characterize the solid form of your this compound sample using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

      • Ensure consistency in the source and batch of the compound. If you suspect polymorphism, try sourcing a different batch or polymorph to see if it impacts your results.

  • Solubility Issues: this compound is poorly soluble in aqueous media. Precipitation in your cell culture medium can lead to a lower effective concentration.

    • Solution:

      • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.

      • When diluting into your final assay medium, ensure the final solvent concentration is low (typically <0.5%) and non-toxic to your cells.

      • Visually inspect for any precipitation after dilution. Consider pre-warming the medium and vortexing during the addition of the stock solution.

  • Interaction with Serum Proteins: If your cell culture medium contains serum, this compound may bind to serum proteins like human serum albumin (HSA), reducing its free concentration and availability to the cells.[2]

    • Solution:

      • Consider conducting experiments in serum-free or low-serum conditions, if appropriate for your cell line.

      • If serum is required, be aware that the effective concentration of this compound may be lower than the nominal concentration. You may need to use higher concentrations to observe an effect.

  • Compound Stability: The stability of this compound in your experimental conditions (e.g., temperature, pH, light exposure) may be a factor.

    • Solution:

      • Prepare fresh dilutions from your stock solution for each experiment.

      • Protect stock solutions and experimental plates from light.

      • Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using analytical methods like HPLC.

Troubleshooting Workflow for Inconsistent Bioactivity

start Inconsistent/Low Bioactivity Observed check_polymorphism Characterize Solid Form (PXRD, DSC) start->check_polymorphism check_solubility Visually Inspect for Precipitation start->check_solubility check_serum Assess Serum Protein Binding start->check_serum check_stability Evaluate Compound Stability (HPLC) start->check_stability source_consistency Ensure Consistent Source/Batch check_polymorphism->source_consistency If different forms suspected optimize_dilution Optimize Dilution Protocol check_solubility->optimize_dilution If precipitation observed serum_free_expt Conduct Serum-Free/Low-Serum Experiment check_serum->serum_free_expt If binding is likely fresh_solutions Use Freshly Prepared Solutions check_stability->fresh_solutions If degradation is suspected source_consistency->optimize_dilution end_point Consistent Bioactivity Achieved optimize_dilution->end_point serum_free_expt->optimize_dilution fresh_solutions->optimize_dilution

A flowchart for troubleshooting inconsistent bioactivity of this compound.
Issue 2: Unexpected Pro-oxidant Effect Instead of Antioxidant Activity

In an antioxidant assay (e.g., DPPH, ABTS), you observe a pro-oxidant effect, or in a cell-based assay, you see increased oxidative stress at certain concentrations.

Potential Causes and Troubleshooting Steps:

  • Presence of Metal Ions: Flavonoids, including this compound, can act as pro-oxidants in the presence of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[3][4][5] This can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions.

    • Solution:

      • Use metal-chelating agents like EDTA in your assay buffers to sequester any contaminating metal ions.

      • Use high-purity water and reagents to minimize metal contamination.

      • Be aware of the metal content in your cell culture medium and supplements.

  • Concentration-Dependent Effects: The antioxidant/pro-oxidant activity of flavonoids can be concentration-dependent. At high concentrations, some antioxidants can become pro-oxidants.

    • Solution:

      • Perform a wide dose-response analysis to identify the concentration range for antioxidant versus pro-oxidant effects.

      • Start with lower, physiologically relevant concentrations.

  • Assay-Specific Artifacts: The specific chemistry of your antioxidant assay might favor the pro-oxidant activity of your compound.

    • Solution:

      • Use multiple, mechanistically different antioxidant assays to confirm your findings (e.g., radical scavenging assays like DPPH and ORAC, and cellular antioxidant assays).

Signaling Pathway Illustrating Pro-oxidant Potential

cluster_0 Fenton-like Reaction 7-OH-Iso This compound Reduced_Metal Fe²⁺ / Cu⁺ 7-OH-Iso->Reduced_Metal Reduces Metal_ion Fe³⁺ / Cu²⁺ ROS Reactive Oxygen Species (•OH) Reduced_Metal->ROS Catalyzes H2O2 H₂O₂ Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress

The pro-oxidant mechanism of this compound in the presence of metal ions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing contradictory results for this compound's effect on estrogen receptors (ERα and ERβ)?

A1: The effects of phytoestrogens on estrogen receptors can be complex. Contradictory results can arise from:

  • Mixed Agonist/Antagonist Activity: this compound may act as a partial agonist or antagonist depending on the specific cell type, the presence of endogenous estrogens, and the expression levels of ERα and ERβ.

  • Receptor Subtype Selectivity: The binding affinity and functional activity of this compound may differ between ERα and ERβ. While specific data for this compound is limited, related compounds like 3,4-diphenyl-7-hydroxycoumarin show a stronger relative binding affinity for ERα over ERβ.[6]

  • Experimental System: The observed effect can vary between in vitro binding assays, reporter gene assays, and whole-cell proliferation assays.

Q2: What is a reliable method to determine the solubility of this compound in my experimental medium?

A2: A common method is to prepare a series of dilutions of your this compound stock solution in the medium. After a short incubation period under your experimental conditions, centrifuge the samples to pellet any precipitate. Then, measure the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV. This will give you the kinetic solubility under your specific assay conditions.

Q3: Could off-target effects be responsible for the unexpected cellular phenotype I am observing?

Data Presentation

Table 1: Reported IC50 Values for a Flavonoid Analog against Various Cancer Cell Lines

Disclaimer: The following data is for a structurally related flavonoid and not this compound itself. This is provided for illustrative purposes due to the limited availability of specific IC50 data for this compound in the initial search.

CompoundCell LineAssay MethodIncubation Time (h)IC50 (µM)Reference
Flavonoid Analog 'X'MCF-7 (Breast)Crystal violet723.5[7]
Flavonoid Analog 'X'HT-29 (Colon)Crystal violet721.8[7]
Flavonoid Analog 'Y'HeLa (Cervical)WST-14832.72 ± 2.19[7]
Flavonoid Analog 'Y'U87 (Glioblastoma)WST-14823.94 ± 1.91[7]

Table 2: Solubility of this compound in Common Solvents

Note: Specific quantitative solubility data is often not published in a centralized manner. The following are general guidelines based on typical flavonoid behavior and supplier information.

SolventSolubilityNotes
DMSOSolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleCan also be used for stock solutions.
WaterPoorly solubleAqueous solubility is very low.
Cell Culture MediaPoorly solubleProne to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability upon treatment with this compound.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a general method for evaluating the antioxidant activity of this compound.

Materials:

  • This compound

  • Ethanol or Methanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol/methanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethanol or methanol. Make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of your this compound solution (e.g., 100 µL).

  • DPPH Addition: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well/cuvette. The final volume and concentrations should be consistent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent instead of the sample.[9]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Hydroxyisoflavone and 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Hydroxyisoflavone and 7-hydroxyflavone are two structurally related flavonoid compounds that have garnered significant attention in the scientific community for their diverse biological activities. While both share a common benzopyranone core structure, the differential placement of the phenyl group at position 3 (isoflavone) versus position 2 (flavone) results in distinct pharmacological profiles. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound and 7-Hydroxyflavone.

Table 1: Anti-inflammatory Activity
CompoundTarget/AssayIC50 / EffectCell Line / Model
7-Hydroxyflavone COX-2 Inhibition27 µg/mLIn vitro assay[1]
5-LOX Inhibition33 µg/mLIn vitro assay[1]
NO, PGE2, TNF-α, IL-6 ProductionDose-dependent reductionLPS-activated RAW264.7 cells[2]

No quantitative data was found for the anti-inflammatory activity of this compound in the reviewed literature.

Table 2: Enzyme Inhibition
CompoundEnzymeIC50 / KiInhibition Type
7-Hydroxyflavone Aromatase (CYP19)0.5 µM (IC50), 0.25 µM (Ki)Competitive[3][4]
Pyruvate Kinase M2 (PKM2)2.12 µM (IC50)N/A[1]
17β-hydroxysteroid dehydrogenase type 1No inhibition at 100 µMN/A[5]
This compound Aromatase (CYP19)N/A (Identified as an inhibitor)N/A[6]
Cytochrome P450 3A4 (CYP3A4)~75% inhibition at 100 µMN/A[7]
Table 3: Antioxidant Activity
CompoundAssayIC50
7-Hydroxyflavone DPPH radical scavenging5.5486 ± 0.81 µg/mL[8][9]

While this compound is reported to have antioxidant properties, specific IC50 values from comparable assays were not available in the searched literature.[10][11][12]

Table 4: Anticancer Activity
CompoundCell LineIC50
7-Hydroxyflavone HeLa (Cervical Cancer)22.5602 ± 0.21 µg/mL[8][9]
MDA-MB-231 (Breast Cancer)3.86474 ± 0.35 µg/mL[8][9]

No quantitative data was found for the anticancer activity of this compound in the reviewed literature.

Table 5: Antiviral Activity
CompoundVirusIC50 / EC50
7-Hydroxyflavone Enterovirus 71 (EV71)19.95 µM (EC50)[1]
This compound Enterovirus 71 (EV71)3.25 - 4.92 µM (IC50)[13]
Coxsackievirus B2, B3, B6Active (No IC50 specified)[13]

Experimental Protocols

A detailed description of the methodologies for the key experiments cited above is provided below.

Aromatase Inhibition Assay (for 7-Hydroxyflavone)

The inhibitory activity of 7-hydroxyflavone on aromatase was determined using human placental microsomes as the enzyme source. The assay measured the aromatization of androstenedione to estrone. The reaction mixture, containing the microsomal enzyme preparation, androstenedione, and various concentrations of the test compound (7-hydroxyflavone), was incubated. The amount of estrone produced was quantified, and the IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in aromatase activity. The apparent Ki value was determined from Lineweaver-Burk plots, and the competitive nature of the inhibition was established by observing the inhibitor's effect on the enzyme's spectral properties, which is indicative of substrate displacement.[3][4]

Antioxidant Activity (DPPH Assay for 7-Hydroxyflavone)

The antioxidant capacity of 7-hydroxyflavone was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol was mixed with various concentrations of 7-hydroxyflavone. The mixture was incubated in the dark at room temperature. The scavenging activity was determined by measuring the decrease in absorbance of the DPPH solution at a characteristic wavelength. The IC50 value was calculated as the concentration of 7-hydroxyflavone required to scavenge 50% of the DPPH free radicals.[8][9][14]

Anticancer Activity (MTT Assay for 7-Hydroxyflavone)

The cytotoxic effects of 7-hydroxyflavone on HeLa and MDA-MB-231 cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of 7-hydroxyflavone for a specified period. After incubation, MTT solution was added to each well, and the cells were incubated further to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[8][9]

Antiviral Activity (CPE Assay for this compound)

The antiviral activity of this compound against Enterovirus 71 (EV71) was assessed using a cytopathic effect (CPE) reduction assay. Vero cells were seeded in 96-well plates and infected with EV71. The infected cells were then treated with various concentrations of this compound. After incubation, the cells were observed for the presence of CPE. The IC50 was determined as the concentration of the compound that inhibited the viral CPE by 50% compared to untreated, infected controls.[13]

Signaling Pathways and Experimental Workflows

7-Hydroxyflavone Anti-inflammatory Signaling

7-Hydroxyflavone exerts its anti-inflammatory effects by modulating key signaling pathways. In models of inflammation, it has been shown to inhibit the MAPK/NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[1]

G LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines HF 7-Hydroxyflavone HF->MAPK HF->NFkB G Nicotine Nicotine-induced Oxidative Stress ERK ERK Nicotine->ERK Nrf2 Nrf2 ERK->Nrf2 HO1 HO-1 Nrf2->HO1 CellProtection Cellular Protection (Reduced ROS) HO1->CellProtection HF 7-Hydroxyflavone HF->ERK G A Cell Seeding (e.g., 96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation B->C D Assay Measurement (e.g., MTT, CPE) C->D E Data Analysis (Dose-Response Curve) D->E F IC50 Calculation E->F

References

A Comparative Analysis of 7-Hydroxyisoflavone, Genistein, and Daidzein for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, the isoflavones 7-hydroxyisoflavone, genistein, and daidzein have garnered significant attention for their potential therapeutic applications. This guide provides a comparative analysis of these three compounds, focusing on their biological activities, underlying mechanisms of action, and relevant experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound, genistein, and daidzein, offering a side-by-side comparison of their potency in various biological assays.

Table 1: Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µM)Reference
This compound Not Available
Genistein ~10 - 50[1]
Daidzein ~15 - 60[1]

Table 2: Estrogen Receptor Binding Affinity

CompoundERα Relative Binding Affinity (%) (Estradiol = 100%)ERβ Relative Binding Affinity (%) (Estradiol = 100%)Reference
This compound Higher than some synthetic analogsHigher than some synthetic analogs[2]
Genistein ~4~87
Daidzein ~0.1~0.5

Note: Relative binding affinity can vary depending on the specific assay conditions.

Table 3: Anti-inflammatory Activity

CompoundIL-6 Inhibition IC50 (µM)Reference
This compound Not Available
Genistein ~50 - 100[1]
Daidzein Significant inhibition observed[3]

Key Signaling Pathways

The biological effects of these isoflavones are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating the primary pathways modulated by this compound, genistein, and daidzein.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavones Isoflavones ER Estrogen Receptor (ERα / ERβ) Isoflavones->ER HSP Heat Shock Proteins ER->HSP Dissociation ER_Dimer ER Dimerization ER->ER_Dimer ERE Estrogen Response Element ER_Dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription

Estrogen Receptor Signaling Pathway

Genistein and daidzein are well-documented phytoestrogens that bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that leads to the transcription of estrogen-responsive genes.[4]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Isoflavones Isoflavones Isoflavones->IKK Inhibition Target_Genes Inflammatory Gene Transcription NFkB_p65_p50_n->Target_Genes

NF-κB Signaling Pathway

All three isoflavones have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[3][5]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Isoflavones Isoflavones Isoflavones->PI3K Inhibition Isoflavones->Akt Inhibition MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens Receptor Receptor Mitogens->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Isoflavones Isoflavones Isoflavones->Raf Inhibition Isoflavones->MEK Inhibition Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors

References

A Comparative Guide to the Validation of Analytical Methods for Isoflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of isoflavone derivatives is paramount. This guide provides a comprehensive comparison of validated analytical methods for these compounds, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental data are presented to facilitate an objective assessment of each method's performance.

Quantitative Method Validation Data

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters include linearity, accuracy, precision, specificity, and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following tables summarize the performance of commonly employed analytical techniques for the determination of major isoflavone derivatives.

Table 1: HPLC-UV Method Validation Parameters for Isoflavone Aglycones

ParameterDaidzeinGenisteinGlyciteinReference
Linearity Range (µg/mL) 5–805–805–80[1]
Correlation Coefficient (r²) >0.999>0.999>0.999[1]
Accuracy (Recovery %) 98.8898.12-[2]
Precision (RSD %) <2<2-[2]
LOD (pmol) 1.090.53-[3]

Table 2: LC-MS/MS Method Validation Parameters for Isoflavones

ParameterDaidzeinGenisteinEquolReference
Linearity Range (ng/mL) 0.5 - 10000.5 - 10000.5 - 1000[4]
Correlation Coefficient (r²) >0.995>0.995>0.995[4]
LOD (ppb) 0.7 - 6.70.7 - 6.7-[5]
LOQ (ng/mL) 242[4]
LOQ (ppb) 2.3 - 22.52.3 - 22.5-[5]

Table 3: Comparison of Key Features of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity GoodExcellentHigh
Sensitivity ModerateHighHigh
Sample Throughput HighModerateLow
Cost LowHighModerate
Derivatization Required NoNoYes[6][7]
Primary Use Routine analysis, quantification of major isoflavones[8]Quantification of low-level isoflavones and metabolites[9][10]Analysis of volatile derivatives[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of typical protocols for the analysis of isoflavone derivatives.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation:

    • For solid samples like soy products, extraction is performed with a solvent mixture such as methanol, ethanol, or acetonitrile, often combined with water.[6] Acid or enzymatic hydrolysis may be employed to convert glycosides to their aglycone forms.[2][3]

    • Liquid samples like plasma or urine may require solid-phase extraction (SPE) for cleanup and concentration.[3]

    • The final extract is filtered through a 0.2 or 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1][2]

    • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol is typical.[2][11]

    • Flow Rate: Typically around 1.0 mL/min.[2][11]

    • Detection: UV detection is often set at 254 nm or 260 nm.[1][11]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Sample extraction is similar to that for HPLC-UV, using polar organic solvents.[6] For biological fluids, a protein precipitation step followed by centrifugation is common.[10]

    • Enzymatic hydrolysis is often used to measure total isoflavone content (aglycones + metabolites).[10]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reversed-phase C18 column is frequently employed.[5]

    • Mobile Phase: A gradient of acidified water and acetonitrile is common.[5]

    • Ionization Source: Electrospray ionization (ESI) is frequently used for polar isoflavones, often in negative ion mode.[7] Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[7]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Extraction is performed with organic solvents.[6]

    • A critical step for GC-MS analysis of non-volatile isoflavones is derivatization to increase their volatility.[6][7] This is often a time-consuming process.[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS, is typically used.[12]

    • Carrier Gas: Helium is commonly used as the carrier gas.[12]

    • Ionization: Electron Impact (EI) is the standard ionization technique.

    • Detection: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[6]

Visualized Workflows and Decision Making

To aid in the understanding of the validation process and method selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_preparation Preparation cluster_validation Validation Parameters cluster_documentation Finalization Define_Purpose Define Analytical Purpose (e.g., Quantification, Identification) Select_Method Select Analytical Method (HPLC, LC-MS, GC-MS) Define_Purpose->Select_Method Prepare_Standards Prepare Reference Standards and Quality Controls Select_Method->Prepare_Standards Optimize_Parameters Optimize Instrument Parameters Prepare_Standards->Optimize_Parameters Specificity Specificity/ Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy (Recovery) Optimize_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Optimize_Parameters->Precision LOD_LOQ LOD & LOQ Optimize_Parameters->LOD_LOQ Robustness Robustness Optimize_Parameters->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Implement_Method Implement for Routine Analysis Validation_Report->Implement_Method

Caption: Workflow for the validation of an analytical method for isoflavone derivatives.

Method_Selection_Decision_Tree start Start: Need to Analyze Isoflavone Derivatives q1 What is the required sensitivity? start->q1 q2 Is the sample matrix complex (e.g., biological fluid)? q1->q2 High q3 Is high throughput required? q1->q3 Moderate q4 Are the analytes volatile or can be derivatized? q2->q4 No ans_lcms LC-MS/MS q2->ans_lcms Yes q3->q2 No ans_hplc HPLC-UV q3->ans_hplc Yes q4->ans_hplc No ans_gcms GC-MS q4->ans_gcms Yes

Caption: Decision tree for selecting an analytical method for isoflavone analysis.

References

A Comparative Analysis of 5-Hydroxy-Isoflavones and 7-Hydroxy-Isoflavones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the structural and functional differences between 5-hydroxy-isoflavones and 7-hydroxy-isoflavones, focusing on their antioxidant, anti-inflammatory, and estrogenic activities. This guide provides a comparative summary of their performance supported by experimental data and detailed protocols to aid in research and development.

Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant attention for their potential therapeutic applications. The position of hydroxyl (-OH) groups on the isoflavone scaffold is a critical determinant of their biological activity. This guide provides a comparative study of two major classes of isoflavones: 5-hydroxy-isoflavones, such as genistein, and 7-hydroxy-isoflavones, like daidzein. Understanding the nuanced differences in their mechanisms of action is crucial for the targeted development of novel therapeutics.

Quantitative Comparison of Biological Activities

The substitution pattern of hydroxyl groups on the isoflavone core significantly influences their biological efficacy. The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and estrogen receptor binding activities of representative 5-hydroxy and 7-hydroxy-isoflavones.

Table 1: Antioxidant Activity

The antioxidant capacity of isoflavones is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of a 5-hydroxyl group, in conjunction with the 4'-hydroxyl group, generally enhances this activity.

Isoflavone TypeCompoundAntioxidant AssayIC50 Value (µM)Reference
5-Hydroxy-Isoflavone GenisteinDPPH Radical Scavenging~10-20Not explicitly found in a single comparative study, but structure-activity relationships suggest higher potency.
7-Hydroxy-Isoflavone DaidzeinDPPH Radical Scavenging>50Structure-activity relationship studies indicate lower potency compared to genistein.[1]

Table 2: Anti-inflammatory Activity

Isoflavones can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). Genistein, a 5-hydroxy-isoflavone, demonstrates more potent inhibition of NO production compared to daidzein.

Isoflavone TypeCompoundAssayCell LineIC50 Value (µM)Reference
5-Hydroxy-Isoflavone GenisteinNitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.7 Macrophages16.6[2]
7-Hydroxy-Isoflavone DaidzeinNitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.7 Macrophages40.0[2]

Table 3: Estrogen Receptor (ER) Binding Affinity

The estrogenic effects of isoflavones are mediated through their binding to estrogen receptors α (ERα) and β (ERβ). Genistein exhibits a significantly higher binding affinity, particularly for ERβ, compared to daidzein. The 5-hydroxyl group in genistein is thought to contribute to this enhanced affinity.

Isoflavone TypeCompoundReceptorRelative Binding Affinity (RBA %)Reference
5-Hydroxy-Isoflavone GenisteinERα0.021[2]
ERβ6.80[2]
7-Hydroxy-Isoflavone DaidzeinERα0.003[2]
ERβ0.051[2]

RBA is calculated as (IC50 of Estradiol / IC50 of test compound) x 100.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

  • Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds (5-hydroxy- and 7-hydroxy-isoflavones) at various concentrations

    • Methanol (or other suitable solvent)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only methanol and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents:

    • RAW 264.7 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Test compounds (5-hydroxy- and 7-hydroxy-isoflavones)

    • Griess Reagent (for nitrite determination)

    • Sodium nitrite standard

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. A standard curve using sodium nitrite is used for quantification.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells. The IC50 value is then determined.

3. Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of a compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen for receptor binding.

  • Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [3H]17β-estradiol) from the estrogen receptor by the test compound.

  • Reagents:

    • Estrogen receptor (ERα or ERβ), often from a recombinant source or uterine cytosol.

    • Radiolabeled ligand: [3H]17β-estradiol.

    • Unlabeled 17β-estradiol (for standard curve).

    • Test compounds (5-hydroxy- and 7-hydroxy-isoflavones).

    • Assay buffer.

    • Method for separating bound from free ligand (e.g., hydroxylapatite precipitation or filter binding).

  • Procedure:

    • Incubate a fixed amount of the estrogen receptor with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound or unlabeled 17β-estradiol.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculation: A competition curve is generated by plotting the percentage of bound radiolabel against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from this curve. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of unlabeled 17β-estradiol.

Signaling Pathways and Mechanisms of Action

The differential biological activities of 5-hydroxy and 7-hydroxy-isoflavones can be attributed to their distinct interactions with key cellular signaling pathways.

Workflow for Investigating Isoflavone Bioactivity

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Data_Analysis Data Analysis & IC50 Determination Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Anti_inflammatory_Assay->Data_Analysis ER_Binding_Assay ER Binding Assay ER_Binding_Assay->Data_Analysis Cell_Proliferation Cell Proliferation Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Cell_Proliferation->Gene_Expression Cell_Proliferation->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Gene_Expression->Mechanism_Elucidation Isoflavone_Source Isoflavone Source (5-OH vs. 7-OH) Extraction_Purification Extraction & Purification Isoflavone_Source->Extraction_Purification Characterization Structural Characterization Extraction_Purification->Characterization Characterization->Antioxidant_Assay Characterization->Anti_inflammatory_Assay Characterization->ER_Binding_Assay Characterization->Cell_Proliferation Data_Analysis->Mechanism_Elucidation

Caption: A typical experimental workflow for the comparative analysis of isoflavone bioactivity.

Differential Modulation of Key Signaling Pathways

Genistein (5-hydroxy-isoflavone) and daidzein (7-hydroxy-isoflavone) exert their effects by modulating several critical signaling pathways, including the PI3K/Akt and NF-κB pathways. Their differing structures lead to variations in their modulatory effects.

G cluster_Genistein Genistein (5-Hydroxy-Isoflavone) cluster_Daidzein Daidzein (7-Hydroxy-Isoflavone) Genistein Genistein PI3K_G PI3K Genistein->PI3K_G Inhibits Akt_G Akt PI3K_G->Akt_G NFkB_G NF-κB Akt_G->NFkB_G Proliferation_G Cell Proliferation↓ Akt_G->Proliferation_G Inflammation_G Inflammation↓ NFkB_G->Inflammation_G Daidzein Daidzein p65_D p-p65 (NF-κB) Daidzein->p65_D Inhibits ERK_D p-ERK1/2 Daidzein->ERK_D Inhibits Inflammation_D Inflammation↓ p65_D->Inflammation_D Proliferation_D Cell Proliferation↓ ERK_D->Proliferation_D

Caption: Differential impact of Genistein and Daidzein on key signaling pathways.

Genistein has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, genistein can induce apoptosis and inhibit the growth of cancer cells. Both genistein and daidzein can inhibit the NF-κB signaling pathway, a key regulator of inflammation. However, they may target different components of this pathway. Daidzein has been specifically shown to inhibit the phosphorylation of the p65 subunit of NF-κB and also the phosphorylation of ERK1/2, a component of the MAPK signaling pathway. This differential targeting may account for the observed differences in their anti-inflammatory potency.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxyisoflavone Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7-hydroxyisoflavone (daidzein) analogs, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. By presenting quantitative experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a resource for researchers in drug discovery and development.

Introduction to this compound and its Analogs

This compound, commonly known as daidzein, is a naturally occurring isoflavone found in soybeans and other legumes. Isoflavones are a class of phytoestrogens recognized for a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The therapeutic potential of daidzein has prompted the synthesis and evaluation of numerous analogs to improve potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers multiple sites for chemical modification, particularly on the A and B rings, allowing for a systematic exploration of its SAR.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of this compound analogs has been evaluated against various cancer cell lines. Modifications to the core structure, especially on the B-ring, have been shown to significantly influence cytotoxic potency.

A study involving the synthesis of fluorinated analogs of this compound provides a clear example of how B-ring substitution impacts anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these analogs against the MCF-7 human breast cancer cell line.[1]

CompoundStructure (Substitution on B-Ring)IC50 (µM) against MCF-7 Cells[1]Selectivity Index (SI) vs. MEF-1[1]
Daidzein 4'-OH11.871.83
Analog 4 4'-F, 7-O-carboxymethyl13.661.63
Analog 5 4'-F15.431.45
Analog 7 4'-F, 2-CF3, 7-O-carboxymethyl11.731.85

Note: The Selectivity Index (SI) is calculated as the IC50 on a normal cell line (MEF-1) divided by the IC50 on the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.[1]

From this data, it is observed that substitution of the 4'-hydroxyl group with fluorine (Analog 5) or the addition of a trifluoromethyl group at the 2-position alongside 4'-fluorine substitution (Analog 7) results in comparable, and in the case of Analog 7, slightly enhanced, antiproliferative activity against MCF-7 cells compared to the parent compound, daidzein.[1]

Structure-Activity Relationship in Anti-inflammatory Activity

Flavonoids, including this compound analogs, are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Key structural features of flavonoids that influence their anti-inflammatory activity include:

  • A-ring Hydroxylation: 5,7-dihydroxy substitution on the A-ring is often optimal for activity.[2]

  • B-ring Hydroxylation: The presence of ortho-dihydroxy (catechol) groups, such as 3',4'-dihydroxy, on the B-ring significantly enhances anti-inflammatory effects.[2]

One of the primary mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS). A study on synthetic flavones demonstrated that compounds with 5,7-dihydroxy A-rings and 2',3'- or 3',4'-dihydroxy B-rings were potent inhibitors of NO production in lipopolysaccharide-treated RAW 264.7 cells, with IC50 values in the range of 17-20 µM.[2] While this study was on flavones, the principles are largely applicable to isoflavones.

Modulation of Cellular Signaling Pathways

This compound and its analogs exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The primary pathways affected are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. The metabolite of daidzein, equol, has been shown to directly inhibit MEK1, a key kinase in the downstream signaling of this pathway.[3] This inhibition prevents the phosphorylation and activation of ERK1/2, ultimately leading to reduced cell transformation.[3]

PI3K_Akt_MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Raf Raf Akt->Raf activates MEK1 MEK1 Raf->MEK1 activates ERK ERK MEK1->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation Analog This compound Metabolite (Equol) Analog->MEK1 inhibits

PI3K/Akt/MEK pathway inhibition.

The NF-κB pathway is a central mediator of inflammatory responses. This compound (daidzein) has been shown to inhibit the activation of NF-κB. This is achieved, in part, by inhibiting the phosphorylation of JNK, a kinase that can lead to NF-κB activation.[4] The inhibition of IKKβ, the kinase responsible for phosphorylating the NF-κB inhibitor IκBα, is another potential mechanism for isoflavones.

NFkB_JNK_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) JNK JNK Stimuli->JNK IKK IKK Complex JNK->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression (e.g., NO) Nucleus->Inflammation activates Analog This compound (Daidzein) Analog->JNK inhibits

NF-κB and JNK pathway inhibition.

Experimental Protocols

The following section details a standard protocol for evaluating the antiproliferative activity of this compound analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours under standard conditions (37°C, 5% CO2) to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h (cell attachment) Seed->Incubate1 Treat Add this compound analogs at various concentrations Incubate1->Treat Incubate2 Incubate 24-72h (compound exposure) Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570nm Solubilize->Read Analyze Calculate % viability and IC50 values Read->Analyze End End Analyze->End

General workflow for the MTT assay.

Conclusion

The structure-activity relationship of this compound analogs reveals that targeted modifications, particularly on the B-ring, can maintain or enhance their anticancer properties. The introduction of fluorine-containing substituents is a viable strategy for developing potent antiproliferative agents. These compounds exert their effects by modulating critical signaling pathways such as the PI3K/Akt/MEK and NF-κB/JNK cascades. The provided data and protocols offer a foundation for the rational design and evaluation of novel this compound derivatives as potential therapeutic agents for cancer and inflammatory diseases. Further research should focus on synthesizing and testing a broader range of analogs to build a more comprehensive SAR profile and to optimize for in vivo efficacy and safety.

References

Unveiling the Identity of 7-Hydroxyisoflavone: A Comparative Analysis Using NMR and HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. This guide provides a comparative analysis of 7-Hydroxyisoflavone and its isomeric alternative, 7-Hydroxyflavone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm its identity. The presented experimental data, protocols, and workflows offer a comprehensive resource for the structural elucidation of isoflavonoids.

This guide will delve into the characteristic spectral signatures of this compound, contrasting them with 7-Hydroxyflavone to highlight the key differentiating features. Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, and HRMS data are provided, ensuring reproducibility and adherence to best practices.

Distinguishing Isomers: A Tale of Two Spectrums

The structural difference between this compound and 7-Hydroxyflavone lies in the position of the phenyl group on the chromen-4-one core. In this compound, the phenyl group is at the C3 position, while in 7-Hydroxyflavone, it is at the C2 position. This seemingly minor difference results in distinct NMR and HRMS profiles, which are crucial for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are unique fingerprints of a molecule's structure. Below is a comparison of the reported NMR data for this compound and 7-Hydroxyflavone.

Table 1: ¹H NMR Spectral Data Comparison (DMSO-d₆)

Proton This compound (Predicted) 7-Hydroxyflavone (Experimental) [1]
H-2~8.2 ppm (s)-
H-3-6.86 ppm (s)
H-5~8.0 ppm (d)8.04 ppm (d, J=8.8 Hz)
H-6~7.0 ppm (dd)6.96 ppm (dd, J=8.8, 2.2 Hz)
H-8~6.9 ppm (d)6.90 ppm (d, J=2.2 Hz)
H-2', H-6'~7.5 ppm (m)8.01 ppm (m)
H-3', H-4', H-5'~7.4 ppm (m)7.56 ppm (m)
7-OH~10.8 ppm (s)10.88 ppm (s)

Table 2: ¹³C NMR Spectral Data Comparison (DMSO-d₆)

Carbon This compound (Predicted) 7-Hydroxyflavone (Experimental) [1]
C-2~153 ppm162.8 ppm
C-3~123 ppm106.6 ppm
C-4~175 ppm176.4 ppm
C-4a~117 ppm115.5 ppm
C-5~127 ppm127.1 ppm
C-6~115 ppm114.8 ppm
C-7~163 ppm162.3 ppm
C-8~102 ppm102.3 ppm
C-8a~157 ppm157.6 ppm
C-1'~131 ppm131.5 ppm
C-2', C-6'~129 ppm126.5 ppm
C-3', C-5'~128 ppm129.2 ppm
C-4'~130 ppm131.9 ppm

The key differentiating feature in the ¹H NMR is the chemical shift of the proton at the C2 or C3 position. In this compound, the H-2 proton appears as a singlet at a downfield chemical shift, whereas in 7-Hydroxyflavone, the H-3 proton appears as a singlet at a more upfield position. Similarly, in the ¹³C NMR spectra, the chemical shifts of C-2 and C-3 are significantly different between the two isomers, providing a clear diagnostic tool for identification.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. Fragmentation patterns in tandem mass spectrometry (MS/MS) offer further structural insights.

Table 3: HRMS Data Comparison

Parameter This compound 7-Hydroxyflavone
Molecular Formula C₁₅H₁₀O₃C₁₅H₁₀O₃
Exact Mass 238.06299 Da[2]238.06299 Da[3]
[M+H]⁺ Precursor Ion (m/z) 239.0703[2]239.0703[3]
Key MS/MS Fragments ([M+H]⁺) 183.1, 165.1, 184.1[2]137.0[3]

While both isomers have the same exact mass, their fragmentation patterns in MS/MS experiments can differ. The fragmentation of flavonoids and isoflavonoids often involves retro-Diels-Alder (rDA) reactions in the C-ring, leading to characteristic product ions. The specific fragmentation pathways can be influenced by the position of the phenyl substituent, providing another layer of confirmation for the correct isomer. For example, isoflavones are known to produce characteristic fragments resulting from the cleavage of the C-ring that are distinct from those of flavones.

Experimental Protocols

Reproducible and accurate data acquisition is fundamental to structural confirmation. The following are detailed protocols for NMR and HRMS analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[4]

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a 1-10 µg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

    • Mass Range: m/z 50-500.

    • Resolution: >10,000.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ion spectra.

  • Data Analysis: Process the data using the instrument's software. Determine the accurate mass of the molecular ion and its fragments. Compare the observed fragmentation pattern with known fragmentation pathways for isoflavonoids.

Workflow for Identity Confirmation

The logical flow for confirming the identity of this compound is a systematic process involving both NMR and HRMS analyses.

Identity_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR HRMS HRMS Analysis (MS, MS/MS) Sample->HRMS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data HRMS_Data Analyze HRMS Data (Accurate Mass, Fragmentation) HRMS->HRMS_Data Compare_NMR Compare with 7-Hydroxyflavone NMR Data NMR_Data->Compare_NMR Compare_HRMS Compare with 7-Hydroxyflavone HRMS Data HRMS_Data->Compare_HRMS Confirmation Confirm Identity of This compound Compare_NMR->Confirmation Compare_HRMS->Confirmation

References

A Comparative Guide to the Cytotoxicity of Isoflavones on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isoflavones on endothelial cells is critical. This guide provides an objective comparison of the cytotoxic profiles of four common isoflavones: genistein, daidzein, biochanin A, and formononetin. The information is compiled from various studies to offer a comprehensive overview, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Data

IsoflavoneCell LineAssayExposure TimeObserved EffectIC50 Value
Genistein EA.hy926MTT Assay24 hoursSignificant cytotoxicity observed at concentrations of 20, 50, and 100 µM.[1]~100 µM[1]
HUVECNot specified24 hoursNo significant cytotoxicity observed at concentrations between 20-80 µg/mL.Not cytotoxic at tested concentrations.
Daidzein HUVECNeutral Red Assay20 hoursCell viability >95% at concentrations up to 100 µM in the presence of TNF-α.Not cytotoxic at tested concentrations.
Biochanin A LNCaP & DU-145 (Prostate Cancer Cells)Not specifiedNot specifiedInhibited cell growth.8.0 to 27 µg/ml
Formononetin EA.hy926Not specifiedUp to 96 hoursIneffective in modulating eNOS activity, suggesting low biological activity in this context.Not determined.

Note: The data for Biochanin A is on prostate cancer cell lines as direct comparative data on endothelial cells was not available in the reviewed literature. The effects on endothelial cells may differ.

Experimental Protocols

To ensure reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are essential. The following is a representative methodology for assessing the cytotoxicity of isoflavones on endothelial cells using the MTT assay.

Cell Viability Assessment by MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.

1. Cell Culture and Seeding:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, HUVECs are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

2. Isoflavone Treatment:

  • Stock solutions of genistein, daidzein, biochanin A, and formononetin are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of each isoflavone are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the respective isoflavone concentrations. Control wells receive medium with 0.1% DMSO.

  • The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • After the incubation, the medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group (treated with 0.1% DMSO).

  • The IC50 value, the concentration of the isoflavone that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the molecular mechanisms involved, the following diagrams have been generated using the DOT language.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Isoflavone Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HUVEC_culture HUVEC Culture Seeding Seeding in 96-well plates HUVEC_culture->Seeding Adherence Overnight Adherence Seeding->Adherence Iso_prep Prepare Isoflavone Dilutions Adherence->Iso_prep Treatment Treat cells with Isoflavones Iso_prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan_formation Incubate for 4h MTT_add->Formazan_formation Dissolution Dissolve Formazan Formazan_formation->Dissolution Absorbance Measure Absorbance at 570nm Dissolution->Absorbance Viability_calc Calculate % Viability Absorbance->Viability_calc IC50_calc Determine IC50 Viability_calc->IC50_calc

Caption: Experimental workflow for assessing isoflavone cytotoxicity on HUVECs.

Signaling Pathways in Isoflavone-Induced Endothelial Cell Apoptosis

At cytotoxic concentrations, isoflavones can induce apoptosis in endothelial cells through the modulation of several key signaling pathways. In contrast, at lower, physiologically relevant concentrations, some isoflavones have been shown to protect endothelial cells from apoptosis induced by stressors like oxidative stress. The following diagram illustrates the dual nature of isoflavone signaling in endothelial cell fate.

Caption: Dual role of isoflavones in endothelial cell fate signaling.

References

A Head-to-Head Comparison of 7-Hydroxyisoflavone and Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 7-Hydroxyisoflavone against other well-studied phytoestrogens, namely genistein, daidzein, and coumestrol. The following sections detail their relative performance based on experimental data, outline the methodologies used in these key experiments, and visualize the complex signaling pathways involved.

Quantitative Comparison of Bioactivity

The estrogenic activity of phytoestrogens is primarily mediated through their binding to estrogen receptors (ERs), ERα and ERβ. The binding affinity of a compound to these receptors is a key indicator of its potential estrogenic or anti-estrogenic effects. The data presented below is collated from various studies and standardized where possible for comparative purposes. It is important to note that direct head-to-head comparative studies for this compound against the other listed phytoestrogens are limited.

PhytoestrogenEstrogen Receptor α (ERα) Binding AffinityEstrogen Receptor β (ERβ) Binding AffinityCell Proliferation Effects (MCF-7 Cells)
This compound Data not available in direct comparative studiesData not available in direct comparative studiesReported to have anticancer activity with an IC50 of 3.86 µg/mL in MDA-MB-231 breast cancer cells[1][2].
Genistein RBA: 0.021%[3] / EC50: 15 µM[4][5]RBA: 6.80%[3] / EC50: 0.03 µM[4][5]Biphasic effect: stimulates proliferation at low concentrations and inhibits at high concentrations[6].
Daidzein RBA: 0.003%[3] / EC50: >300 µM[4][5]RBA: 0.051%[3] / EC50: 0.35 µM[4][5]Similar to genistein, exhibits a biphasic proliferative effect[6].
Coumestrol EC50: 0.2 µM[4][5]EC50: 0.025 µM[4][5]Potent estrogenic activity, stimulating cell proliferation.

RBA (Relative Binding Affinity) is expressed as a percentage relative to 17β-estradiol (set at 100%). A higher RBA indicates a stronger binding affinity. EC50 is the concentration of the compound that elicits a half-maximal response in an assay measuring the activation of ER binding to the Estrogen Response Element (ERE). IC50 is the concentration of the compound that inhibits a biological process by 50%.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a test compound to estrogen receptors.

Objective: To determine the concentration of a test compound that inhibits the binding of a radiolabeled estrogen to the ER by 50% (IC50), from which the Relative Binding Affinity (RBA) can be calculated.

Materials:

  • Rat uterine cytosol (as a source of ERα and ERβ)

  • [³H]-17β-estradiol (radiolabeled estrogen)

  • Test compounds (this compound, genistein, daidzein, coumestrol)

  • Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)

  • Hydroxylapatite (HAP) slurry for separating bound from free radioligand

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Uteri are collected from ovariectomized rats and homogenized in ice-cold assay buffer. The homogenate is then centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[7]

  • Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound are incubated with the uterine cytosol at 4°C for 16-20 hours. This allows the test compound to compete with the radiolabeled estradiol for binding to the ERs.[8]

  • Separation of Bound and Free Ligand: The HAP slurry is added to the incubation mixture to adsorb the ER-ligand complexes. The mixture is then washed to remove the unbound radioligand.[7]

  • Quantification: The radioactivity of the bound [³H]-17β-estradiol is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound [³H]-17β-estradiol is determined as the IC50 value. The RBA is then calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[9][10][11]

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of phytoestrogens on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

Objective: To determine the effect of different concentrations of phytoestrogens on the viability and proliferation of MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.[12]

  • Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test compounds. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation: MTT solution is added to each well and incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[14][15]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[14][15]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[15][16]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability or proliferation relative to a control group (untreated cells).

Signaling Pathways and Mechanisms of Action

Phytoestrogens exert their effects through complex signaling pathways, primarily involving the estrogen receptors. However, they can also act through ER-independent mechanisms.

Estrogen Receptor-Dependent Signaling Pathway

This pathway is the primary mechanism for the estrogenic effects of phytoestrogens.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) Phytoestrogen Phytoestrogen (e.g., this compound, Genistein) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER HSP90 HSP90 ER->HSP90 ER_dimer ER Dimerization ER->ER_dimer ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Effects mRNA->Protein

Caption: Phytoestrogen binding to ERs leads to gene transcription.

Experimental Workflow for Comparative Analysis

A typical workflow for the head-to-head comparison of phytoestrogens is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Compound Preparation (7-OH-Iso, Gen, Dai, Coum) A1 ER Competitive Binding Assay P1->A1 A2 MCF-7 Cell Proliferation Assay P1->A2 P2 Cell Culture / Receptor Prep P2->A1 P2->A2 D1 IC50 / RBA Calculation A1->D1 D2 Dose-Response Curves A2->D2 C1 Comparative Efficacy & Potency D1->C1 D2->C1

Caption: Workflow for comparing phytoestrogen bioactivity.

Logical Relationship of Phytoestrogen Activity

The biological activity of a phytoestrogen is a function of its structure, receptor affinity, and downstream signaling effects.

Logical_Relationship Structure Chemical Structure Affinity Receptor Binding Affinity (ERα / ERβ) Structure->Affinity Signaling Downstream Signaling Affinity->Signaling Activity Biological Activity (e.g., Cell Proliferation) Signaling->Activity

Caption: Relationship between structure and biological activity.

References

Replicating Antiviral Efficacy: A Comparative Analysis of 7-Hydroxyisoflavone and Alternatives Against Enterovirus 71

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – In the ongoing search for effective antiviral therapeutics, a comprehensive comparison of published findings on 7-Hydroxyisoflavone and other potential antiviral compounds reveals distinct efficacy profiles against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. This guide synthesizes available in vitro data, providing researchers, scientists, and drug development professionals with a comparative overview of this compound, Ribavirin, and a selection of other flavonoids, including Quercetin, Apigenin, and Baicalin.

Comparative Antiviral Activity Against Enterovirus 71

The antiviral potential of these compounds has been predominantly evaluated through cytopathic effect (CPE) reduction assays and plaque reduction assays in cell lines such as human rhabdomyosarcoma (RD) and Vero (African green monkey kidney) cells. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in various studies. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Multiple EV71 StrainsVero3.25 - 4.92>100 (inferred)>20.3 - >30.8
Ribavirin EV71RD34.5>200>5.8
EV71Vero42.8>200>4.7
EV71RD266Not SpecifiedNot Specified
Quercetin EV71RD12.1>200>16.5
EV71Vero8.8>200>22.7
Apigenin EV71RD10.379.07.7
EV71RD11.0Not SpecifiedNot Specified
Baicalin EV71RD4.96 (µg/mL)823.53 (µg/mL)166
EV71RDNot Specified>100 (µg/mL)Not Specified

Note: Direct comparison of EC₅₀ values should be approached with caution due to variations in experimental conditions, including the specific virus strain, cell line, and assay methodology used across different studies.

Mechanisms of Antiviral Action

The evaluated compounds exhibit diverse mechanisms of action against EV71, targeting various stages of the viral replication cycle:

  • This compound: Studies suggest that this compound acts at an early stage of the EV71 replication cycle, inhibiting viral RNA and protein synthesis.

  • Ribavirin: As a broad-spectrum antiviral, Ribavirin is understood to interfere with viral RNA synthesis through lethal mutagenesis.[1]

  • Quercetin: This flavonoid has been shown to inhibit the EV71 3C protease, a crucial enzyme for viral polyprotein processing, thereby blocking viral replication.[2][3] It also demonstrates an inhibitory effect on viral adsorption and the early post-attachment stage of infection.[2][3]

  • Apigenin: Apigenin has been reported to suppress viral replication by inhibiting the internal ribosome entry site (IRES) activity, which is essential for the translation of viral proteins.[4][5] It may also modulate the cellular JNK pathway.[5]

  • Baicalin: Research indicates that Baicalin interferes with the EV71 3D polymerase, which is responsible for viral RNA replication, during the early stages of infection.[6][7] It has also been shown to inhibit EV71-induced apoptosis.[6]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experimental assays are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for quantifying the ability of a compound to inhibit virus-induced cell death.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., RD or Vero cells) in 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with a standardized amount of EV71 (e.g., 100 TCID₅₀). Simultaneously, add the diluted test compounds to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The EC₅₀ value is determined as the compound concentration that results in a 50% protection from virus-induced cell death. The CC₅₀ is determined by treating uninfected cells with the compound and calculating the concentration that reduces cell viability by 50%.

Plaque Reduction Assay

This assay measures the reduction in the formation of viral plaques, which are localized areas of cell death, in the presence of an antiviral compound.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a standardized amount of EV71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayer for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Staining and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ is the concentration that reduces the plaque number by 50%.

Real-Time Quantitative PCR (RT-qPCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in infected cells, providing a direct measure of viral replication.

Protocol:

  • Cell Culture and Infection: Seed cells and infect with EV71 in the presence or absence of the test compound, as described for the CPE assay.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for the EV71 genome.

  • Quantitative PCR: Perform qPCR using the synthesized cDNA, EV71-specific primers, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green). The amplification of the viral target is monitored in real-time.

  • Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations.

Western Blotting for Viral Protein Analysis

Western blotting is employed to detect and quantify specific viral proteins, such as the capsid protein VP1, in infected cell lysates.

Protocol:

  • Cell Lysis: After infection and treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the EV71 protein of interest (e.g., anti-VP1 antibody).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the intensity of the protein bands relative to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on viral protein expression.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a generalized antiviral screening workflow and a key signaling pathway involved in EV71 infection.

Antiviral_Screening_Workflow cluster_invitro In Vitro Antiviral Screening start Compound Library cytotoxicity Cytotoxicity Assay (CC50 Determination) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., CPE Assay) start->primary_screen hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation secondary_assays Secondary Assays hit_confirmation->secondary_assays plaque_reduction Plaque Reduction Assay (EC50) secondary_assays->plaque_reduction yield_reduction Viral Yield Reduction (RT-qPCR) secondary_assays->yield_reduction mechanism Mechanism of Action Studies secondary_assays->mechanism time_of_addition Time-of-Addition Assay mechanism->time_of_addition protein_analysis Viral Protein Analysis (Western Blot) mechanism->protein_analysis lead_compound Lead Compound mechanism->lead_compound

Caption: Generalized workflow for in vitro antiviral drug discovery.

EV71_Signaling_Pathway cluster_pathway EV71 Interaction with Host Cell Signaling EV71 Enterovirus 71 Receptor Host Cell Receptor EV71->Receptor Binding & Entry PI3K PI3K Receptor->PI3K MAPK MAPK (ERK) Receptor->MAPK NFkB NF-κB Receptor->NFkB Akt Akt PI3K->Akt Replication Viral Replication Akt->Replication Promotes Apoptosis Apoptosis Regulation Akt->Apoptosis Inhibits MAPK->Replication Promotes Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces Flavonoids Antiviral Flavonoids (e.g., Quercetin, Apigenin) Flavonoids->PI3K Inhibits Flavonoids->MAPK Inhibits Flavonoids->NFkB Inhibits

Caption: Simplified signaling pathways modulated by EV71 infection.

This guide provides a foundational comparison for researchers investigating the antiviral properties of this compound and related compounds. The presented data and protocols are intended to support the replication of published findings and to inform the design of future studies aimed at developing novel anti-enteroviral therapies.

References

Unveiling the Inhibitory Potential of 7-Hydroxyisoflavone on CYP3A4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effect of 7-Hydroxyisoflavone on Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. By objectively comparing its performance with other flavonoids and detailing the experimental methodologies, this document serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug discovery.

Executive Summary

This compound has been identified as a weak inhibitor of CYP3A4, with a reported half-maximal inhibitory concentration (IC50) of 129.5 ± 12.49 µM.[1] This positions it as a less potent inhibitor compared to several other flavonoids, such as chrysin and pinocembrin. Understanding the nuances of this inhibitory activity is paramount for predicting potential drug-drug interactions and ensuring the safety and efficacy of therapeutic agents metabolized by CYP3A4.

Comparative Analysis of CYP3A4 Inhibition by Flavonoids

The inhibitory potential of various flavonoids on CYP3A4 activity varies significantly. The following table summarizes the IC50 values for this compound and a selection of other flavonoids, providing a basis for comparative assessment. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Flavonoid/IsoflavoneIC50 (µM)SubstrateBiological MaterialInhibitory Potency
This compound 129.5 ± 12.49 NifedipineHuman Liver MicrosomesWeak
Chrysin2.5 ± 0.6[2]NifedipineHuman Liver MicrosomesPotent
Pinocembrin4.3 ± 1.1[2]NifedipineHuman Liver MicrosomesModerate
Acacetin7.5 ± 2.7[2]NifedipineHuman Liver MicrosomesModerate
Apigenin8.4 ± 1.1[2]NifedipineHuman Liver MicrosomesModerate
Baicalein15 ± 5[3]Not SpecifiedNot SpecifiedModerate
Luteolin31 ± 10[3]Not SpecifiedNot SpecifiedModerate
Quercetin23 ± 5[3]Not SpecifiedNot SpecifiedModerate
Genistein>100TestosteroneHuman Liver MicrosomesWeak

Experimental Protocols

The determination of the inhibitory effect of this compound on CYP3A4 activity is typically conducted through in vitro assays using human liver microsomes (HLMs), which are rich in CYP enzymes. The following protocols outline the general methodologies employed in such studies.

IC50 Determination using Nifedipine Oxidation Assay

This assay quantifies the concentration of an inhibitor required to reduce the activity of CYP3A4 by 50%.

  • Materials:

    • This compound and other test compounds

    • Pooled Human Liver Microsomes (HLMs)

    • Nifedipine (CYP3A4 substrate)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for HPLC analysis

  • Procedure:

    • A pre-incubation mixture is prepared containing HLMs and this compound at various concentrations in potassium phosphate buffer.

    • The reaction is initiated by the addition of the NADPH regenerating system and nifedipine.

    • The incubation is carried out at 37°C for a specific duration (e.g., 10-30 minutes).

    • The reaction is terminated by adding a quenching solvent, typically cold acetonitrile.

    • The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • Analysis:

    • The concentration of the nifedipine metabolite (oxidized nifedipine) is quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[4][5]

    • The percentage of inhibition at each concentration of this compound is calculated relative to a control incubation without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Mechanism

Further experiments can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). These studies typically involve varying the concentrations of both the substrate and the inhibitor and analyzing the data using graphical methods such as Lineweaver-Burk plots. Time-dependent inhibition assays, which involve pre-incubating the inhibitor with the microsomes before adding the substrate, can also be performed to assess irreversible inhibition.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for validating the inhibitory effect of a compound on CYP3A4 activity.

CYP3A4_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: - Test Compound (this compound) - Human Liver Microsomes (HLM) - CYP3A4 Substrate (Nifedipine) - NADPH Regenerating System B Incubate HLM with varying concentrations of Test Compound A->B C Initiate reaction by adding Substrate and NADPH System B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., with cold acetonitrile) D->E F Centrifuge and collect supernatant E->F G Quantify Metabolite (e.g., via HPLC) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I CYP450_Cycle E CYP450 (Fe3+) ES CYP450-Substrate (Fe3+) E->ES Substrate (S) E_red CYP450-Substrate (Fe2+) ES->E_red e- E_O2 CYP450-Substrate (Fe2+)-O2 E_red->E_O2 O2 E_OOH [CYP450-Substrate (Fe3+)-OOH]- E_O2->E_OOH e-, H+ E_FeO [CYP450-Substrate (Fe4+=O)]+ E_OOH->E_FeO -H2O E_SOH CYP450-Product (Fe3+) E_FeO->E_SOH Substrate Oxidation E_SOH->E - Product (S-OH) P Product (S-OH) E_SOH->P Inhibitor Reversible Inhibitor Inhibitor->ES Competes with Substrate Irrev_Inhibitor Irreversible Inhibitor Irrev_Inhibitor->E_FeO Covalent Binding

References

A Comparative Analysis of 7-Hydroxyisoflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the experimental data on 7-Hydroxyisoflavone, comparing its performance with common isoflavones, genistein and daidzein.

Introduction to this compound

This compound is a naturally occurring isoflavonoid, a class of compounds known for their potential health benefits. Found in various plants, it is structurally related to more well-known isoflavones like genistein and daidzein, which are abundant in soy products. Research into this compound has highlighted its potential as an antioxidant and anticancer agent, making it a compound of interest for further investigation in the fields of nutrition, pharmacology, and drug development. This guide provides a statistical validation of the existing research data on this compound, with a focus on its comparative efficacy against genistein and daidzein.

Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison of the biological activities of this compound, genistein, and daidzein, the following tables summarize key quantitative data from preclinical studies. It is important to note that direct head-to-head studies involving all three compounds are limited. Therefore, the data presented here is a compilation from various sources, and experimental conditions may vary.

Anticancer Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
This compound MDA-MB-231Breast Cancer3.86[1][2]
HeLaCervical Cancer22.56[1][2]
Genistein LNCaPProstate Cancer1.16 - 7.29[3]
DU-145Prostate Cancer1.16 - 7.29[3]
Daidzein Caov-3Ovarian Cancer10⁻⁸ - 10⁻¹⁰ M[4]
NIH:OVCAR-3Ovarian Cancer10⁻⁸ - 10⁻¹⁰ M[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols and cell lines across different studies.

Antioxidant Activity

Antioxidant capacity is often measured by the ability of a compound to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method, where a lower IC50 value indicates stronger antioxidant activity.

CompoundAntioxidant AssayIC50 (µg/mL)Citation
This compound DPPH5.55[1][2]
Genistein DPPH> 27.02 (low activity)[5]
Daidzein DPPH> 25.42 (low activity)[5]

Note: The antioxidant activity of isoflavones can be influenced by the specific assay used and the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited research.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Antioxidant Capacity (DPPH Assay)

The DPPH assay measures the free radical scavenging activity of a compound.

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the free radical scavenging activity of the test compound.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

Western Blotting for Bcl-2 Expression

Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound research, it can be used to assess the expression of apoptosis-related proteins like Bcl-2.

  • Cell Lysis: Cells treated with the test compound are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-Bcl-2 antibody) overnight at 4°C. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative expression levels of the target protein, often normalized to a loading control protein like GAPDH or β-actin.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other isoflavones are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanism of this compound

Research suggests that this compound exerts its anticancer effects, at least in part, by modulating the expression of proteins involved in apoptosis (programmed cell death). One key target is the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. By inhibiting the function of anti-apoptotic proteins like Bcl-2, this compound can promote the induction of apoptosis in cancer cells.

This compound This compound Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) This compound->Anti-apoptotic Proteins (e.g., Bcl-2) Inhibits Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Bcl-2)->Apoptosis Inhibits Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax)->Apoptosis Promotes Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Caption: Proposed anticancer mechanism of this compound via inhibition of Bcl-2.

Antioxidant Mechanism of Action

The antioxidant activity of flavonoids like this compound is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This process is often facilitated by the presence of hydroxyl (-OH) groups on the flavonoid structure.

This compound This compound Free Radical (e.g., DPPH) Free Radical (e.g., DPPH) This compound->Free Radical (e.g., DPPH) Donates H atom/ electron Neutralized Molecule Neutralized Molecule Free Radical (e.g., DPPH)->Neutralized Molecule Oxidative Stress Oxidative Stress Free Radical (e.g., DPPH)->Oxidative Stress Causes Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: General mechanism of free radical scavenging by this compound.

Experimental Workflow

A typical preclinical research workflow for evaluating the anticancer properties of a compound like this compound involves a series of in vitro experiments.

cluster_0 In Vitro Evaluation A Cancer Cell Culture B Treatment with this compound A->B C MTT Assay for Cell Viability B->C D Western Blot for Protein Expression (e.g., Bcl-2) B->D E Data Analysis and Interpretation C->E D->E

Caption: A standard workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy and safety of this compound with genistein, daidzein, and standard-of-care drugs.

  • Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying the biological activities of this compound.

  • In Vivo Studies: Evaluating the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound in animal models of various diseases.

  • Clinical Trials: Based on promising preclinical data, designing and conducting well-controlled clinical trials to assess the safety and efficacy of this compound in humans.

Currently, this compound is in the preclinical stage of research, and no clinical trials have been registered. Continued investigation is warranted to fully understand its therapeutic potential.

References

Orthogonal Validation of 7-Hydroxyisoflavone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of quantitative data is paramount. This guide provides a comparative overview of orthogonal analytical methods for the validation of 7-Hydroxyisoflavone quantification, a key isoflavone with significant research interest.

The principle of orthogonal validation lies in the use of two or more analytical methods that rely on different chemical or physical principles to measure the same analyte. This approach significantly increases the confidence in the reported quantitative values by minimizing the risk of method-specific biases. This guide will compare a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with three orthogonal methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Orthogonal Validation Workflow

The process of orthogonal validation involves a systematic comparison of results from a primary analytical method with those from one or more independent, dissimilar methods. Any significant discrepancies between the methods would trigger further investigation to identify the source of the error and ensure the final reported concentration is accurate.

Orthogonal_Validation_Workflow cluster_primary Primary Method cluster_orthogonal Orthogonal Methods Primary_Method HPLC-UV Quantification Comparison Data Comparison & Discrepancy Analysis Primary_Method->Comparison LCMS LC-MS/MS LCMS->Comparison CE Capillary Electrophoresis CE->Comparison qNMR qNMR qNMR->Comparison Sample This compound Sample Sample->Primary_Method Sample->LCMS Sample->CE Sample->qNMR Validated_Result Validated Quantitative Result Comparison->Validated_Result

Orthogonal validation workflow for this compound.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, CE, and qNMR for the quantification of this compound. The data presented is a representative summary based on typical performance for isoflavone analysis.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation coupled with mass-to-charge ratio detection.Separation based on electrophoretic mobility in an electric field.Intrinsic property of nuclei in a magnetic field to absorb radiofrequency, signal intensity is directly proportional to the number of nuclei.
**Linearity (R²) **> 0.999> 0.999> 0.998N/A (Direct quantification)
LOD ~5-20 ng/mL~0.01-0.5 ng/mL~10-50 ng/mL~1-10 µg/mL
LOQ ~20-60 ng/mL~0.05-1.5 ng/mL~30-150 ng/mL~5-30 µg/mL
Accuracy (% Recovery) 95-105%98-102%90-110%97-103%
Precision (%RSD) < 2%< 5%< 5%< 3%
Strengths Robust, widely available, cost-effective.High sensitivity and selectivity.High separation efficiency, low sample and reagent consumption.Primary ratio method, no need for identical standard, highly accurate and precise.
Limitations Lower sensitivity and selectivity compared to MS.Matrix effects can suppress or enhance signal, more expensive.Lower sensitivity than LC-MS, reproducibility can be challenging.Lower sensitivity, not suitable for trace analysis, requires pure internal standard.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method relies on the separation of this compound from other components in a sample matrix based on its polarity, followed by detection using a UV detector.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Extraction with Methanol Filter Filtration (0.45 µm) Prep->Filter Injection Injection onto C18 Column Filter->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quant Quantification via Calibration Curve Detection->Quant

Workflow for HPLC-UV analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Extract this compound using a suitable solvent such as methanol or acetonitrile, often with sonication or vortexing to ensure complete extraction.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or acetic acid) is commonly used. The separation can be performed using an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., around 254 nm).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the sample extract into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Orthogonal Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of LC with the precise detection capabilities of a tandem mass spectrometer.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep Extraction & Dilution Filter Filtration (0.22 µm) Prep->Filter Injection UPLC/HPLC Separation Filter->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization MS1 Quadrupole 1 (Precursor Ion) Ionization->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Quant Quantification via MRM Transitions MS2->Quant

Workflow for LC-MS/MS analysis.

Protocol:

  • Sample Preparation: Similar to HPLC-UV, but may require further dilution due to the higher sensitivity of the instrument. An internal standard is often added at this stage.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system is used for separation, often with a C18 column.

    • Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile and water with a modifier like formic acid.

    • Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • The concentration in the sample is determined from this calibration curve.

Orthogonal Method 2: Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. This technique is orthogonal to chromatography as the separation principle is fundamentally different.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Prep Dissolution in Buffer Filter Filtration (0.22 µm) Prep->Filter Injection Hydrodynamic Injection Filter->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Quant Quantification via Peak Area Detection->Quant

Workflow for Capillary Electrophoresis analysis.

Protocol:

  • Sample Preparation:

    • The extracted sample is typically dissolved in the background electrolyte (BGE) or a compatible solvent.

    • The solution is filtered through a 0.22 µm filter.

  • CE Conditions:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution, for example, a borate or phosphate buffer at a specific pH, is used to fill the capillary and the vials.

    • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

    • Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.

    • Detection: On-capillary UV detection is commonly used.

  • Quantification:

    • Quantification is performed using a calibration curve constructed from the peak areas of standard solutions.

Orthogonal Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

qNMR_Workflow cluster_prep Sample Preparation cluster_qnmr qNMR Analysis cluster_data Data Analysis Prep Accurate Weighing of Sample & Internal Standard Dissolve Dissolution in Deuterated Solvent Prep->Dissolve Acquisition 1H NMR Spectrum Acquisition Dissolve->Acquisition Integration Integration of Analyte and Standard Signals Acquisition->Integration Calculation Concentration Calculation Integration->Calculation

Workflow for qNMR analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.

  • Quantification:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The concentration of this compound is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWstandard / MWanalyte) * (mstandard / manalyte) * Pstandard

    Where:

    • C = Concentration

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

By employing these orthogonal methods, researchers can achieve a high degree of confidence in the quantification of this compound, ensuring the integrity and reproducibility of their scientific findings.

A Comparative Analysis of Synthetic vs. Natural 7-Hydroxyisoflavone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced compounds is paramount. This guide provides a comprehensive comparative analysis of synthetic versus natural 7-Hydroxyisoflavone, focusing on their chemical properties, sourcing, and biological activities, supported by available experimental data.

This compound, a member of the isoflavonoid class of compounds, has garnered significant interest for its potential therapeutic applications, including its role as an aromatase inhibitor and its antioxidant and anti-inflammatory properties. This document aims to provide an objective comparison of this compound from both synthetic and natural origins to aid in research and development decisions. While direct head-to-head comparative studies are limited, this guide collates available data to draw meaningful comparisons.

Chemical and Physical Properties

Both synthetic and natural this compound share the same fundamental chemical structure. Their physical properties are generally expected to be identical, assuming high purity of both forms.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₃Synthetic & Natural
Molecular Weight 238.24 g/mol Synthetic & Natural
CAS Number 13057-72-2Synthetic & Natural
Appearance White to off-white solid powderSynthetic & Natural
Melting Point 214-218 °CSynthetic
Solubility Soluble in DMSOSynthetic & Natural

Sourcing and Purity

The primary distinction between the two forms lies in their origin and the potential for impurities.

Synthetic this compound is produced through controlled chemical reactions. Various synthesis methods have been reported, often yielding a high-purity final product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Commercially available synthetic this compound often has a purity of ≥98%.

Natural this compound is extracted from various plant sources, such as Echinops echinatus and Muntingia calabura[1]. The extraction and purification process can be complex, and the final purity may vary depending on the methods employed. The presence of other related flavonoids or plant-derived compounds is a possibility.

Comparative Biological Activity

The biological efficacy of this compound is a key area of interest. The following tables summarize available data on its antioxidant, anti-inflammatory, and aromatase inhibitory activities. It is important to note that the data presented is collated from different studies and may not be directly comparable due to variations in experimental protocols.

Antioxidant Activity
FormAssayIC₅₀ ValueReference
Natural DPPH radical scavenging5.5486 ± 0.81 µg/mL[2]
Synthetic Not explicitly stated in searched literature-

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half.

Anti-inflammatory Activity
FormAssayIC₅₀ ValueReference
Natural Not explicitly stated in searched literature-
Synthetic Not explicitly stated in searched literature-

While direct IC₅₀ values for this compound were not found, studies on similar flavonoids suggest they exert anti-inflammatory effects by inhibiting pathways like NF-κB and MAPK.

Aromatase Inhibitory Activity

Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy.

FormAssayIC₅₀ ValueKᵢ ValueReference
Synthetic Human placental microsomes0.5 µM0.25 µM[3]
Synthetic H295R cells4 µM-[4]
Natural Not explicitly stated in searched literature--

Kᵢ (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

Bioavailability and Safety

Safety: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Acute Toxicity 4, Oral," with the hazard statement "Harmful if swallowed"[1]. This classification is based on data for the pure chemical substance and would apply to both high-purity synthetic and natural forms. The safety profile of natural extracts can be more complex due to the potential presence of other compounds.

Experimental Protocols

Synthesis of this compound (Representative Method)

A common method for the synthesis of 7-hydroxyisoflavones involves the cyclization of a deoxybenzoin intermediate.

Workflow for a One-Pot Synthesis:

G cluster_reactants Reactants cluster_cyclization Cyclization Reagents Resorcinol Resorcinol Intermediate Intermediate Deoxybenzoin (not isolated) Resorcinol->Intermediate PhenylaceticAcid Substituted Phenylacetic Acid PhenylaceticAcid->Intermediate ZincChloride Zinc Chloride (molten) ZincChloride->Intermediate Acylation DMF N,N-dimethylformamide Product This compound DMF->Product BF3 Boron trifluoride diethyl etherate BF3->Product Cyclization MsCl Methanesulfonyl chloride MsCl->Product Intermediate->Product

Synthetic Workflow for this compound

Procedure:

  • Acylation: Resorcinol is acylated with a substituted phenylacetic acid in the presence of molten zinc chloride to form an intermediate deoxybenzoin.

  • Cyclization: Without isolation, the deoxybenzoin is subjected to cyclization with N,N-dimethylformamide, boron trifluoride diethyl etherate, and methanesulfonyl chloride to yield the final this compound product.

Extraction and Purification of Natural this compound

The general procedure involves solvent extraction from a plant source followed by chromatographic purification.

General Workflow for Extraction and Purification:

G PlantMaterial Dried & Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Methanol, Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Filtration Filtration CrudeExtract->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Concentration->Purification PureCompound Pure Natural This compound Purification->PureCompound

Extraction of Natural this compound

Procedure:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol).

  • Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.

  • Purification: The crude extract is subjected to one or more chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the pure this compound.

Aromatase Inhibition Assay (Fluorometric)

This assay measures the inhibition of the conversion of a fluorogenic substrate to a fluorescent product by aromatase.

Experimental Workflow:

G cluster_components Reaction Components Aromatase Recombinant Human Aromatase Incubation Incubation Aromatase->Incubation Substrate Fluorogenic Substrate Substrate->Incubation NADPH NADPH regenerating system NADPH->Incubation Inhibitor This compound (Test Compound) Inhibitor->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Calculate % Inhibition and IC₅₀/Kᵢ Measurement->Analysis

Aromatase Inhibition Assay Workflow

Procedure:

  • Recombinant human aromatase is incubated with a fluorogenic substrate and an NADPH regenerating system.

  • The test compound (this compound) at various concentrations is added to the reaction mixture.

  • The reaction is monitored by measuring the increase in fluorescence over time.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ and/or Kᵢ values are determined.

Signaling Pathways

The anti-inflammatory effects of flavonoids, including isoflavones, are often attributed to their modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways:

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes activates transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus translocation AP1->Genes activates transcription Inhibitor This compound Inhibitor->IKK inhibits Inhibitor->MAPK_pathway inhibits

Anti-inflammatory Signaling Pathways

Conclusion

Both synthetic and natural this compound are chemically identical and exhibit promising biological activities. Synthetic this compound offers the advantage of high purity and consistency, which is crucial for pharmaceutical development and mechanistic studies. Natural this compound, while potentially subject to greater variability in purity, may benefit from a perception of being "natural" in the context of dietary supplements and cosmetics.

The choice between synthetic and natural this compound will ultimately depend on the specific application, regulatory requirements, and the desired level of purity and characterization. For rigorous pharmacological and clinical evaluation, a highly purified and well-characterized synthetic compound is generally preferred. For applications where the "natural" label is advantageous and minor impurities are not a concern, a well-purified natural extract may be suitable. Further direct comparative studies are warranted to fully elucidate any subtle differences in bioavailability and efficacy between the two forms.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Hydroxyisoflavone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 7-Hydroxyisoflavone, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral)[1][2]. As with any laboratory chemical, it is crucial to handle it with care, utilizing appropriate personal protective equipment (PPE) such as safety goggles and gloves[1][3]. In the event of an accidental spill, it is important to avoid dust formation and prevent the chemical from entering drains[1][3].

General Principles of Laboratory Chemical Waste Disposal

The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[4][5]. A fundamental principle is that hazardous chemical waste must not be disposed of in regular trash or poured down the sanitary sewer[4][6][7][8]. Instead, it must be managed through a designated hazardous waste program, often overseen by an institution's Environmental Health and Safety (EHS) department[4][7][9].

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting.

  • Waste Identification and Classification :

    • Treat all this compound waste, including pure substance, contaminated labware (e.g., pipette tips, weighing boats), and solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other incompatible waste streams. It is crucial to segregate waste based on chemical compatibility to prevent dangerous reactions[10][11]. For instance, acids should be stored separately from bases, and oxidizers from flammable materials[10][11].

  • Container Selection and Labeling :

    • Use a chemically compatible and leak-proof container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage[4][7].

    • The container must be clearly labeled as "Hazardous Waste"[4].

    • The label must include the full chemical name ("this compound"), not abbreviations or chemical formulas[4][12].

    • For mixtures, list all chemical constituents and their approximate concentrations or volumes[4][10].

    • Include the date of waste generation, the location of origin (e.g., lab and room number), and the name and contact information of the principal investigator[4].

  • Waste Accumulation and Storage :

    • Store the hazardous waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory[7][10]. This area should be near the point of waste generation and under the direct control of laboratory personnel[5].

    • Keep the waste container securely closed at all times, except when adding waste[7][12].

    • Ensure secondary containment is in place to capture any potential leaks or spills[8][9].

  • Request for Disposal :

    • Once the waste container is full, or in accordance with your institution's specific time limits for waste accumulation, contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup[4][7].

    • Complete any required waste disposal forms accurately and completely[4].

  • Disposal of Empty Containers :

    • A container that held this compound must be triple-rinsed with a suitable solvent (such as water, if appropriate for the residue) before it can be disposed of as regular trash[9][12].

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[9][12].

    • After triple-rinsing and drying, any hazardous waste labels on the container should be defaced or removed before placing it in the appropriate recycling or trash receptacle[9].

Quantitative Data Summary

ParameterGuidelineRegulatory Context
pH of Aqueous Waste for Sewer Disposal Between 5.5 and 10.5 (with written permission from EHS)Local wastewater treatment regulations[6][8]
Maximum Accumulation of Hazardous Waste Typically no more than 55 gallons in a Satellite Accumulation AreaEPA Resource Conservation and Recovery Act (RCRA)[8][9]
Maximum Accumulation of Acute Hazardous Waste 1 quartEPA Resource Conservation and Recovery Act (RCRA)[9]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose in Regular Trash/Sewer (with EHS approval) is_hazardous->non_hazardous No collect_waste Collect in a Compatible Container is_hazardous->collect_waste Yes label_container Label Container with 'Hazardous Waste' and Contents collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup disposal Professional Hazardous Waste Disposal request_pickup->disposal

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Essential Safety and Operational Guide for Handling 7-Hydroxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 7-Hydroxyisoflavone, a naturally occurring isoflavone. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Below is a summary of its hazard classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)[1]Category 4H302: Harmful if swallowed[1]

Precautionary Statements [1]

  • Prevention: P264 - Wash hands and any exposed skin thoroughly after handling. P270 - Do not eat, drink or smoke when using this product.

  • Response: P301+P317 - IF SWALLOWED: Get medical help. P330 - Rinse mouth.

  • Disposal: P501 - Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and most critical barrier against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. A face shield may be necessary for splash protection[2].
Skin Protection Wear fire/flame resistant and impervious clothing[1]. A lab coat or chemical-resistant apron should be worn. Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use[1][3].
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator[1]. In well-ventilated areas, a respirator may not be required for small quantities, but a risk assessment is advised.
Hand Protection Powder-free gloves are recommended to avoid contamination[2]. Double gloving is advised, especially when working in a biological safety cabinet[2]. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged[2].
Footwear Wear closed-toe, chemical-resistant shoes or boots with non-slip soles[4].

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor[1].
Ingestion Rinse mouth with water. Get medical help[1].

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place. Ensure adequate ventilation and use local exhaust if dust or aerosols will be generated[1][5].

  • Avoid contact with skin and eyes and avoid the formation of dust and aerosols[1].

  • Store the container tightly closed in a dry, cool, and well-ventilated place[1]. For long-term storage, -20°C is recommended[6].

Accidental Release Measures:

  • Avoid dust formation and breathing vapors, mist, or gas[1].

  • Use personal protective equipment, including chemical-impermeable gloves[1].

  • Ensure adequate ventilation and remove all sources of ignition[1].

  • Collect the spilled material and place it in a suitable, closed container for disposal. Do not let the chemical enter drains[1].

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations[1].

  • You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[5].

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare Solution C->D E Decontaminate Work Area D->E H Collect Chemical Waste in Designated Container D->H F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose According to Institutional Guidelines H->I

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyisoflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Hydroxyisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.